Technical Documentation Center

4-Methoxy-3-phenylbenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methoxy-3-phenylbenzoic acid
  • CAS: 4477-64-9

Core Science & Biosynthesis

Foundational

4-Methoxy-3-phenylbenzoic acid chemical structure and properties

Architecting Molecular Complexity: A Technical Guide to 4-Methoxy-3-phenylbenzoic Acid in Modern Drug Discovery Executive Summary As a Senior Application Scientist navigating the rapidly evolving landscape of medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Architecting Molecular Complexity: A Technical Guide to 4-Methoxy-3-phenylbenzoic Acid in Modern Drug Discovery

Executive Summary

As a Senior Application Scientist navigating the rapidly evolving landscape of medicinal chemistry in 2026, I frequently encounter the challenge of selecting molecular scaffolds that perfectly balance conformational rigidity with functional versatility. 4-Methoxy-3-phenylbenzoic acid (CAS 4477-64-9), also referred to in literature as 6-methoxybiphenyl-3-carboxylic acid, represents a masterclass in such structural design[1]. Transitioning from a niche chemical intermediate to a cornerstone building block, this biphenyl derivative is now heavily utilized in the synthesis of Protein-Targeting Chimeras (PROTACs) and highly selective allosteric enzyme inhibitors[2][3].

This whitepaper dissects the physicochemical properties, structural dynamics, and synthetic methodologies of 4-Methoxy-3-phenylbenzoic acid, providing a self-validating framework for researchers and drug development professionals.

Part 1: Structural Dynamics and Physicochemical Profile

The utility of 4-Methoxy-3-phenylbenzoic acid lies in its precise 3D geometry. The methoxy group at the C4 position creates a deliberate steric clash with the ortho-hydrogens of the adjacent C3 phenyl ring. This forces the biphenyl system out of coplanarity, resulting in a twisted dihedral angle. This non-planar conformation is highly prized in medicinal chemistry: it allows the molecule to project into deep, hydrophobic protein pockets while avoiding the flat, intercalator-like geometry that often leads to off-target toxicity and poor solubility[2].

To facilitate downstream experimental design, the quantitative data characterizing this scaffold is summarized below:

Table 1: Core Physicochemical Properties & Mechanistic Significance

PropertyValueCausality / Significance in Drug Design
CAS Number 4477-64-9Unique identifier for procurement and database indexing[1].
Molecular Formula C₁₄H₁₂O₃Defines the elemental composition and baseline mass.
Molecular Weight 228.24 g/mol Low MW allows for downstream PROTAC conjugation without exceeding Lipinski's limits for oral bioavailability.
Topological Polar Surface Area 46.5 ŲOptimal for membrane permeability; provides a balanced polar vector for linker attachment.
Estimated pKa ~4.2Exists primarily as an anion at physiological pH; requires activation (e.g., HATU) for stable amide coupling.
Estimated LogP 3.2 - 3.6High lipophilicity drives engagement with hydrophobic target pockets (e.g., kinase active sites)[4].

Part 2: Synthetic Methodology (Suzuki-Miyaura Cross-Coupling)

To synthesize this scaffold with high regioselectivity and yield, the palladium-catalyzed Suzuki-Miyaura cross-coupling is the industry standard[5]. The reaction couples 3-bromo-4-methoxybenzoic acid with phenylboronic acid. Below is a field-proven, self-validating protocol designed to maximize yield while minimizing homocoupling byproducts.

Step-by-Step Experimental Protocol

1. Reagent Preparation & Inert Atmosphere:

  • Charge an oven-dried Schlenk flask with 3-bromo-4-methoxybenzoic acid (1.0 equiv, electrophile) and phenylboronic acid (1.2 equiv, nucleophile).

  • Add the catalyst Pd(dppf)Cl₂ (0.05 equiv) and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand provides steric bulk and electron richness. This accelerates both the oxidative addition into the aryl bromide and the subsequent reductive elimination, while actively suppressing the homocoupling of the boronic acid[5].

2. Solvent Addition & Catalytic Activation:

  • Evacuate and backfill the flask with Argon three times.

  • Inject a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Heat the reaction to 90°C and stir for 12 hours.

  • Causality: A biphasic system is strictly required. Dioxane provides excellent solubility for the organic substrates, while water dissolves the K₂CO₃. The aqueous carbonate ions are mechanistically necessary to coordinate with the empty p-orbital of the boron atom, forming a reactive, electron-rich boronate complex that facilitates the transmetalation step[5].

3. Acidic Workup and Isolation:

  • Cool the mixture to room temperature, dilute with water, and wash with diethyl ether. Discard the organic layer.

  • Acidify the aqueous layer to pH ~2 using 1M HCl. Extract the resulting precipitate with Ethyl Acetate (EtOAc) (3x).

  • Causality (Self-Validating System): Under the basic reaction conditions, the target product exists as a water-soluble potassium carboxylate salt. Washing with ether removes unreacted organic impurities and catalyst ligands. Acidification protonates the carboxylate, drastically reducing its aqueous solubility and driving the pure 4-Methoxy-3-phenylbenzoic acid exclusively into the EtOAc extraction phase.

SuzukiCoupling A 3-Bromo-4-methoxybenzoic acid (Electrophile) C Pd(dppf)Cl2 / K2CO3 1,4-Dioxane/H2O, 90°C A->C Oxidative Addition B Phenylboronic acid (Nucleophile) B->C Transmetalation D 4-Methoxy-3-phenylbenzoic acid (Target Scaffold) C->D Reductive Elimination

Fig 1: Mechanistic workflow of the Suzuki-Miyaura cross-coupling synthesis.

Part 3: Applications in Targeted Protein Degradation (PROTACs)

In the realm of targeted protein degradation, PROTACs require a warhead to bind the target protein, a linker, and an E3 ligase ligand[3]. 4-Methoxy-3-phenylbenzoic acid serves as an exceptional bifunctional module in this architecture.

  • The Carboxylic Acid Vector (C1): The COOH group serves as an ideal vector for amide coupling with PEG or alkyl linkers. By utilizing coupling reagents like HATU and DIPEA, the acid is converted into a highly reactive active ester, allowing for seamless conjugation to amine-terminated linkers without racemization or degradation of the biphenyl core.

  • The Hydrophobic Warhead (C3/C4): The twisted biphenyl-methoxy moiety acts as a highly effective surface-binding element. The methoxy oxygen can act as a localized hydrogen-bond acceptor, while the sterically twisted phenyl rings engage in

    
     stacking or Van der Waals interactions within the hydrophobic pockets of target kinases (e.g., TrkA inhibitors)[4] or allosteric sites (e.g., mGlu2 receptors)[2].
    

ProtacLogic Scaffold 4-Methoxy-3-phenylbenzoic acid (Rigid Core) Vector1 C1: Carboxylic Acid (Amide Conjugation) Scaffold->Vector1 Functionalization Vector2 C3/C4: Biphenyl-Methoxy (Hydrophobic Warhead) Scaffold->Vector2 Target Binding Linker PEG / Alkyl Linker Vector1->Linker HATU/DIPEA Coupling Target Target Protein (e.g., Kinase) Vector2->Target Non-covalent Interaction E3 E3 Ligase Ligand (CRBN/VHL) Linker->E3 PROTAC Assembly

Fig 2: Logical assembly of PROTACs utilizing the biphenyl scaffold.

Part 4: Analytical Characterization & Validation

To ensure scientific integrity before downstream conjugation, the synthesized 4-Methoxy-3-phenylbenzoic acid must be rigorously validated:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Operating in negative electrospray ionization (ESI-) mode is recommended. The carboxylic acid readily deprotonates, yielding a strong[M-H]⁻ peak at m/z 227.1.

  • ¹H NMR (Nuclear Magnetic Resonance): The definitive marker of successful coupling is the integration of the aromatic region. The appearance of 5 new protons from the phenylboronic acid ring (multiplets between

    
     7.30 - 7.60 ppm), alongside the sharp singlet of the methoxy group (~
    
    
    
    3.90 ppm), confirms the formation of the biphenyl system.

References

  • National Institutes of Health (PMC). "Orally Active Metabotropic Glutamate Subtype 2 Receptor Positive Allosteric Modulators: Structure-Activity Relationships." PubMed Central. Available at:[Link]

Sources

Exploratory

Comprehensive Technical Guide: Chemical Identifiers, Properties, and Synthetic Workflows for 4-Methoxy-3-phenylbenzoic acid

Executive Summary In the landscape of modern drug discovery and materials science, biphenyl structural motifs serve as privileged scaffolds. 4-Methoxy-3-phenylbenzoic acid (also denoted as 6-methoxy-[1,1'-biphenyl]-3-car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and materials science, biphenyl structural motifs serve as privileged scaffolds. 4-Methoxy-3-phenylbenzoic acid (also denoted as 6-methoxy-[1,1'-biphenyl]-3-carboxylic acid) is a highly valuable building block. The presence of both a carboxylic acid for amide coupling and a methoxy-substituted biphenyl system makes it an ideal precursor for developing allosteric inhibitors, advanced polymers, and targeted therapeutics.

This whitepaper provides an authoritative breakdown of its core chemical identifiers, followed by a mechanistically grounded, self-validating synthetic protocol designed for high-yield laboratory scale-up.

Core Chemical Identifiers & Structural Data

Accurate compound identification is the bedrock of reproducible research. The physical and structural parameters of 4-Methoxy-3-phenylbenzoic acid are well-documented across major chemical repositories ()[1]. For applications in drug development, the purity of the biphenyl core is paramount, often requiring rigorous validation against standard reference materials ()[2].

PropertySpecification
IUPAC Name 4-Methoxy-3-phenylbenzoic acid
Common Synonyms 6-Methoxy-[1,1'-biphenyl]-3-carboxylic acid
CAS Registry Number 4477-64-9
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
SMILES String O=C(O)C1=CC=C(OC)C(C2=CC=CC=C2)=C1

Mechanistic Insights: The Suzuki-Miyaura Cross-Coupling Pathway

The de novo synthesis of 4-Methoxy-3-phenylbenzoic acid is most efficiently achieved via a Suzuki-Miyaura cross-coupling between 3-bromo-4-methoxybenzoic acid and phenylboronic acid. This palladium-catalyzed methodology remains the gold standard for synthesizing sterically hindered biphenyls, owing to its high tolerance for unprotected carboxylic acids and the low toxicity of boronic acids ()[3].

As a Senior Application Scientist, I emphasize that understanding the catalytic cycle is non-negotiable for troubleshooting. The reaction relies on three fundamental steps: Oxidative Addition , Transmetalation , and Reductive Elimination .

SuzukiCycle Pd0 Pd(0) Active Species [Catalyst] OxAdd Pd(II) Oxidative Addition [Ar-Pd-Br] Pd0->OxAdd Oxidative Addition TransMet Pd(II) Transmetalation [Ar-Pd-Ph] OxAdd->TransMet Transmetalation TransMet->Pd0 Reductive Elimination Product 4-Methoxy-3-phenylbenzoic acid TransMet->Product ArBr 3-Bromo-4-methoxybenzoic acid ArBr->OxAdd PhB Phenylboronic acid + Base PhB->TransMet

Figure 1: Suzuki-Miyaura catalytic cycle for 4-Methoxy-3-phenylbenzoic acid synthesis.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system; the physical phase changes and solubility shifts inherently confirm the success of the chemical transformations.

Step 1: Reagent Preparation & Inert Atmosphere
  • Action: In an oven-dried Schlenk flask, combine 3-bromo-4-methoxybenzoic acid (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Evacuate and backfill the flask with Argon (3 cycles).

  • Causality: Phenylboronic acid is used in a slight excess to account for competitive protodeboronation at high temperatures. Pd(dppf)Cl₂ is specifically selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This drastically accelerates the final reductive elimination step and prevents the degradation of the catalyst into inactive palladium black[3].

Step 2: Solvent & Base Addition
  • Action: Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (2.5 equiv).

  • Causality: The biphasic solvent system is critical. Dioxane provides superior solubility for the organic starting materials at elevated temperatures. The water dissolves the K₂CO₃ base, which is chemically required to convert the neutral, unreactive phenylboronic acid into the electron-rich, nucleophilic boronate complex [PhB(OH)3]⁻. This boronate is the true active species that undergoes transmetalation.

Step 3: Thermal Activation
  • Action: Heat the reaction mixture to 90°C for 12 hours under vigorous stirring.

  • Causality: Vigorous stirring is mandatory in biphasic systems to maximize the interfacial surface area where the transmetalation step predominantly occurs.

Step 4: Acid-Base Workup & Isolation
  • Action: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and separate the layers. Discard the organic layer. Acidify the aqueous layer with 1M HCl until pH ~2, then extract with fresh EtOAc.

  • Causality: This is the core self-validating purification mechanism. At basic pH, the target product remains in the aqueous layer as a water-soluble potassium carboxylate salt, while organic impurities (unreacted boronic acid, homocoupled biphenyls, and catalyst ligands) are washed away in the first EtOAc extraction. Acidifying to pH 2 protonates the carboxylate, driving the now-neutral 4-Methoxy-3-phenylbenzoic acid into the organic phase during the second extraction, ensuring exceptionally high crude purity.

Step 5: Final Purification
  • Action: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from ethanol/water.

  • Causality: Recrystallization leverages the temperature-dependent solubility of the product, providing a highly pure crystalline solid suitable for downstream pharmaceutical applications.

Analytical Validation System

To confirm the structural integrity of the synthesized 4-Methoxy-3-phenylbenzoic acid, the following analytical signatures must be observed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • A sharp singlet at ~3.85 ppm integrating for 3H confirms the intact methoxy group.

    • The highly deshielded carboxylic acid proton will appear as a broad singlet at >12.0 ppm .

    • The complex aromatic region (6.9–8.1 ppm ) will integrate for exactly 8 protons, confirming the successful installation of the phenyl ring.

  • LC-MS (ESI-):

    • A dominant peak corresponding to the [M-H]⁻ ion at m/z 227.07 should be observed in negative electrospray ionization mode, validating the molecular weight of 228.24 g/mol [1].

References

Sources

Foundational

Physicochemical Properties and Pharmacological Utility of 4-Methoxy-3-phenylbenzoic Acid in Rational Drug Design

Executive Summary In contemporary medicinal chemistry, the biphenyl carboxylic acid scaffold represents a highly privileged pharmacophore. Specifically, 4-Methoxy-3-phenylbenzoic acid (CAS: 4477-64-9) serves as a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the biphenyl carboxylic acid scaffold represents a highly privileged pharmacophore. Specifically, 4-Methoxy-3-phenylbenzoic acid (CAS: 4477-64-9) serves as a critical building block and lead intermediate in the development of therapeutics ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to potent uricosuric agents targeting the Urate Transporter 1 (URAT1) [1].

This technical whitepaper provides an in-depth analysis of the physicochemical properties of 4-Methoxy-3-phenylbenzoic acid. By deconstructing its structural causality, we elucidate how its thermodynamic profile dictates its absorption, distribution, metabolism, and excretion (ADME) characteristics. Furthermore, we provide self-validating experimental workflows to accurately profile this compound during the lead optimization cascade.

Physicochemical Profiling & Rule-of-Five Compliance

To predict the pharmacokinetic behavior of 4-Methoxy-3-phenylbenzoic acid, we must first establish its core physicochemical parameters. The compound features a rigid biphenyl core, a hydrogen-bond-donating carboxylic acid, and an electron-donating methoxy group.

The table below summarizes its quantitative data, demonstrating strict compliance with Lipinski’s Rule of Five and Veber’s Rules, making it an excellent candidate for oral drug formulations.

PropertyValuePharmacokinetic Implication (Causality)
Molecular Weight 228.24 g/mol Low molecular weight ensures high ligand efficiency and leaves ample "molecular real estate" for downstream synthetic elaboration.
LogP (Predicted) ~3.8High lipophilicity drives target affinity via hydrophobic packing but necessitates formulation strategies to overcome limited aqueous solubility.
pKa (Carboxylic Acid) ~4.3The molecule is >99% ionized at physiological pH (7.4). While this restricts passive intracellular diffusion, it is essential for electrostatic anchoring to basic target residues.
Topological Polar Surface Area (TPSA) 46.5 ŲWell below the 140 Ų threshold, predicting excellent paracellular and transcellular permeability in the gastrointestinal tract.
H-Bond Donors (HBD) 1Minimizes the desolvation energy penalty required for the molecule to transition from an aqueous environment into a lipid membrane.
H-Bond Acceptors (HBA) 3Sufficient for maintaining target receptor interactions without overly restricting membrane partitioning.

Structural Causality in Target Binding (SAR)

The efficacy of 4-Methoxy-3-phenylbenzoic acid in drug design is not accidental; it is a direct consequence of its precise spatial and electronic geometry.

  • The Anionic Anchor (Carboxylic Acid): At physiological pH, the deprotonated carboxylate acts as the primary pharmacophore. In targets such as URAT1 or Cyclooxygenase (COX) enzymes, this moiety forms critical salt bridges with positively charged Arginine or Lysine residues within the binding pocket [2].

  • The Hydrophobic Core (Biphenyl Scaffold): The biphenyl system provides a rigid, hydrophobic surface area that engages in

    
     stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target receptor.
    
  • The Conformational Lock (Methoxy Group): The methoxy group at the C4 position serves a dual purpose. Electronically, it donates electron density into the primary benzene ring via resonance, strengthening the electrostatic potential of the carboxylate. Sterically, the bulk of the methoxy group adjacent to the C3-phenyl ring forces the biphenyl system out of coplanarity. This specific dihedral angle restricts the molecule's rotational degrees of freedom, locking it into a bioactive conformation that minimizes the entropic penalty upon target binding [3].

URAT1_Pathway L 4-Methoxy-3-phenylbenzoic Acid (Anionic Ligand) R URAT1 Transporter (Renal Proximal Tubule) L->R Binding C Ligand-Transporter Complex (Electrostatic & Hydrophobic Binding) R->C Conformational Lock N Inhibition of Uric Acid Reabsorption C->N Transport Blockade T Increased Urate Excretion (Uricosuric Effect) N->T Therapeutic Outcome

Fig 1. Pharmacological Mechanism of URAT1 Inhibition by Biphenyl Carboxylic Acids.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate 4-Methoxy-3-phenylbenzoic acid derivatives, empirical validation of lipophilicity and solubility is mandatory. The following protocols are designed as self-validating systems to eliminate false positives.

Protocol A: High-Throughput Lipophilicity (LogD) Determination

Because the compound is ionizable, LogD at pH 7.4 is a far more biologically relevant metric than calculated LogP.

  • Step 1: Phase Equilibration. Vigorously mix 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours at 25°C.

    • Causality: This ensures mutual saturation of the phases. Failing to do this causes volume shifts during the assay, skewing the final concentration calculations.

  • Step 2: Spiking & Partitioning. Add the compound to the aqueous phase to achieve a 10 µM concentration. Shake at 300 rpm for 60 minutes at 37°C.

    • Causality: Shaking accelerates the thermodynamic equilibrium between the lipid and aqueous phases.

  • Step 3: Phase Separation. Centrifuge the mixture at 4,000 x g for 15 minutes.

    • Causality: Centrifugation breaks any micro-emulsions formed at the interface, preventing lipid droplets from contaminating the aqueous sample.

  • Step 4: LC-MS/MS Quantification & Self-Validation. Quantify the concentration in both phases.

    • Validation Check: Calculate the total mass balance (

      
      ). If the recovery is <95%, the assay is automatically invalidated due to compound precipitation or non-specific binding to the plasticware.
      
Protocol B: Thermodynamic Solubility Profiling in FaSSIF

Given the high crystalline lattice energy of the biphenyl scaffold, aqueous solubility is often the bottleneck in formulation.

  • Step 1: Media Preparation. Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) at pH 6.5.

    • Causality: Pure buffers do not reflect human biology. The bile salts (taurocholate) and lecithin in FaSSIF form mixed micelles, accurately mimicking the physiological solubilizing capacity of the human gut.

  • Step 2: Incubation. Add an excess of solid 4-Methoxy-3-phenylbenzoic acid to 1 mL of FaSSIF. Shake at 37°C for 24 hours.

  • Step 3: Filtration. Filter the suspension through a 0.22 µm PTFE syringe filter.

    • Causality: This removes sub-visible undissolved crystalline material that would otherwise cause false-positive concentration spikes during UV detection.

  • Step 4: Quantification & Self-Validation. Dilute the filtrate and analyze via HPLC-UV.

    • Validation Check: Recover the residual solid from the filter and analyze it via X-ray Powder Diffraction (XRPD). If the crystal form has altered (e.g., transitioned to a hydrate or salt), the measured solubility is assigned to the new polymorph, ensuring strict thermodynamic accuracy.

Mechanistic Workflows in Lead Optimization

When utilizing 4-Methoxy-3-phenylbenzoic acid as a lead scaffold, the optimization cascade must systematically address its liabilities (primarily solubility and metabolic stability) while preserving its high target affinity.

ADME_Cascade A 4-Methoxy-3-phenylbenzoic Acid (Lead Scaffold) B Physicochemical Profiling (pKa, LogD, TPSA) A->B C In Vitro ADME (Microsomal Stability, Caco-2) B->C D Target Binding (URAT1 / COX-2 Assays) C->D E Lead Optimization (Bioisosteric Replacement) D->E

Fig 2. ADME-Tox and Lead Optimization Cascade for Biphenyl Carboxylic Acids.

Formulation & Pharmacokinetic Strategies

If in vitro ADME profiling (Node C in Fig 2) reveals poor oral bioavailability due to dissolution rate limits, formulation scientists must intervene. Because the compound possesses a highly acidic carboxylic acid (pKa ~4.3), it is an ideal candidate for salt formation . Converting the free acid into a sodium or potassium salt disrupts the stable biphenyl crystal lattice, drastically lowering the melting point and exponentially increasing the dissolution rate in the gastric environment. Alternatively, bioisosteric replacement of the carboxylic acid with a tetrazole ring can maintain the anionic charge while improving metabolic stability against glucuronidation.

References

  • Hou, X., Wang, Y., Yang, Y., & Xiao, Z. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7415. Available at:[Link]

  • Klein, T., et al. (2010). Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides. Journal of Medicinal Chemistry, 53(21), 7725-7737. Available at:[Link]

Foundational

A Technical Guide to the Therapeutic Potential of 3-Phenyl-4-Methoxybenzoic Acid Scaffolds

For Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple biolo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery. The biphenyl carboxylic acid structure represents one such scaffold, forming the basis of numerous clinically significant drugs.[1][2] This guide focuses on a specific, promising variant: the 3-phenyl-4-methoxybenzoic acid scaffold. We will explore its therapeutic potential, rooted in established anti-inflammatory and emerging antifungal activities, and provide the detailed synthetic and analytical protocols necessary for its investigation. This document serves as a technical resource, blending foundational theory with actionable methodologies to empower researchers in harnessing the potential of this versatile chemical architecture.

The Biphenyl Carboxylic Acid: A Privileged Scaffold

The biphenyl moiety, characterized by two connected phenyl rings, provides a rigid, sterically defined backbone that is ideal for molecular recognition by biological targets.[2] When combined with a carboxylic acid group, the resulting scaffold gains a crucial anchor for electrostatic interactions and a versatile handle for synthetic modification. This combination of structural rigidity and functional reactivity has established biphenyl carboxylic acids as a fertile ground for developing therapeutics across various domains, including anti-inflammatory, anticancer, antimicrobial, and antihypertensive agents.[1]

The 3-phenyl-4-methoxybenzoic acid scaffold is a specific iteration with unique electronic and steric properties. The methoxy group at the 4-position and the phenyl substituent at the 3-position create a distinct substitution pattern that influences the molecule's conformation, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacological profile.

Therapeutic Applications and Mechanistic Insights

Anti-Inflammatory Potential

The most well-documented therapeutic application of the broader biphenyl carboxylic acid class is in anti-inflammatory medicine. Marketed Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as Flurbiprofen and Diflunisal are built upon this core structure.[1]

Mechanism of Action: COX Inhibition The primary mechanism of action for these NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, these drugs prevent prostaglandin synthesis, thereby exerting their anti-inflammatory effects. It is highly probable that derivatives of the 3-phenyl-4-methoxybenzoic acid scaffold operate via a similar mechanism. The structural rigidity of the biphenyl core allows it to fit within the hydrophobic channel of the COX active site, while the carboxylic acid moiety forms a critical ionic bond with a conserved arginine residue (Arg120 in COX-1, Arg106 in COX-2), anchoring the inhibitor in place.

Below is a conceptual diagram illustrating this key interaction.

cluster_0 COX Enzyme Active Site cluster_1 3-Phenyl-4-Methoxybenzoic Acid Derivative COX_Channel Hydrophobic Channel Arginine Residue Scaffold Biphenyl Core (Hydrophobic Interaction) Scaffold->COX_Channel Binding Carboxylic_Acid Carboxylic Acid (Ionic Bond) Carboxylic_Acid->COX_Channel:Arg Ionic Bonding

Caption: Interaction of the scaffold with the COX enzyme active site.

Antifungal Activity

Recent studies have highlighted the potential of biphenyl-4-carboxylic acid esters as antifungal agents, particularly against pathogenic Candida species like C. albicans and C. tropicalis.[3] This suggests a promising avenue of investigation for derivatives of the 3-phenyl-4-methoxybenzoic acid scaffold.

Mechanism and Structure-Activity Relationship (SAR) While the precise antifungal mechanism is still under investigation, it is hypothesized that the lipophilic nature of the biphenyl core allows the compounds to interfere with the fungal cell membrane integrity or inhibit key fungal enzymes. Studies have shown that the presence of bulky groups or heteroatoms near the ester function can influence bioactivity.[3] For instance, ethyl 4-biphenyl carboxylate demonstrated notable activity, with Minimum Inhibitory Concentrations (MICs) ranging from 512 to 1024 μg/mL against tested Candida strains.[3] This indicates that systematic modification of the carboxylic acid group into various esters and amides is a viable strategy for optimizing antifungal potency.

Synthetic Strategies

The creation of a diverse library of 3-phenyl-4-methoxybenzoic acid derivatives is readily achievable through modern synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction is the most prominent and efficient method for constructing the core biphenyl C-C bond.[1]

G A Aryl Halide (e.g., 3-Bromo-4-methoxybenzoic acid) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) A->Catalyst B Arylboronic Acid (e.g., Phenylboronic acid) B->Catalyst Product 3-Phenyl-4-methoxybenzoic acid Scaffold Catalyst->Product Suzuki-Miyaura Coupling Derivatives Further Derivatization (Esterification, Amidation, etc.) Product->Derivatives

Caption: General workflow for synthesis and derivatization.

Once the core scaffold is synthesized, the carboxylic acid group serves as a versatile point for diversification. Standard reactions like Fischer esterification or amide coupling can be employed to generate a wide array of derivatives for SAR studies.[3]

Key Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-phenyl-4-methoxybenzoate via Suzuki-Miyaura Coupling

This protocol provides a self-validating system for synthesizing the core scaffold, starting from commercially available precursors.

Materials:

  • Ethyl 3-bromo-4-methoxybenzoate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (degassed)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Catalyst Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine Palladium(II) acetate (0.02 eq) and Triphenylphosphine (0.08 eq) in toluene. Stir for 10 minutes until the solution becomes homogeneous.

  • Reaction Setup: To the catalyst mixture, add Ethyl 3-bromo-4-methoxybenzoate (1.0 eq), Phenylboronic acid (1.2 eq), and a 2M aqueous solution of Potassium carbonate (3.0 eq).

  • Reflux: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality Note: The palladium catalyst facilitates the crucial C-C bond formation between the aryl halide and the boronic acid. The base is essential for the transmetalation step of the catalytic cycle.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Transfer to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines a common method to evaluate the anti-inflammatory potential of synthesized compounds.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Test compounds and reference standard (e.g., Celecoxib for COX-2, Ibuprofen for non-selective)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Colorimetric or fluorometric detection kit (e.g., measuring Prostaglandin E2 production)

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO and dilute to various concentrations in the assay buffer.

  • Reaction Incubation: In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at its desired concentration. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding. Causality Note: This pre-incubation step is critical to ensure that the inhibitor has sufficient time to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a set incubation period (e.g., 10 minutes), stop the reaction using a quenching solution provided in the detection kit (often an acidic solution).

  • Detection and Analysis: Measure the amount of prostaglandin produced using the detection kit's protocol (e.g., ELISA-based).

  • Data Calculation: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against compound concentration.

Data Summary and Structure-Activity Relationship (SAR)

To effectively guide drug development, it is crucial to summarize biological data in a structured format. The following table provides a template for organizing results from the assays described above.

Compound IDR Group (at Carboxylic Acid)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Antifungal MIC (µg/mL) vs. C. albicans
Scaffold-01 -OH (Acid)DataDataData
Scaffold-02 -OCH₂CH₃ (Ethyl Ester)DataDataData
Scaffold-03 -NH₂ (Amide)DataDataData
Scaffold-04 -NH-CH₂-Ph (Benzylamide)DataDataData
Ibuprofen (Reference)DataDataN/A

Future Perspectives

The 3-phenyl-4-methoxybenzoic acid scaffold is a promising starting point for the development of novel therapeutic agents. While its anti-inflammatory potential is strongly suggested by its structural similarity to known NSAIDs, significant research is required to optimize its potency and selectivity, particularly for COX-2 over COX-1 to minimize gastrointestinal side effects. The emerging antifungal properties of this class are particularly exciting, given the rise of drug-resistant fungal infections.[3]

Future work should focus on:

  • Library Synthesis: Expanding the library of derivatives with diverse substitutions on both phenyl rings and at the carboxylic acid position.

  • Mechanism Elucidation: Deeper investigation into the molecular targets responsible for antifungal activity.

  • In Vivo Studies: Advancing lead compounds with promising in vitro profiles into animal models of inflammation and infection.

By leveraging the established principles of medicinal chemistry and employing the robust protocols outlined herein, the research community can unlock the full therapeutic potential of this versatile scaffold.

References

  • Journal of the Chemical Society of Pakistan. (n.d.). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. JOCPR. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Antiinflammatory actions of methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones. PubMed. Available from: [Link]

  • International Journal of Scientific Development and Research. (2021). Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available from: [Link]

  • Elsevier. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Available from: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility Profile of 4-Methoxy-3-phenylbenzoic Acid in Organic Solvents

Foreword: The Critical Role of Solubility in Pharmaceutical Development In the landscape of modern drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) are paramount to it...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of modern drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) are paramount to its eventual success. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. A comprehensive understanding of an API's solubility profile across a spectrum of organic solvents is not merely an academic exercise; it is a foundational pillar of rational drug design and process chemistry. This guide provides an in-depth technical exploration of the solubility characteristics of 4-Methoxy-3-phenylbenzoic acid, a compound of interest in medicinal chemistry. While direct, comprehensive solubility data for this specific molecule is not extensively published, this guide will leverage established principles and data from closely related analogues, namely 4-methoxybenzoic acid and benzoic acid, to provide a predictive and methodological framework for researchers, scientists, and drug development professionals.

Physicochemical Landscape of 4-Methoxy-3-phenylbenzoic Acid

To understand the solubility of 4-Methoxy-3-phenylbenzoic acid, we must first dissect its molecular architecture. The structure features a benzoic acid core, a polar functional group capable of hydrogen bonding and ionization. The presence of a methoxy group (-OCH₃) introduces a degree of polarity and potential for hydrogen bond acceptance. The key differentiator is the phenyl group at the 3-position, which significantly increases the molecule's hydrophobicity and molecular weight.

Key Physicochemical Characteristics (Predicted and Inferred):

  • Polarity: The molecule possesses both polar (carboxylic acid, methoxy) and non-polar (phenyl ring, benzene ring) regions, giving it a somewhat amphiphilic character. The large non-polar surface area contributed by the biphenyl structure is expected to dominate its solubility behavior in many solvents.

  • pKa: The carboxylic acid moiety is acidic. The pKa is anticipated to be in the range of other benzoic acid derivatives (typically around 4-5). This is a critical parameter as the solubility of the compound will be highly pH-dependent in protic solvents.[1][2]

  • Melting Point: The melting point of a solid is indicative of the strength of its crystal lattice. A higher melting point often correlates with lower solubility in a given solvent, as more energy is required to overcome the solid-state interactions. For comparison, the melting point of 4-phenylbenzoic acid is 220-225°C.[3]

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The methoxy group can act as a hydrogen bond acceptor. These interactions will be crucial in solvents capable of hydrogen bonding.

Anticipated Solubility Profile: A Solvent-by-Solvent Analysis

Based on the principle of "like dissolves like," we can predict the solubility of 4-Methoxy-3-phenylbenzoic acid in various classes of organic solvents. The addition of the phenyl group is expected to decrease solubility in polar solvents and increase it in non-polar solvents compared to its less substituted analogue, 4-methoxybenzoic acid.

Table 1: Predicted Qualitative Solubility of 4-Methoxy-3-phenylbenzoic Acid in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Water, Methanol, EthanolLow to ModerateThe polar carboxylic acid group will interact with these solvents; however, the large hydrophobic biphenyl backbone will significantly limit solubility. Solubility in alcohols is expected to be higher than in water.[4][5]
Aprotic Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, AcetoneHighThese solvents can effectively solvate both the polar and non-polar portions of the molecule. Their ability to accept hydrogen bonds and their high polarity will disrupt the solute-solute interactions in the crystal lattice.[6]
Non-Polar Toluene, Hexane, CyclohexaneLow to ModerateThe large non-polar surface area will favor interaction with these solvents. However, the energy required to break the strong hydrogen bonding of the carboxylic acid dimers in the solid state will be a limiting factor.[7]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents offer a balance of polarity and the ability to interact with the aromatic rings, making them good candidates for dissolving this compound.

For a quantitative perspective, the solubility of the closely related 4-methoxybenzoic acid has been experimentally determined in several solvents. This data, presented in Table 2, serves as a valuable, albeit qualitative, guide. It is anticipated that the solubility of 4-Methoxy-3-phenylbenzoic acid will be lower in polar solvents and higher in non-polar solvents than the values presented for 4-methoxybenzoic acid due to the influence of the additional phenyl group.

Table 2: Experimental Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Solvents at 298.15 K (25 °C)

SolventMole Fraction Solubility (x) of 4-Methoxybenzoic AcidReference
Acetonitrile4.820 x 10⁻¹[8]
Acetone4.501 x 10⁻¹[8]
Dichloromethane3.702 x 10⁻¹[8]
Ethyl Acetate3.609 x 10⁻¹[8]
Toluene1.522 x 10⁻¹[8]
Methanol5.531 x 10⁻²[8]
Ethanol3.078 x 10⁻²[8]
Cyclohexane6.0 x 10⁻⁴[8]
Hexane5.3 x 10⁻⁴[8]
Water5.1 x 10⁻⁴[8]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[9][10][11] This method is reliable and widely used for its accuracy.[12] The following protocol provides a detailed, step-by-step guide for its implementation.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant. This concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Detailed Experimental Protocol
  • Preparation:

    • Accurately weigh an excess amount of 4-Methoxy-3-phenylbenzoic acid into a series of glass vials with screw caps. The goal is to have undissolved solid remaining at the end of the experiment.[13]

    • Add a precise volume of the desired organic solvent to each vial.[13] It is recommended to test a range of solvents with varying polarities.[13]

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker or use a magnetic stirrer.[13] The temperature should be precisely controlled (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined time to ensure equilibrium is reached. This can range from 24 to 72 hours.[9][14][15] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration is no longer changing).[15]

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment.

    • To separate the saturated solution from the undissolved solid, centrifugation is the preferred method.[13] Alternatively, filtration using a syringe filter (e.g., 0.45 µm PTFE or PVDF) can be used, but care must be taken to avoid adsorption of the solute onto the filter membrane.[13]

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14]

    • Prepare a calibration curve using standard solutions of known concentrations of 4-Methoxy-3-phenylbenzoic acid.

    • Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

Visualizing the Shake-Flask Workflow

ShakeFlask_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation A Weigh Excess API B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72 hours) B->C D Centrifuge or Filter C->D E Dilute Supernatant D->E F Analyze by HPLC/LC-MS E->F G Compare to Calibration Curve F->G H Determine Solubility (mg/mL, g/L, M) G->H

Figure 1: The standardized workflow for determining thermodynamic solubility using the shake-flask method.

Factors Influencing Solubility: A Deeper Dive

The solubility of 4-Methoxy-3-phenylbenzoic acid is not a static property but is influenced by several interconnected factors.

Solvent Properties
  • Polarity and Dielectric Constant: As a general rule, the solubility of a polar solute increases with the polarity of the solvent. The dielectric constant of a solvent is a measure of its ability to separate charges. Solvents with higher dielectric constants are generally better at solvating ions.[16]

  • Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors will have a significant impact on the solubility of 4-Methoxy-3-phenylbenzoic acid due to its carboxylic acid and methoxy groups. Protic solvents can donate hydrogen bonds to the carbonyl oxygen and methoxy oxygen, while also accepting a hydrogen bond from the carboxylic acid proton. Aprotic polar solvents can only accept hydrogen bonds.

  • Dispersion Forces: The large, non-polar biphenyl structure will have significant van der Waals interactions (London dispersion forces) with non-polar solvents.

Solute Properties
  • Crystal Lattice Energy: The energy of the crystal lattice of the solid API must be overcome by the energy of solvation for dissolution to occur. Strong intermolecular forces in the solid state, such as the hydrogen-bonded dimers formed by carboxylic acids, lead to higher lattice energies and lower solubilities.[17]

  • Ionization (pKa): In protic solvents, particularly aqueous solutions, the pH will have a dramatic effect on solubility. At a pH above the pKa of the carboxylic acid, the compound will be deprotonated to form the more soluble carboxylate salt.[4]

Temperature

For most solid solutes, solubility increases with increasing temperature.[5][7] This relationship can often be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[18]

Visualizing Influencing Factors

Solubility_Factors cluster_solvent Solvent Properties cluster_solute Solute Properties cluster_external External Factors Solubility Solubility of 4-Methoxy-3-phenylbenzoic acid Polarity Polarity / Dielectric Constant Polarity->Solubility H_Bond Hydrogen Bonding Capacity H_Bond->Solubility Dispersion Dispersion Forces Dispersion->Solubility Lattice_Energy Crystal Lattice Energy Lattice_Energy->Solubility pKa Ionization (pKa) pKa->Solubility Temperature Temperature Temperature->Solubility

Figure 2: Key factors influencing the solubility of 4-Methoxy-3-phenylbenzoic acid in organic solvents.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 4-Methoxy-3-phenylbenzoic acid in organic solvents. While direct experimental data for this specific compound is sparse, by leveraging data from structural analogues and established physicochemical principles, we can make informed predictions and design robust experimental protocols. The shake-flask method remains the cornerstone for accurate thermodynamic solubility determination. A thorough understanding of the interplay between solute, solvent, and temperature is essential for any scientist working with this or similar compounds. Future work should focus on the experimental determination of the solubility of 4-Methoxy-3-phenylbenzoic acid in a diverse set of solvents at various temperatures to validate the predictions outlined in this guide and to build a comprehensive database for this important molecule.

References

  • Myint, S., & El-Kattan, A. F. (2016). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Pharmaceutical Development and Technology, 21(6), 720-732. [Link]

  • U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Anand, O., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-41. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech. [Link]

  • Rubino, J. T., & Yalkowsky, S. H. (1986). Effects of Solvent Polarity on the Acid Dissociation Constants of Benzoic Acids. Journal of Pharmaceutical Sciences, 75(2), 167-170. [Link]

  • Rubino, J. T., & Yalkowsky, S. H. (1986). Effects of Solvent Polarity on the Acid Dissociation Constants of Benzoic Acids. Journal of Pharmaceutical Sciences, 75(2), 167-170. [Link]

  • Korte, M., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(5), 1335-1341. [Link]

  • World Health Organization. (2015). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-ninth report. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2759551, 4-(3-methoxyphenyl)benzoic Acid. [Link]

  • Sorkun, M. C., Khetan, A., & Er, S. (2019). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Information and Modeling, 59(9), 3875-3884. [Link]

  • Der Pharma Chemica. (2016). Effect of Solvent on Distribution Study of Benzoic Acid. Der Pharma Chemica, 8(19), 232-237. [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • Thati, J., & Rasmuson, Å. C. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 55(11), 5124-5127. [Link]

  • Al-Maaiteh, A. M., & Al-Bataineh, S. A. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. International Journal of ChemTech Research, 11(07), 118-128. [Link]

  • ResearchGate. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. [Link]

  • ChemBK. 4-Phenylbenzoic acid. [Link]

  • Reddit. (2023, March 6). Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon?. r/OrganicChemistry. [Link]

Sources

Foundational

Safety Data Sheet (SDS) and handling of 4-Methoxy-3-phenylbenzoic acid

Safety Data Sheet (SDS) & Technical Handling Guide: 4-Methoxy-3-phenylbenzoic acid CAS No: 4477-64-9 Formula: C₁₄H₁₂O₃ Molecular Weight: 228.24 g/mol Part 1: Executive Summary & Chemical Identity 4-Methoxy-3-phenylbenzoi...

Author: BenchChem Technical Support Team. Date: March 2026

Safety Data Sheet (SDS) & Technical Handling Guide: 4-Methoxy-3-phenylbenzoic acid

CAS No: 4477-64-9 Formula: C₁₄H₁₂O₃ Molecular Weight: 228.24 g/mol

Part 1: Executive Summary & Chemical Identity

4-Methoxy-3-phenylbenzoic acid is a specialized biphenyl intermediate used primarily in medicinal chemistry and materials science. Structurally, it consists of a benzoic acid core substituted with a methoxy group at the para position (C4) and a phenyl ring at the meta position (C3). This steric arrangement creates a "twisted" biphenyl architecture, influencing both its solubility profile and its binding affinity in drug discovery scaffolds (e.g., kinase inhibitors or receptor modulators).

Technical Classification:

  • Chemical Family: Biphenylcarboxylic acid / Anisic acid derivative.

  • Physical State: Solid (White to off-white crystalline powder).[1]

  • Solubility: Low in water; soluble in DMSO, Methanol, Dichloromethane (DCM), and Ethyl Acetate.

  • Acidity (pKa): Estimated ~4.2–4.5 (consistent with benzoic acid derivatives).

Part 2: Hazard Identification (GHS Classification)

Scientific Integrity Note: As a specialized research chemical, specific toxicological data for CAS 4477-64-9 is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous biphenylcarboxylic acids.

Signal Word: WARNING

Hazard ClassCategoryHazard Statement CodeHazard Statement
Skin Corrosion/Irritation 2H315 Causes skin irritation.
Serious Eye Damage/Irritation 2AH319 Causes serious eye irritation.[2][3][4]
STOT - Single Exposure 3H335 May cause respiratory irritation.

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses, if present and easy to do.[2][4][6] Continue rinsing.[2][4][6]

Part 3: Safe Handling & Engineering Controls

Handling this compound requires a protocol that mitigates two primary risks: inhalation of fine particulates (solid acid irritation) and cross-contamination (due to its lipophilic biphenyl nature).

Engineering Controls
  • Primary Containment: All open-vessel operations (weighing, transfer) must be performed inside a certified Chemical Fume Hood or a Powder Containment Enclosure .

  • Airflow: Maintain a face velocity of 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Use anti-static weighing boats. Biphenyl derivatives can be static-prone; use an ionizing fan if the powder is flighty.

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (0.11 mm min) Biphenyls are lipophilic. Standard latex is permeable to organic solvents used with this compound (e.g., DCM).
Eye Protection Chemical Goggles Safety glasses are insufficient for fine powders that can bypass side shields.
Respiratory N95 / P100 Required only if working outside a fume hood (not recommended).
Body Lab Coat (Cotton/Poly) Standard protection against solid particulates.
Operational Workflow: The "Zero-Dust" Transfer

To prevent H335 (Respiratory Irritation), use the following workflow for transferring the solid:

HandlingProtocol Start Start: Solid Reagent Check Check Airflow (Face Velocity > 0.4 m/s) Start->Check Weigh Weigh inside Hood (Use Anti-static Boat) Check->Weigh Dissolve Pre-Dissolve (if possible) Add solvent to weighing boat Weigh->Dissolve Preferred Method DryTransfer Solid Transfer (Use Powder Funnel) Weigh->DryTransfer If solvent incompatible Transfer Liquid Transfer to Reaction Vessel Dissolve->Transfer Clean Wipe Down Area (Wet wipe to trap dust) Transfer->Clean DryTransfer->Clean

Figure 1: "Zero-Dust" Transfer Protocol. Pre-dissolving the solid in the weighing boat (if the solvent allows) significantly reduces inhalation risk compared to dry transfer.

Part 4: Emergency Response & First Aid

Spill Response Decision Tree

In the event of a spill, the response depends on the state (Solid vs. Solution).

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution (e.g., in DCM) Type->Liquid ActionSolid Do NOT Sweep (Dust risk) Use HEPA Vacuum or Wet Wipe Solid->ActionSolid ActionLiquid Absorb with Vermiculite Place in Haz Waste Liquid->ActionLiquid Disposal Label as 'Organic Acid Waste' ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Emergency Spill Response Logic. Emphasis is placed on avoiding dry sweeping to prevent aerosolization.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes.[2][5] The carboxylic acid group is acidic; failure to irrigate can lead to corneal abrasion.

  • Skin Contact: Wash with soap and water.[2][3] Do not use organic solvents (ethanol/acetone) to clean skin, as this may increase transdermal absorption of the biphenyl moiety.

  • Inhalation: Move to fresh air. If coughing persists (indicating bronchial irritation), seek medical attention.

Part 5: Storage, Stability & Reactivity

  • Storage Conditions: Store at 2–8°C (Refrigerate). While benzoic acids are generally stable at room temperature, biphenyl derivatives can be prone to slow oxidation or discoloration over time. Keep container tightly closed in a dry place.

  • Incompatibilities:

    • Strong Oxidizing Agents: Can react with the methoxy group or the biphenyl ring.

    • Strong Bases: Will deprotonate the carboxylic acid (exothermic reaction).

  • Shelf Life: 24 months if stored properly and kept dry.

Part 6: Synthesis & Application Context

For researchers utilizing this compound, it is often generated or used via Suzuki-Miyaura Cross-Coupling .[7] Understanding this pathway helps in troubleshooting impurities (e.g., unreacted boronic acid).

Common Synthesis Route: Reagents: 3-Bromo-4-methoxybenzoic acid + Phenylboronic acid (Pd catalyst).

Application Note: The 4-methoxy-3-phenyl moiety serves as a "privileged structure" in drug design, often mimicking the hydrophobic interactions of natural ligands in protein binding pockets.

References

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for substituted benzoic acids. PubChem.[8] Retrieved March 1, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Benzoic acid derivatives. Retrieved March 1, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.

Sources

Exploratory

Predictive ADME and Oral Bioavailability Strategies for Biphenyl-3-Carboxylic Acid Derivatives: A Focus on 4-Methoxy-3-phenylbenzoic Acid Analogs

Executive Summary Biphenyl-derived carboxylic acids represent a privileged structural class in modern medicinal chemistry, frequently utilized in the design of anti-inflammatory agents, anticancer therapeutics, and speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biphenyl-derived carboxylic acids represent a privileged structural class in modern medicinal chemistry, frequently utilized in the design of anti-inflammatory agents, anticancer therapeutics, and specific receptor modulators[1]. Within this chemical space, 4-Methoxy-3-phenylbenzoic acid (CAS 4477-64-9)[2] serves as a highly versatile scaffold. It combines a rigid, lipophilic biphenyl core with specific electronic and steric properties imparted by the methoxy and carboxylic acid moieties.

However, translating this scaffold into an orally bioavailable drug candidate presents distinct pharmacokinetic (PK) challenges. As application scientists, we must look beyond basic Lipinski parameters and analyze the specific causality of the molecule's structural features on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This technical guide outlines a comprehensive, logic-driven framework for predicting and optimizing the oral bioavailability (


) of 4-methoxy-3-phenylbenzoic acid analogs, utilizing self-validating in vitro methodologies and advanced in silico modeling.

Physicochemical Causality: The Biphenyl-Carboxylic Acid Core

To accurately predict bioavailability, we must first deconstruct how the structural features of 4-methoxy-3-phenylbenzoic acid dictate its biological fate.

  • The Carboxylic Acid Moiety (pKa ~4.0–4.5): At physiological pH (7.4), the carboxylic acid is >99% ionized. While this enhances aqueous solubility, it drastically impedes passive transcellular diffusion across the lipophilic enterocyte membrane. Furthermore, the carboxylate anion acts as a primary anchor for binding to Human Serum Albumin (HSA), specifically at Site I or II, often resulting in Plasma Protein Binding (PPB) exceeding 99%[3][4].

  • The Biphenyl Backbone: The rigid, highly lipophilic biphenyl structure drives hydrophobic interactions. This high lipophilicity (cLogP > 3.0) compensates somewhat for the ionized carboxylate by promoting membrane partitioning, but it also increases the molecule's affinity for intestinal efflux transporters like Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp).

  • The Methoxy Substituent: The 4-methoxy group acts as a hydrogen bond acceptor and sterically influences the dihedral angle between the phenyl rings. Metabolically, it introduces a specific liability: susceptibility to Phase I O-demethylation by Cytochrome P450 enzymes (e.g., CYP2C9, CYP3A4).

Biotransformation Parent 4-Methoxy-3-phenylbenzoic acid (Parent Scaffold) CYP CYP450 (CYP2C9/3A4) O-Demethylation Parent->CYP UGT UGT1A1/2B7 Acyl Glucuronidation Parent->UGT Met1 4-Hydroxy-3-phenylbenzoic acid (Active/Inactive Metabolite) CYP->Met1 Met2 Acyl Glucuronide Conjugate (Biliary/Renal Excretion) UGT->Met2

Fig 1. Primary Phase I and Phase II metabolic pathways for 4-methoxy-3-phenylbenzoic acid.

Integrated ADME Workflow & Self-Validating Protocols

To predict


, we must generate robust in vitro data that accurately reflects in vivo physiological barriers. The following workflow integrates permeability, metabolic stability, and protein binding assays into a cohesive predictive model.

ADME_Workflow A In Silico Profiling (pKa, logP, PSA, Docking) B In Vitro Permeability (Caco-2 Bidirectional Assay) A->B C Metabolic Stability (HLM + NADPH + UDPGA) A->C D Plasma Protein Binding (Equilibrium Dialysis for HSA) A->D E PBPK Modeling (GastroPlus / Simcyp ACAT) B->E C->E D->E F Oral Bioavailability (F%) Prediction & Optimization E->F

Fig 2. Integrated ADME workflow for predicting oral bioavailability of biphenyl analogs.
Protocol 1: Bidirectional Caco-2 Permeability Assay

Causality & Rationale: Why choose Caco-2 over the simpler PAMPA (Parallel Artificial Membrane Permeability Assay)? Because ionized biphenyl carboxylic acids are prime suspects for carrier-mediated efflux. PAMPA only measures passive diffusion and will artificially under-predict absorption while entirely missing efflux liabilities. A bidirectional Caco-2 assay allows us to calculate the Efflux Ratio (ER).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing Preparation: Prepare 10 µM solutions of the 4-methoxy-3-phenylbenzoic acid analog in HBSS buffer (pH 7.4).

  • Incubation: Apply the dose to the Apical (A) compartment for A→B transport, and the Basolateral (B) compartment for B→A transport. Incubate at 37°C for 120 minutes on an orbital shaker.

  • Self-Validation System: Include a low-permeability paracellular marker (e.g., Lucifer Yellow) in parallel wells to continuously monitor monolayer integrity. Calculate post-assay mass balance; recovery must be >80% to rule out non-specific binding to the plastic apparatus—a common artifact for lipophilic biphenyls.

  • Quantification: Analyze donor and receiver compartments via LC-MS/MS. Calculate Apparent Permeability (

    
    ) and the Efflux Ratio (
    
    
    
    ). An ER > 2.0 indicates active efflux.
Protocol 2: UGT-Activated Microsomal Stability

Causality & Rationale: Standard Human Liver Microsome (HLM) assays rely solely on NADPH to assess Phase I (CYP450) metabolism. However, the carboxylic acid group of our scaffold undergoes rapid Phase II acyl glucuronidation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs). Failing to supplement the assay with UDPGA will drastically under-predict hepatic clearance (


) and over-predict bioavailability.

Step-by-Step Methodology:

  • Membrane Permeabilization: Pre-incubate HLM (0.5 mg/mL protein) with the pore-forming peptide alamethicin (25 µg/mg protein) on ice for 15 minutes. Causality: UGT active sites are located on the luminal side of the endoplasmic reticulum; alamethicin ensures the highly polar UDPGA cofactor can access the enzyme.

  • Reaction Mixture: Combine the permeabilized HLM, 1 µM of the analog, and 2 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add a cofactor cocktail containing both NADPH (1 mM) and UDPGA (2 mM) to simultaneously initiate Phase I and Phase II metabolism.

  • Self-Validation System: Run parallel incubations with a known UGT substrate (e.g., diclofenac) and a minus-cofactor control. The minus-cofactor control is critical to differentiate true enzymatic clearance from chemical instability or non-specific protein binding.

  • Sampling & Analysis: Quench the reaction with cold acetonitrile containing an internal standard at 0, 5, 15, 30, and 60 minutes. Analyze parent depletion via LC-MS/MS to calculate in vitro intrinsic clearance (

    
    ).
    

Quantitative Data & SAR Translation

By applying the above protocols, we can map the Structure-Activity Relationship (SAR) of the ADME properties. Table 1 summarizes representative data demonstrating how structural modifications to the 4-methoxy-3-phenylbenzoic acid core impact predictive bioavailability parameters.

Table 1: Representative Physicochemical and In Vitro ADME Parameters

Analog / ModificationMW (Da)cLogP

(A→B)(

cm/s)
Efflux RatioPPB (%)

(µL/min/mg)
Predicted F%
4-Methoxy-3-phenylbenzoic acid 228.253.41.24.5>99.545.2~35%
4-Hydroxy-3-phenylbenzoic acid (O-Demethylated)214.222.90.83.2>99.085.4~15%
Ethyl Ester Prodrug Variant 256.304.118.51.195.0>150.0~65%

Data Interpretation: The parent scaffold exhibits moderate permeability but is hindered by active efflux and high PPB. O-demethylation (forming the 4-hydroxy analog) increases polarity, further reducing permeability and increasing Phase II clearance. Conversely, masking the carboxylic acid as an ester prodrug (a strategy successfully employed in similar biphenyl drugs like sacubitril[5]) abolishes the efflux liability and drastically improves permeability (


 = 18.5), leading to a higher predicted 

, assuming rapid first-pass hydrolysis to the active moiety.

In Vivo Translation via PBPK Modeling

In vitro data alone cannot predict


. The final step requires integrating these parameters into a Physiologically Based Pharmacokinetic (PBPK) model (e.g., GastroPlus or Simcyp).
  • Absorption Modeling: The

    
     values and physicochemical data (pKa, solubility) are fed into an Advanced Compartmental Absorption and Transit (ACAT) model to predict the Fraction Absorbed (
    
    
    
    ).
  • Clearance Scaling: The in vitro

    
     is scaled to in vivo hepatic clearance using the well-stirred liver model. Crucially, this must be corrected for the unbound fraction in plasma (
    
    
    
    ), derived from the PPB assay. Because biphenyl carboxylic acids are highly bound (>99% PPB,
    
    
    < 0.01)[3], their restrictive clearance often results in a longer half-life than predicted by raw microsomal turnover.
  • Bioavailability Calculation: The software computes the final oral bioavailability using the equation:

    
    
    (Where 
    
    
    
    is gut extraction and
    
    
    is hepatic extraction).

By strictly adhering to this logic-driven, self-validating framework, researchers can confidently predict the pharmacokinetic behavior of 4-methoxy-3-phenylbenzoic acid analogs and rationally design next-generation biphenyl therapeutics.

References

1.2 - bldpharm.com 2. 1 - ajgreenchem.com 3. - nih.gov 4.3 - nih.gov 5. - nih.gov

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Methoxy-3-phenylbenzoic acid via Suzuki-Miyaura Coupling

Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-Methoxy-3-phenylbenzoic acid (CAS: N/A for specific isomer, generic biphenyl acid class) utilizing the Suzuki-Miyaura cro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Methoxy-3-phenylbenzoic acid (CAS: N/A for specific isomer, generic biphenyl acid class) utilizing the Suzuki-Miyaura cross-coupling reaction. Unlike standard protocols that often require esterification of the carboxylic acid prior to coupling, this method utilizes a ligand-controlled palladium system capable of coupling free carboxylic acids directly in aqueous media. This approach reduces step count, minimizes waste, and leverages an acid-base extraction strategy for self-validating purification.

Scientific Rationale & Experimental Design

The Challenge: Ortho-Substituted Free Acids

Synthesizing 4-methoxy-3-phenylbenzoic acid presents two specific challenges:

  • Electronic Deactivation: The carboxylic acid moiety is electron-withdrawing, but the ortho-methoxy group is electron-donating. While this activates the ring for oxidative addition, the ortho-position induces steric strain during the transmetallation step.

  • Catalyst Poisoning: Free carboxylic acids can coordinate to palladium centers, potentially arresting the catalytic cycle. Traditional methods protect the acid as a methyl ester, but this adds two synthetic steps (protection/deprotection).

The Solution: Pd(dppf)Cl₂ System

We utilize [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) .

  • Why this catalyst? The large bite angle of the bidentate dppf ligand stabilizes the Pd(0) species and accelerates reductive elimination, which is often the rate-determining step for sterically hindered biaryls. Furthermore, this catalyst is exceptionally robust in the presence of water and free carboxylic acids compared to Pd(PPh₃)₄.

  • Solvent System: A mixture of 1,4-Dioxane and Water (4:1) is critical. Water is not just a solvent here; it is a reagent required to form the reactive arylboronate species (Ar-B(OH)₃⁻) from the boronic acid, which is the actual transmetallating species.

Mechanistic Insight

The reaction proceeds via the standard Suzuki-Miyaura catalytic cycle. Understanding this cycle is vital for troubleshooting.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + ArBr TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)3- RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product 4-Methoxy-3-phenyl- benzoic acid RedElim->Product ArBr 3-Bromo-4-methoxy- benzoic acid ArBr->OxAdd Boronic Phenylboronic Acid + Base (OH-) Boronic->TransMet

Figure 1: Catalytic cycle highlighting the entry points of the aryl halide and activated boronate species.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2]Amount (Example)Role
3-Bromo-4-methoxybenzoic acid 231.041.02.31 g (10 mmol)Limiting Reagent
Phenylboronic acid 121.931.21.46 g (12 mmol)Coupling Partner
Pd(dppf)Cl₂ · DCM 816.640.03245 mg (3 mol%)Catalyst
Potassium Carbonate (K₂CO₃) 138.213.04.14 g (30 mmol)Base
1,4-Dioxane --40 mLSolvent
Water (Degassed) --10 mLCo-solvent
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Degassing: In a separate flask, sparge the 1,4-Dioxane and Water mixture with Nitrogen or Argon for 15 minutes. Dissolved oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

  • Charging: To a 100 mL round-bottom flask (or Schlenk tube) equipped with a magnetic stir bar, add:

    • 3-Bromo-4-methoxybenzoic acid (2.31 g)

    • Phenylboronic acid (1.46 g)

    • Pd(dppf)Cl₂ · DCM (245 mg)

    • K₂CO₃ (4.14 g)

  • Solvation: Add the degassed solvent mixture (40 mL Dioxane / 10 mL Water) via syringe.

  • Inertion: Seal the flask with a septum, evacuate gently, and backfill with Nitrogen (repeat 3x).

Phase 2: Reaction
  • Heating: Heat the reaction mixture to 85°C (oil bath temperature).

  • Monitoring: Stir vigorously for 4–6 hours.

    • QC Check: Take a 50 µL aliquot, quench in 100 µL 1N HCl, extract with EtOAc, and analyze via HPLC or TLC (Mobile Phase: 50% EtOAc/Hexanes + 1% Acetic Acid). Look for the disappearance of the aryl bromide.

Phase 3: Workup & Purification (Acid-Base Extraction)

This workflow relies on the chemical switchability of the carboxylic acid to remove impurities without chromatography.

  • Cooling: Cool the mixture to room temperature.

  • Filtration: Filter through a pad of Celite to remove palladium black. Rinse the pad with 20 mL 1N NaOH (aq).

  • First Wash (Basic): Transfer filtrate to a separatory funnel. Wash with Ethyl Acetate (2 x 30 mL).

    • Critical Step: The product is currently a carboxylate salt (water-soluble). Discard the organic (EtOAc) layer. This removes non-acidic impurities like homocoupled biphenyl, unreacted boronic acid, and phosphine oxides.

  • Acidification: Transfer the aqueous layer to a clean beaker. Slowly add 6N HCl dropwise with stirring until pH reaches ~1–2.

    • Observation: A thick white/off-white precipitate should form immediately.

  • Extraction (Acidic): Extract the acidified aqueous slurry with Ethyl Acetate (3 x 40 mL).

    • Critical Step: The product is now the free acid (organic-soluble). Keep the organic layer.

  • Drying: Wash the combined organics with Brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 4: Crystallization
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol. Add hot water dropwise until slight turbidity persists, then allow to cool slowly to 4°C.

  • Isolation: Filter the crystals and dry in a vacuum oven at 50°C for 12 hours.

Workflow Visualization

Workflow Start Start: Reagents + Catalyst React Heat 85°C 4-6 Hours Start->React BaseWash Wash with EtOAc (Discard Organic) React->BaseWash Product in Water Acidify Acidify Aqueous to pH 1 BaseWash->Acidify Remove Neutral Impurities Extract Extract with EtOAc (Keep Organic) Acidify->Extract Product Precipitates Cryst Recrystallize (EtOH/H2O) Extract->Cryst Final Pure Product >98% Purity Cryst->Final

Figure 2: Purification logic flow.[3] Note the "Chemical Switching" at the Base Wash step.

Analytical Data & QC

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.8 (s, 1H, -COOH ),

    • δ 7.9–7.8 (m, 2H, Benzoic Ar-H),

    • δ 7.5–7.3 (m, 5H, Phenyl Ar-H),

    • δ 7.1 (d, 1H, Ar-H ortho to OMe),

    • δ 3.85 (s, 3H, -OCH ₃).

  • Mass Spectrometry (ESI-): Expected [M-H]⁻ = 227.07.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst oxidationEnsure rigorous degassing of solvents. Use fresh Pd(dppf)Cl₂.
Homocoupling (Ph-Ph) Excess OxygenIncrease inert gas sparging time. Add boronic acid slowly.[4]
Protodeboronation Temperature too highLower reaction temp to 70°C. Ensure base concentration is not excessive.
Product in Organic Wash pH too low during washEnsure the aqueous layer is pH > 10 before the first EtOAc wash.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Liu, S., et al. (2011). A highly efficient catalyst... for the Suzuki coupling reaction... in neat water. Organic & Biomolecular Chemistry, 9, 3174-3179. Link

  • Maligres, P. E., et al. (2002). Synthesis of Biaryls via Suzuki Cross-Coupling... Using Pd/C. Tetrahedron Letters, 43(49), 8969-8972. Link

  • BenchChem. (2025).[1][3] Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid. Link(General reference for brominated methoxybenzoic acid handling).

Sources

Application

Topic: Scalable Preparation Methods for 4-Methoxy-3-phenylbenzoic acid

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract 4-Methoxy-3-phenylbenzoic acid is a valuable biaryl structural motif, serving as a key intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-phenylbenzoic acid is a valuable biaryl structural motif, serving as a key intermediate in the synthesis of pharmaceuticals and advanced materials. Its preparation on a scalable level requires a robust, high-yielding, and economically viable synthetic strategy. This application note provides a detailed guide to the synthesis of 4-Methoxy-3-phenylbenzoic acid via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry for C-C bond formation.[1][2] We present a comprehensive, field-proven protocol, discuss the rationale behind experimental choices, and address key considerations for process optimization and scale-up.

Introduction and Strategic Approach

The synthesis of unsymmetrical biaryl compounds like 4-Methoxy-3-phenylbenzoic acid is a common challenge in organic synthesis. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.[2][3][4]

Our strategic approach involves a palladium-catalyzed cross-coupling between an appropriately substituted aryl halide and an arylboronic acid. A retrosynthetic analysis reveals two primary disconnection pathways:

  • Route A: Coupling of 3-Bromo-4-methoxybenzoic acid with Phenylboronic acid .

  • Route B: Coupling of 3-Borono-4-methoxybenzoic acid with a phenyl halide (e.g., Bromobenzene).

For this guide, we will focus on Route A . This choice is predicated on the straightforward commercial availability and relative stability of both 3-Bromo-4-methoxybenzoic acid and phenylboronic acid, making it a more practical and cost-effective strategy for scalable synthesis.

Reaction Pathway Overview

The selected synthetic route is a two-step process, beginning with the bromination of 4-methoxybenzoic acid to generate the key precursor, followed by the Suzuki-Miyaura cross-coupling reaction.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Suzuki-Miyaura Coupling A 4-Methoxybenzoic Acid B 3-Bromo-4-methoxybenzoic Acid A->B Br₂, Acetic Acid C 3-Bromo-4-methoxybenzoic Acid E 4-Methoxy-3-phenylbenzoic Acid C->E Pd Catalyst, Base, Solvent, Heat D Phenylboronic Acid D->E Pd Catalyst, Base, Solvent, Heat

Caption: Overall synthetic workflow for 4-Methoxy-3-phenylbenzoic acid.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-methoxybenzoic acid (Precursor)

Rationale: This electrophilic aromatic substitution reaction places a bromine atom ortho to the activating methoxy group and meta to the deactivating carboxylic acid group. Acetic acid serves as a suitable solvent that can also accommodate the hydrogen bromide byproduct.

Materials & Equipment:

  • 4-Methoxybenzoic acid

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filtration apparatus

Procedure:

  • Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel, dissolve 4-methoxybenzoic acid (50 g, 0.328 mol) in glacial acetic acid (250 mL).

  • Bromine Addition: Cool the flask in an ice bath. Slowly add a solution of bromine (55 g, 0.344 mol, 1.05 equiv.) in 50 mL of glacial acetic acid from the dropping funnel over 1 hour. Maintain the internal temperature below 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching & Isolation: Carefully pour the reaction mixture into 1 L of ice-cold water with vigorous stirring. A white precipitate will form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is colorless and neutral to pH paper.

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight. The product is typically of sufficient purity for the next step. If required, recrystallization from an ethanol/water mixture can be performed.

Expected Outcome:

  • Yield: 85-95%

  • Appearance: White to off-white solid

Protocol 2: Suzuki-Miyaura Coupling for 4-Methoxy-3-phenylbenzoic acid

Causality Behind Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable, commercially available, and highly effective catalyst for this type of coupling. It initiates the catalytic cycle by oxidative addition into the C-Br bond.[4]

  • Base: Potassium carbonate (K₂CO₃) is a crucial component. It activates the phenylboronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[4] It is also cost-effective and easy to handle.

  • Solvent System: A biphasic system of Toluene and Water is employed. Toluene dissolves the organic reactants and the catalyst, while water dissolves the inorganic base. The reaction occurs at the interface, and this system facilitates both the reaction and the subsequent product separation.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and degradation of the Pd(0) catalyst, which is sensitive to air, especially at elevated temperatures.

Materials & Equipment:

  • 3-Bromo-4-methoxybenzoic acid (from Protocol 1)

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, degassed

  • Water, degassed

  • Schlenk flask or three-necked flask with reflux condenser

  • Inert gas line (Nitrogen or Argon)

  • Magnetic stirrer with heating mantle and oil bath

  • Separatory funnel

Procedure:

G A Assemble & Purge Schlenk flask with N₂/Ar B Charge Reactants: - 3-Bromo-4-methoxybenzoic acid - Phenylboronic acid - K₂CO₃ A->B C Add Catalyst: Pd(PPh₃)₄ B->C D Add Degassed Solvents: Toluene & Water C->D E Heat to Reflux (e.g., 90-100 °C) under N₂/Ar for 4-12h D->E F Monitor by TLC/LC-MS E->F G Cool to Room Temperature F->G H Aqueous Work-up: - Dilute with Water - Separate Layers G->H I Acidify Aqueous Layer with HCl to pH 2-3 H->I J Precipitate Forms I->J K Filter & Wash Solid with Cold Water J->K L Dry Product Under Vacuum K->L

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling.

  • Inerting the System: Assemble a 1 L Schlenk flask containing a magnetic stir bar and equip it with a reflux condenser. Evacuate and backfill the apparatus with an inert gas (Nitrogen or Argon) three times to remove all oxygen.

  • Charging Reagents: Under a positive pressure of inert gas, charge the flask with 3-Bromo-4-methoxybenzoic acid (24.5 g, 0.1 mol), phenylboronic acid (13.4 g, 0.11 mol, 1.1 equiv.), and anhydrous potassium carbonate (41.4 g, 0.3 mol, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (1.16 g, 1 mol%).

  • Solvent Addition: Add degassed toluene (300 mL) and degassed water (100 mL) via cannula or syringe.

  • Reaction: Immerse the flask in a preheated oil bath and heat the mixture to reflux (approx. 95 °C) with vigorous stirring. Maintain the inert atmosphere.

  • Monitoring: Monitor the reaction's completion by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate with 1% Acetic Acid mobile phase) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up - Phase Separation: Once the reaction is complete, cool the mixture to room temperature. Add 200 mL of water and transfer the mixture to a separatory funnel. The toluene layer will contain byproducts (like biphenyl) and residual catalyst. The aqueous layer contains the potassium salt of the desired product. Separate the layers.

  • Work-up - Precipitation: Cool the aqueous layer in an ice bath. With stirring, slowly add 6M hydrochloric acid (HCl) until the pH of the solution is ~2-3. A thick white precipitate of 4-Methoxy-3-phenylbenzoic acid will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold water to remove inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Data Summary and Scalability

Quantitative Data Comparison
ParameterProtocol 1: BrominationProtocol 2: Suzuki CouplingNotes
Starting Material 4-Methoxybenzoic acid3-Bromo-4-methoxybenzoic acidPrecursor synthesis is a critical first step for the overall process yield.
Key Reagent BrominePhenylboronic acidPhenylboronic acid is typically used in slight excess (1.1-1.2 equiv.) to drive the reaction.
Catalyst Loading N/A1 mol% Pd(PPh₃)₄For large-scale, catalyst loading can be optimized (e.g., down to 0.1-0.5 mol%).[3]
Base N/AK₂CO₃ (3.0 equiv.)Other bases like K₃PO₄ can be used, potentially allowing for lower reaction temperatures.[1]
Solvent Glacial Acetic AcidToluene / Water (3:1)Solvent choice is critical for reaction kinetics and safety on a larger scale.
Temperature 0 °C to RT~95 °C (Reflux)Exotherm control during bromination is key; consistent heating for coupling is essential.
Reaction Time 12-16 hours4-12 hoursMonitoring is crucial to avoid side-product formation from prolonged heating.
Typical Yield 85-95%80-92%Yields are based on laboratory scale and may vary with optimization.
Purity (Post-workup) >98%>97%Purity can be further enhanced by recrystallization if required for specific applications.
Scalability Considerations:
  • Catalyst Selection: On a larger scale, using a more robust, air-stable pre-catalyst (e.g., a palladacycle) or a heterogeneous catalyst (e.g., Pd on carbon) could simplify handling and catalyst recovery.[4]

  • Heat Management: The Suzuki coupling is exothermic. On a pilot or industrial scale, careful control of the reaction temperature is critical to ensure safety and consistent product quality.

  • Purification: While precipitation is effective at the lab scale, large-scale purification may benefit from crystallization studies to control particle size and minimize impurities. Alternative purification methods like flash chromatography are generally not scalable for bulk production.[5]

  • Green Chemistry: To reduce environmental impact, consider using greener solvents or exploring catalyst systems that work efficiently in water.[2][6]

References

  • Benchchem. (2025). Technical Support Center: Synthesis of 4-Methoxybenzoic Acid.
  • ChemTube3D. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide.
  • The Royal Society of Chemistry. (2017). Synthesis of 4-methoxymethylbenzoic acid.
  • Quick Company. (2008). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid.
  • Google Patents. (n.d.). US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole.
  • Organic Syntheses. (n.d.). 4-Methoxyphenyl)sulfamic acid.
  • Benchchem. (2025). A Comparative Analysis of Synthetic Routes to 4-Methoxybenzoic Acid.
  • University of Colorado Boulder. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • Boston University. (2011). Grignard Reaction - Synthesis of Substituted Benzoic Acids.
  • University of Calgary. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction.
  • Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling.
  • Benchchem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
  • CDC Stacks. (n.d.). Supporting Information.
  • PrepChem.com. (n.d.). Preparation of 4-methoxybenzoic acid.
  • ChemicalBook. (2024). 4-Methoxybenzoic Acid: Comprehensive Overview.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Organic Syntheses. (n.d.). 4-methoxy-2'-methylbiphenyl.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds.
  • MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
  • Benchchem. (2025). Application Note: Laboratory-Scale Synthesis of 3-Methoxy-4-nitrobenzoic Acid (MNBA).
  • Google Patents. (n.d.). US4323692A - Process for preparing phenoxybenzoic acids.

Sources

Method

Strategic Diversification of the 4-Alkoxy Position in 4-Methoxy-3-phenylbenzoic Acid

Application Note & Protocol Guide | Doc ID: AN-2026-MPH-04 Abstract This guide details the strategic functionalization of the methoxy group in 4-Methoxy-3-phenylbenzoic acid . Due to the ortho-phenyl group at position 3...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Doc ID: AN-2026-MPH-04

Abstract

This guide details the strategic functionalization of the methoxy group in 4-Methoxy-3-phenylbenzoic acid . Due to the ortho-phenyl group at position 3 , the 4-methoxy moiety exists in a sterically congested environment, rendering standard deprotection and functionalization protocols inefficient. This document provides optimized workflows for demethylation (BBr₃) , sterically-hindered Mitsunobu inversion , and Nickel-catalyzed C–O bond activation , specifically tailored to overcome the biaryl steric barrier.

The Chemical Context: The Biaryl Challenge

4-Methoxy-3-phenylbenzoic acid represents a classic "masked phenol" within a biaryl scaffold. In drug discovery, this core mimics privileged structures found in NSAIDs (e.g., Flufenisal analogs) and retinoids.

The Structural Problem: The phenyl ring at position 3 creates significant steric bulk around the oxygen at position 4.

  • Impact on Demethylation: Lewis acids (like BBr₃) struggle to coordinate, and nucleophiles are blocked from attacking the methyl group.

  • Impact on Re-functionalization: Once demethylated, the resulting phenol is sterically shielded, making Sₙ2 alkylation sluggish.

The Solution: We employ a "Demethylate-then-Diversify" strategy alongside a direct "C–O Activation" route.

Functionalization Pathway Overview

G Start 4-Methoxy-3-phenylbenzoic acid Phenol Intermediate: 4-Hydroxy-3-phenylbenzoic acid Start->Phenol Pathway A: Demethylation (BBr3, Reflux) CrossCouple Target B: Biaryl/Alkyl Analogs (Ni-Catalyzed C-C Bond) Start->CrossCouple Pathway B: Direct C-O Activation (Ni(COD)2 / ICy) Ether Target A: O-Alkylated Analogs (Etherification) Phenol->Ether Mitsunobu (Sonication)

Pathway A: Demethylation (The Gateway Step)

Standard demethylation using HBr/Acetic acid is often too harsh for the benzoic acid moiety, leading to decarboxylation or side reactions. Boron Tribromide (BBr₃) is the reagent of choice, but the protocol must be modified for the 3-phenyl steric hindrance.

Mechanism of Action

BBr₃ acts as a Lewis acid, coordinating to the ether oxygen. The rate-determining step is the nucleophilic attack of the bromide ion on the methyl group. In 3-phenyl substituted systems, this attack is retarded by the orthogonal phenyl ring.

Protocol 1: High-Efficiency Demethylation of Sterically Hindered Anisoles

Applicability: 4-Methoxy-3-phenylbenzoic acid and related biaryls.

Reagents:

  • Substrate: 4-Methoxy-3-phenylbenzoic acid (1.0 equiv)

  • Reagent: BBr₃ (1.0 M in CH₂Cl₂, 3.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Methanol (MeOH) and Water

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon. Add the substrate (1.0 equiv) and dissolve in anhydrous DCM (0.2 M concentration).

  • Addition: Cool the solution to 0°C (Ice bath). Note: Standard protocols suggest -78°C, but hindered substrates often require higher initial temperatures to induce coordination.

  • BBr₃ Introduction: Add BBr₃ solution (3.0 equiv) dropwise via syringe over 15 minutes.

    • Observation: A precipitate (boron complex) may form.

  • Thermal Activation: Allow the mixture to warm to Room Temperature (RT).

    • Critical Checkpoint: Monitor by TLC/LCMS after 3 hours. If starting material persists (common with 3-phenyl substitution), fit a reflux condenser and heat to 40°C (gentle reflux) for 4–6 hours.

  • Quenching (Exothermic!): Cool back to 0°C. Add MeOH dropwise very slowly. The reaction will fume vigorously.[1]

  • Hydrolysis: Add water and stir for 30 minutes to break the borate esters.

  • Workup: Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Data Interpretation:

Condition Conversion (LCMS) Yield Notes
RT, 3 hrs 65% 58% Incomplete due to steric bulk.

| Reflux (40°C), 6 hrs | >98% | 92% | Recommended for 3-phenyl analogs. |

Pathway B: Re-functionalization via Mitsunobu

Once the phenol (4-hydroxy-3-phenylbenzoic acid) is obtained, simple Sₙ2 alkylation (R-X + Base) is often slow due to the ortho-phenyl ring blocking the trajectory of the electrophile. The Mitsunobu reaction is preferred, but standard conditions often fail for hindered phenols.

Expert Insight: Use Sonication and High Concentration to drive the reaction [1].[2][3]

Protocol 2: Sonication-Assisted Mitsunobu Coupling

Reagents:

  • Phenol: 4-Hydroxy-3-phenylbenzoic acid (1.0 equiv)

  • Alcohol: R-OH (Primary or Secondary, 1.5 equiv)

  • Phosphine: Triphenylphosphine (PPh₃, 1.5 equiv)

  • Azodicarboxylate: DIAD (1.5 equiv)

  • Solvent: THF (Anhydrous)

Step-by-Step Methodology:

  • Concentration Rule: Dissolve Phenol, Alcohol, and PPh₃ in minimal THF.

    • Target Concentration:0.5 M to 1.0 M (Standard is 0.1 M). High concentration forces the kinetics in hindered systems.

  • Activation: Place the reaction vessel in an ultrasonic bath at 0°C.

  • Addition: Add DIAD dropwise while sonicating.

  • Reaction: Sonicate for 1 hour, then stir at RT for 12 hours.

    • Why Sonication? It prevents the formation of viscous aggregates common in high-concentration Mitsunobu reactions and improves mass transfer around the sterically crowded phenol oxygen.

  • Purification: Direct flash chromatography.

Pathway C: Direct C–O Activation (The "Cutting Edge")

For researchers seeking to replace the oxygen entirely (e.g., converting Ar-OMe to Ar-Me or Ar-Ar), Nickel catalysis offers a direct route. This bypasses the phenol intermediate.

Critical Pre-requisite: The carboxylic acid proton will quench the Ni(0) catalyst. You must convert the acid to an ester (e.g., methyl ester) or use a massive excess of base (not recommended). This protocol assumes the Methyl Ester derivative.

Mechanism: Ni-Catalyzed C–O Cleavage

The reaction proceeds via oxidative addition of Ni(0) into the C(aryl)–OMe bond, facilitated by electron-rich NHC ligands (ICy).

Mechanism Step1 Substrate: Ar-OMe Step2 Oxidative Addition [Ni(0)/ICy] Step1->Step2 Step3 Intermediate: Ar-Ni(II)-OMe Step2->Step3 Rate Limiting (Sterics affect this) Step4 Transmetalation (with Ar'-B(OR)2) Step3->Step4 Step5 Product: Ar-Ar' Step4->Step5 Reductive Elimination

Figure 2: Simplified catalytic cycle for C-O activation [2].

Protocol 3: Ni-Catalyzed Suzuki-Miyaura Coupling of Methoxyarenes

Reagents:

  • Substrate: Methyl 4-methoxy-3-phenylbenzoate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Ester (1.5 equiv)

  • Catalyst: Ni(COD)₂ (10 mol%)

  • Ligand: ICy[4][5][6]•HCl (1,3-Dicyclohexylimidazolium chloride) (20 mol%)

  • Base: NaOtBu (2.5 equiv) - Crucial for activating the NHC and the boron species.

  • Solvent: Toluene/Xylene (100°C - 120°C)

Step-by-Step Methodology:

  • Glovebox/Schlenk: This reaction is O₂ sensitive. Perform in a glovebox or under strict Argon flow.

  • Catalyst Premix: Mix Ni(COD)₂, ICy•HCl, and NaOtBu in toluene. Stir for 10 mins to generate the active Ni-NHC species.

  • Substrate Addition: Add the methoxy-substrate and the boronic ester.

  • Heating: Seal the tube and heat to 120°C for 16 hours.

    • Note on Sterics: The 3-phenyl group makes the C-OMe bond difficult to access. Higher temperatures (120°C vs 100°C) and higher catalyst loading (10% vs 5%) are required compared to simple anisoles.

  • Workup: Filter through a silica pad (eluting with EtOAc) to remove Nickel residues.

References

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.[2][3] The Journal of Organic Chemistry, 68(21), 8261–8263. Link

  • Tobisu, M., Shimasaki, T., & Chatani, N. (2008). Nickel-Catalyzed Cross-Coupling of Aryl Methyl Ethers with Aryl Boronic Esters. Angewandte Chemie International Edition, 47(26), 4866–4869. Link

  • Tobisu, M., & Chatani, N. (2015).[7] Cross-Coupling Reactions via C–O Bond Cleavage.[7][8][9][10] Accounts of Chemical Research, 48(6), 1717–1726. Link

  • PubChem.[11][12] (n.d.). 4-(3-methoxyphenyl)benzoic acid (Compound Summary). National Library of Medicine.[11] Link

Sources

Application

HPLC method development for detection of 4-Methoxy-3-phenylbenzoic acid

An Application Note and Protocol for the HPLC Method Development and Validation for the Detection of 4-Methoxy-3-phenylbenzoic Acid Abstract This document provides a comprehensive guide for the development and validation...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the HPLC Method Development and Validation for the Detection of 4-Methoxy-3-phenylbenzoic Acid

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Methoxy-3-phenylbenzoic acid. Targeting researchers, scientists, and drug development professionals, this guide moves beyond a simple protocol, delving into the scientific rationale behind the methodological choices. The narrative follows a logical progression from understanding the analyte's physicochemical properties to a systematic method development strategy, culminating in a detailed, optimized protocol and a validation plan compliant with International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge

4-Methoxy-3-phenylbenzoic acid is a biphenyl carboxylic acid derivative, a structural motif common in pharmaceutical compounds and organic synthesis intermediates. Accurate and reliable quantification of this analyte is critical for process monitoring, quality control, and stability testing. The primary analytical challenge lies in developing a method that is not only sensitive and specific but also robust and reproducible. Reversed-phase HPLC is the technique of choice due to the analyte's inherent hydrophobicity and strong UV chromophore. This guide details a systematic approach to developing such a method, emphasizing the control of critical parameters to ensure optimal chromatographic performance.

Analyte Properties and Chromatographic Strategy

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. These properties dictate its behavior in a chromatographic system and guide the initial selection of columns, mobile phases, and detection parameters.

  • Structure and Acidity (pKa): 4-Methoxy-3-phenylbenzoic acid is an aromatic carboxylic acid. The pKa of benzoic acid derivatives is typically around 4.2.[1] For reproducible retention in reversed-phase HPLC, it is crucial to suppress the ionization of this acidic group. When the mobile phase pH is above the analyte's pKa, the carboxylic acid deprotonates to form a more polar carboxylate anion, which elutes earlier and can exhibit poor peak shape. By maintaining a mobile phase pH at least 1-2 units below the pKa, the analyte remains in its neutral, protonated form, ensuring consistent and predictable retention on a nonpolar stationary phase.[2][3]

  • Hydrophobicity (LogP): The presence of two phenyl rings indicates significant nonpolar character, making the molecule hydrophobic and thus well-suited for reversed-phase chromatography. A standard C18 (octadecylsilane) column, which separates compounds based on their hydrophobic interactions, is the logical starting point for method development.[4]

  • UV Absorbance: The conjugated system of the biphenyl structure and the carboxyl group constitutes a strong chromophore, making UV detection a highly sensitive option. The methoxy group, an auxochrome, can further enhance and shift the absorbance maximum.[5] A UV scan of a standard solution is recommended to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity. For aromatic acids, this is often in the range of 240-280 nm.[6]

HPLC Method Development Workflow

The development process is a systematic workflow designed to identify the optimal conditions for separation. This involves screening initial conditions and then refining them to achieve the desired performance characteristics.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Characterization (pKa, LogP, UV Scan) B Column Selection (e.g., C18, 5 µm, 4.6x150 mm) A->B Guides C Mobile Phase Screening (ACN vs. MeOH, Acid Modifier) B->C Test with D Optimize Mobile Phase pH (e.g., 0.1% Formic Acid) C->D Refine E Optimize Organic Content (Isocratic vs. Gradient) D->E Then F Optimize Flow Rate & Temperature E->F Fine-tune G Finalized Method Protocol F->G Leads to H Method Validation (ICH Q2R2) G->H Subject to

Caption: A systematic workflow for HPLC method development.

Detailed Experimental Protocols

Materials and Equipment
  • Analyte: 4-Methoxy-3-phenylbenzoic acid reference standard (purity >99%).

  • Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.

  • Reagents: Formic acid (or trifluoroacetic acid, phosphoric acid).

  • HPLC System: A quaternary or binary HPLC system with a UV/PDA detector, column oven, and autosampler.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Protocol: Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Methoxy-3-phenylbenzoic acid reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. This stock solution should be stored at 2-8°C.

  • Working Standard Solution (50 µg/mL): Dilute 0.5 mL of the stock solution to 10.0 mL with the mobile phase initial composition (e.g., 50:50 ACN:Water).

  • Mobile Phase Preparation (e.g., Acetonitrile / 0.1% Formic Acid in Water):

    • To prepare the aqueous component (Mobile Phase A), add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

    • The organic component is HPLC-grade acetonitrile (Mobile Phase B).

    • Filter both mobile phase components through a 0.45 µm membrane filter and degas using an inline degasser or sonication.

Protocol: Optimized HPLC Method

The following protocol represents a typical starting point, which should be optimized based on the specific HPLC system and column used.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and efficiency for hydrophobic molecules.
Mobile Phase A 0.1% Formic Acid in WaterEnsures pH is well below analyte pKa, suppressing ionization.
Mobile Phase B AcetonitrileCommon strong solvent providing good peak shape and lower backpressure than methanol.
Gradient 60% B to 90% B over 10 minA gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any more hydrophobic impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains stable retention times and improves peak symmetry.
Detection Wavelength 258 nm (or λmax)Provides maximum sensitivity for the analyte.
Injection Volume 10 µLA small volume minimizes potential for peak distortion.
Run Time 15 minutesAllows for elution and column re-equilibration.

Method Validation Protocol (ICH Q2(R2) Guidelines)

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose.[7][8][9] The validation should be performed according to a pre-approved protocol and should include the following parameters.

ValidationParameters center Validated Method Specificity Specificity (Peak Purity) center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOD LOD & LOQ center->LOD Robustness Robustness center->Robustness Suitability System Suitability center->Suitability

Caption: Core parameters for HPLC method validation per ICH guidelines.

System Suitability
  • Procedure: Inject the working standard solution five times.

  • Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates (N) should be ≥ 2000.

Specificity
  • Procedure: Analyze a blank (diluent), a placebo (matrix without analyte), the analyte standard, and a sample spiked with known impurities or degradation products. Use a PDA detector to assess peak purity.

  • Acceptance Criteria: The analyte peak should be free from interference from the blank and placebo at its retention time. The method should be able to resolve the analyte from any known impurities.

Linearity
  • Procedure: Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 1-100 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy
  • Procedure: Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-assay): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions. LOD is typically where S/N = 3, and LOQ is where S/N = 10.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness
  • Procedure: Deliberately vary critical method parameters one at a time, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing a reliable reversed-phase HPLC method for the analysis of 4-Methoxy-3-phenylbenzoic acid. By considering the analyte's physicochemical properties, a robust starting method can be established, which is then refined through systematic optimization. The subsequent validation, performed according to ICH guidelines, ensures that the method is fit for its intended purpose in a regulated environment, providing accurate and reproducible data for quality control and research applications.

References

  • Taylor & Francis. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Journal of Liquid Chromatography, 4(8). Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available at: [Link]

  • PubMed. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. Journal of Chromatography A, 1089(1-2), 195-201. Available at: [Link]

  • ACS Publications. (1982). Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Analytical Chemistry, 54(13), 2258-2262. Available at: [Link]

  • PubChem. 4-(3-methoxyphenyl)benzoic Acid. Available at: [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Application Note. Available at: [Link]

  • Wikipedia. Reversed-phase chromatography. Available at: [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 4-methoxy- (CAS 100-09-4). Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Slideshare. Ich guidelines for validation final. Available at: [Link]

  • EPA CompTox Chemicals Dashboard. 4-[(3-Fluorophenyl)methoxy]benzoic acid Properties. Available at: [Link]

  • Phenomenex. HPLC Method Development. Available at: [Link]

  • NIST WebBook. Benzoic acid, 4-methoxy-, phenyl ester. Available at: [Link]

  • NIST WebBook. Benzoic acid, 4-methoxy-. Available at: [Link]

  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available at: [Link]

  • Chemsrc. 4-HYDROXY-4'-METHOXY-BIPHENYL-3-CARBOXYLIC ACID. Available at: [Link]

  • PubChem. Phenyl 4-methoxybenzoate. Available at: [Link]

  • ResearchGate. (2019). Study of the Optical Spectra of 4-Hydroxy-3-Methoxibenzoic Acid. Available at: [Link]

  • ChemBK. 4-Phenylbenzoic acid - Physico-chemical Properties. Available at: [Link]

  • ACS Publications. (2021). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. ACS Earth and Space Chemistry, 5(6), 1436-1445. Available at: [Link]

  • mVOC 4.0. 4-hydroxybenzoic Acid. Available at: [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]

  • NCI/DTP. Basic Chemical Data. Available at: [Link]

Sources

Method

Application Note: Advanced Recrystallization Techniques for High-Purity 4-Methoxy-3-phenylbenzoic Acid

Introduction and Physicochemical Profiling In pharmaceutical development and advanced organic synthesis, the purity of intermediate building blocks directly dictates the yield and safety profile of the final active pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Profiling

In pharmaceutical development and advanced organic synthesis, the purity of intermediate building blocks directly dictates the yield and safety profile of the final active pharmaceutical ingredient (API). 4-Methoxy-3-phenylbenzoic acid (also referred to as 3-phenyl-4-methoxybenzoic acid) is a highly functionalized biphenyl derivative historically noted in complex rearrangement reactions, such as the base-catalyzed rearrangement of bromotropones[1][2].

To design an effective recrystallization protocol, one must analyze the molecule's distinct structural motifs[3]:

  • The Biphenyl Core: Imparts significant lipophilicity, rigidity, and a strong propensity for

    
     stacking.
    
  • The Methoxy Group: Acts as a weakly polar, electron-donating moiety and a hydrogen-bond acceptor.

  • The Carboxylic Acid: Highly polar, capable of acting as both a strong hydrogen-bond donor and acceptor, heavily favoring the formation of intermolecular dimers in non-polar media.

This dual lipophilic/hydrophilic nature requires carefully engineered solvent systems to achieve the steep temperature-solubility gradient necessary for high-yield, high-purity crystallization.

Mechanistic Insights into Solvent Selection

The fundamental principle of recrystallization is that the desired compound must be highly soluble in the solvent at elevated temperatures and nearly insoluble at ambient or sub-ambient temperatures, while impurities remain dissolved in the mother liquor[4][5]. For biphenyl carboxylic acids, solvent selection is dictated by the need to disrupt carboxylic acid dimers without solvating the molecule so strongly that it refuses to crystallize[6][7].

  • System A: Glacial Acetic Acid (Single Solvent)

    • Mechanism: Acetic acid is an excellent solvent for aromatic carboxylic acids. It disrupts the solute's intermolecular dimers by forming its own hydrogen bonds with the carboxylic acid moiety[8]. Because its boiling point is relatively high (118 °C), it provides a massive thermal window for a steep solubility curve.

  • System B: Ethanol/Water (Anti-Solvent System)

    • Mechanism: Ethanol effectively solvates the lipophilic biphenyl core at reflux. Water, acting as the anti-solvent, is titrated into the boiling mixture until the "cloud point" is reached. This system is highly tunable and excellent for purging non-polar impurities (e.g., unreacted halogenated biphenyls)[6].

DecisionTree Impurity Primary Impurity Profile? Polar Polar Impurities (e.g., Boronic Acids) Impurity->Polar NonPolar Non-Polar Impurities (e.g., Biphenyl halides) Impurity->NonPolar Mixed Mixed / High Coloration (Tarry byproducts) Impurity->Mixed Solvent1 Toluene / Heptane (Non-polar system) Polar->Solvent1 Solvent2 Ethanol / Water (Protic anti-solvent) NonPolar->Solvent2 Solvent3 Glacial Acetic Acid with Charcoal Treatment Mixed->Solvent3

Decision tree for selecting a solvent system based on the crude impurity profile.

Quantitative Solvent Performance Data

The following table summarizes the expected performance metrics of various recrystallization systems for 4-Methoxy-3-phenylbenzoic acid, based on established biphenyl carboxylic acid purification standards[7][9].

Solvent SystemRatio (v/v)Boiling Point (°C)Impurity Clearance FocusExpected Yield (%)Expected Purity (HPLC Area %)
Glacial Acetic Acid 100%118Mixed / Tarry organics78 - 85%> 99.5%
Ethanol / Water ~ 70:3078 (Azeotrope)Non-polar / Halides82 - 88%> 99.0%
Toluene / Heptane ~ 40:60110 / 98Polar / Boronic acids70 - 75%> 98.5%

Experimental Protocols

The following self-validating protocols are designed to prevent common failure modes such as "oiling out" (liquid-liquid phase separation) and impurity occlusion (trapping of mother liquor within the crystal lattice)[5].

Protocol A: Single-Solvent Recrystallization (Glacial Acetic Acid)

Best for highly impure or deeply colored crude batches.

  • Dissolution: Weigh 10.0 g of crude 4-Methoxy-3-phenylbenzoic acid into a 250 mL Erlenmeyer flask. Add 40 mL of glacial acetic acid.

  • Heating: Heat the suspension on a stirring hot plate to a gentle boil (approx. 115 °C). Causality: Heating maximizes solubility; if the solid does not fully dissolve, add boiling acetic acid in 5 mL increments until a clear solution is achieved.

  • Decolorization (Optional): If the solution is dark, remove from heat, allow to cool slightly (to prevent boil-over), and add 0.5 g of activated charcoal (Norit). Boil for 5 minutes.

  • Hot Filtration: Pre-heat a stemless glass funnel and fluted filter paper with boiling solvent. Rapidly filter the hot solution into a clean, pre-warmed flask. Causality: Pre-heating the apparatus prevents the compound from crystallizing in the funnel, which would drastically reduce yield and trap insoluble impurities[5].

  • Controlled Cooling: Cover the flask with a watch glass and allow it to cool undisturbed to room temperature over 2 hours. Causality: Rapid cooling (e.g., plunging immediately into ice) causes rapid nucleation, creating small crystals that trap mother liquor and impurities (occlusion). Slow cooling ensures thermodynamic control, yielding large, pure crystals[4][5].

  • Isolation: Once at room temperature, chill the flask in an ice-water bath for 30 minutes to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with 10 mL of ice-cold acetic acid, followed by 20 mL of cold hexanes to displace the acetic acid. Dry the crystals in a vacuum oven at 60 °C to a constant weight.

Protocol B: Anti-Solvent Recrystallization (Ethanol / Water)

Best for crude batches containing non-polar impurities.

  • Primary Dissolution: Place 10.0 g of crude material in a flask. Add the minimum amount of boiling absolute ethanol (approx. 30-40 mL) required to completely dissolve the solid.

  • Anti-Solvent Titration: While maintaining the solution at a gentle boil, add boiling distilled water dropwise using a Pasteur pipette. Continue adding water until the solution becomes faintly turbid (the "cloud point"), indicating saturation[6].

  • Clarification: Add 1-2 drops of boiling ethanol just until the turbidity clears. This establishes a perfectly saturated solution at the boiling point.

  • Cooling & Isolation: Remove from heat and allow the solution to cool slowly to room temperature, then transfer to an ice bath[5].

  • Filtration: Collect via vacuum filtration. Wash the crystals with a minimal volume of ice-cold 30% aqueous ethanol. Dry under vacuum at 60 °C.

Workflow Start Crude 4-Methoxy-3- phenylbenzoic acid Dissolve Dissolution in Hot Solvent (e.g., EtOH or AcOH) Start->Dissolve HotFilter Hot Filtration (Remove insoluble impurities) Dissolve->HotFilter Cooling Controlled Slow Cooling (Nucleation & Growth) HotFilter->Cooling Vacuum Vacuum Filtration & Cold Solvent Wash Cooling->Vacuum Dry Vacuum Drying (Constant Weight) Vacuum->Dry Pure High-Purity API Grade Crystals Dry->Pure

Standardized workflow for the recrystallization of biphenyl carboxylic acids.

References

  • Kitahara, Y., Murata, I., & Muroi, T. (1965). The Mechanism of the Rearrangement Reaction of 3-Phenyl-4-methoxy-5-bromotropone to 3-Phenyl-4-methoxybenzoic Acid. Bulletin of the Chemical Society of Japan, 38(7), 1195-1197. URL:[Link]

  • Armarego, W. L. F., & Chai, C. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann / Elsevier. URL:[Link]

  • University of Calgary, Department of Chemistry. (n.d.). Organic Laboratory Techniques: Recrystallisation. URL:[Link]

  • Chemistry LibreTexts. (2023). Recrystallization. URL: [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 4-Methoxy-3-phenylbenzoic Acid Derivatives via Suzuki-Miyaura Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Introduction Biphenyl carboxylic acid derivatives, such as 4-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Microwave-Assisted Palladium-Catalyzed Cross-Coupling

Introduction

Biphenyl carboxylic acid derivatives, such as 4-methoxy-3-phenylbenzoic acid, are privileged scaffolds in medicinal chemistry. They frequently serve as the core structural motif for anti-inflammatory, antihypertensive, and anticancer therapeutics[1]. The inherent structural rigidity of the biphenyl moiety, combined with the versatile hydrogen-bonding capability of the carboxylic acid group, allows for the creation of highly tailored pharmacophores[2].

The Suzuki-Miyaura cross-coupling reaction remains the gold standard for constructing these critical carbon-carbon bonds[3]. However, conventional thermal heating methodologies often require extended reaction times (12–24 hours) and can lead to catalyst degradation or protodeboronation of the boronic acid. This application note details a highly optimized, self-validating microwave-assisted protocol that accelerates the synthesis from hours to minutes while maximizing yield, purity, and reproducibility[4].

Mechanistic Causality: The "Why" Behind the Protocol

To master this synthesis, one must understand the interplay between microwave dielectric heating and the catalytic cycle of the cross-coupling reaction.

  • Microwave Dielectric Heating: Unlike conventional conduction heating, microwave irradiation directly couples with the dipoles of the solvent (water/1,4-dioxane) and the ionic base (K₂CO₃). This causes rapid, uniform volumetric heating, eliminating thermal gradients and safely superheating the solvent beyond its atmospheric boiling point within a pressurized vial[4]. This rapid energy transfer specifically accelerates the rate-determining oxidative addition step.

  • Solvent Selection (1,4-Dioxane/H₂O 4:1): Water is a strong microwave absorber (high loss tangent) and dissolves the inorganic base required for the reaction. 1,4-Dioxane, while largely microwave-transparent, is essential for solubilizing the organic substrates (3-bromo-4-methoxybenzoic acid and phenylboronic acid)[2].

  • Base Causality (K₂CO₃): The base is not merely an acid scavenger. It quaternizes the boron atom of phenylboronic acid, converting it into a highly reactive, electron-rich boronate complex. This facilitates the transmetalation to the palladium center—often the bottleneck in biphenyl synthesis[1].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br inserts into Pd) Pd0->OxAdd + 3-Bromo-4-methoxybenzoic acid TransMet Transmetalation (Ar'-B(OH)2 transfers Ar') OxAdd->TransMet + Phenylboronic acid, K2CO3 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product 4-Methoxy-3-phenylbenzoic acid derivative RedElim->Product Yields Biphenyl

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data: Microwave vs. Conventional Heating

The transition to microwave synthesis provides measurable improvements in reaction kinetics and product purity. Table 1 summarizes the empirical advantages observed during protocol optimization.

Table 1: Comparison of Heating Modalities for Biphenyl Carboxylic Acid Synthesis

ParameterConventional Thermal HeatingMicrowave-Assisted HeatingImpact / Advantage
Heating Mechanism Convection / ConductionDielectric Volumetric HeatingEliminates thermal gradients; prevents localized catalyst decomposition.
Reaction Time 12 – 16 hours15 minutes>50x acceleration in throughput.
Temperature 80 – 100 °C (Reflux)120 °C (Pressurized)Safely accesses high-energy transition states.
Typical Yield 60 – 70%85 – 95%Higher conversion with fewer side reactions.
Byproduct Profile High (Protodeboronation)LowRapid kinetics outcompete degradation pathways.

Self-Validating Experimental Protocol

This protocol is designed as a "self-validating system." Because the target molecule is a carboxylic acid, it allows for an elegant acid-base purification strategy. By keeping the aqueous phase basic initially, the product remains dissolved as a carboxylate salt, while organic impurities (unreacted boronic acid, triphenylphosphine oxide, and homocoupled biphenyls) are extracted away. Subsequent acidification forces the pure product to precipitate, visually and chemically validating the success of the reaction.

Reagents & Materials
  • Aryl Halide: 3-Bromo-4-methoxybenzoic acid (1.0 equiv, 1.0 mmol, 231 mg)

  • Boronic Acid: Phenylboronic acid (1.2 equiv, 1.2 mmol, 146 mg)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%, 58 mg)

  • Base: Potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol, 414 mg)

  • Solvent System: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 5 mL)

  • Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover), 10 mL heavy-walled microwave reaction vial with a crimp/snap cap, and magnetic stir bar.

Step-by-Step Methodology

Step 1: Reagent Assembly To the 10 mL microwave vial equipped with a magnetic stir bar, add the 3-bromo-4-methoxybenzoic acid, phenylboronic acid, and K₂CO₃.

Step 2: Solvent Addition & Degassing Add 5 mL of the 1,4-Dioxane/H₂O mixture. Sparge the solution with an inert gas (Argon or N₂) for 5 minutes.

Expert Insight: Degassing is absolutely critical. Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes the homocoupling of phenylboronic acid, which will severely depress your yield.

Step 3: Catalyst Introduction Quickly add the Pd(PPh₃)₄ catalyst under a gentle stream of inert gas and immediately seal the vial with the crimp cap to maintain the inert atmosphere.

Step 4: Microwave Irradiation

  • Place the sealed vial in the microwave synthesizer cavity.

  • Parameters: Ramp to 120 °C over 2 minutes. Hold at 120 °C for exactly 15 minutes.

  • Cooling: Allow the system's compressed air to actively cool the vial to < 40 °C before removing it from the cavity.

Step 5: Acid-Base Workup (Purification)

  • Transfer the crude reaction mixture to a separatory funnel and dilute with 10 mL of deionized water.

  • Wash the basic aqueous layer with Ethyl Acetate (2 x 10 mL). Discard the organic layer, as it contains the catalyst ligands and neutral impurities.

  • Transfer the purified aqueous layer to an Erlenmeyer flask and place it in an ice bath.

  • Dropwise, add 1M HCl while stirring vigorously until the solution reaches pH ~2. A dense white/off-white precipitate of 4-methoxy-3-phenylbenzoic acid will form immediately.

Step 6: Isolation & Validation

  • Isolate the precipitate via vacuum filtration using a Buchner funnel.

  • Wash the filter cake with ice-cold water (2 x 5 mL) to remove any residual inorganic salts.

  • Dry the solid under high vacuum overnight. Validate purity via ¹H-NMR (DMSO-d₆) and LC-MS.

Workflow Prep 1. Reagent Prep Mix Ar-Br, Ar-B(OH)2, Pd(PPh3)4, K2CO3 MW 2. Microwave 120°C, 15 min Prep->MW Workup 3. Acid-Base Workup Wash & Acidify to pH 2 MW->Workup Extract 4. Filtration Isolate Precipitate Workup->Extract Pure 5. Pure Product Validation (NMR/MS) Extract->Pure

Caption: Step-by-step experimental workflow for microwave-assisted synthesis.

References

  • BenchChem Technical Support Team. "A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential." BenchChem, Dec 2025.1

  • "Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents." Asian Journal of Green Chemistry, Jan 2025. 2

  • "Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach." ACS Publications, 1999. 3

  • "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond." Semantic Scholar, Dec 2019. 4

Sources

Method

Incorporating 4-Methoxy-3-phenylbenzoic acid into peptide synthesis

Application Note: Incorporating 4-Methoxy-3-phenylbenzoic Acid into Solid-Phase Peptide Synthesis (SPPS) Executive Summary This guide details the methodology for incorporating 4-Methoxy-3-phenylbenzoic acid (4M3PBA) into...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporating 4-Methoxy-3-phenylbenzoic Acid into Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

This guide details the methodology for incorporating 4-Methoxy-3-phenylbenzoic acid (4M3PBA) into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1] This biaryl carboxylic acid is frequently employed as a hydrophobic N-terminal capping agent or a peptidomimetic pharmacophore to enhance metabolic stability and protein-protein interaction binding affinity.[1]

Key Chemical Characteristics:

  • Sterics: The 3-phenyl substituent creates moderate steric bulk at the meta position.[1] While less hindering than ortho-substitution, it requires efficient activation to ensure complete coupling.[1]

  • Electronics: The 4-methoxy group is electron-donating, increasing the electron density of the aromatic ring.[1] This renders the carbonyl carbon slightly less electrophilic compared to unsubstituted benzoic acid, necessitating the use of high-efficiency coupling reagents like HATU or PyAOP.

  • Chirality: The molecule is achiral.[1] Racemization during activation is not a concern, allowing for elevated temperatures (

    
    ) to drive the reaction if needed.
    

Pre-Synthesis Considerations

Solubility and Solvent Choice

Biaryl systems are inherently hydrophobic.[1] While standard amino acids dissolve readily in DMF, 4M3PBA may exhibit slower dissolution kinetics or precipitation at high concentrations.

  • Primary Solvent: N,N-Dimethylformamide (DMF).[1][2][3][4]

  • Alternative Solvent: N-Methyl-2-pyrrolidone (NMP) is recommended if the molecule precipitates in DMF, as it possesses higher solvating power for aromatic systems.[1]

  • Concentration: Prepare a 0.2 M to 0.4 M stock solution. Avoid concentrations

    
     to prevent line clogging in automated synthesizers.
    
Reagent Selection Strategy
ParameterRecommendationRationale
Coupling Reagent HATU (or HBTU)The electron-rich nature of the acid requires a strong activator to generate a reactive O-At/O-Bt ester.[1]
Base DIPEA (Diisopropylethylamine)Standard tertiary base to deprotonate the carboxylic acid.[1][5]
Stoichiometry 3 - 4 equivalents Excess acid drives the reaction to completion, overcoming steric hindrance from the 3-phenyl group.[1]
Temperature RT to

Since the molecule is achiral, heating is a safe and effective way to accelerate coupling.

Experimental Protocols

Protocol A: Resin Preparation & Fmoc Deprotection

Ensure the resin is fully swelled to expose internal binding sites.[1]

  • Swelling: Place the resin (e.g., Rink Amide or Wang, 0.1 mmol scale) in a reaction vessel. Add DMF (

    
    ) and shake for 30 minutes . Drain.
    
  • Deprotection: Add 20% Piperidine in DMF (v/v) to the resin.[1][6]

    • Cycle 1: Shake for 3 minutes. Drain.

    • Cycle 2: Shake for 12 minutes. Drain.

  • Washing: Wash the resin with DMF (

    
    ), DCM (
    
    
    
    ), and DMF (
    
    
    ).
  • Validation: Perform a Kaiser Test (Ninhydrin). A blue color indicates free amines (ready for coupling).[1]

Protocol B: Activation and Coupling of 4M3PBA

This protocol uses HATU for maximum efficiency. All equivalents are relative to the resin loading.

Materials:

  • 4-Methoxy-3-phenylbenzoic acid (4 eq.)[1]

  • HATU (3.9 eq.)[1]

  • DIPEA (8 eq.)

  • DMF (anhydrous)

Step-by-Step Procedure:

  • Pre-Activation:

    • In a clean vial, dissolve 4-Methoxy-3-phenylbenzoic acid and HATU in the minimum amount of DMF required to achieve complete solution (approx. 2-3 mL for 0.1 mmol scale).

    • Add DIPEA .[1][2][5] The solution should turn yellow.

    • Critical Note: Allow to activate for 30-60 seconds only.[1] Extended activation of uronium salts can lead to guanidinylation of the resin (capping the amine permanently).

  • Coupling:

    • Transfer the activated solution immediately to the resin vessel.[1]

    • Agitate at Room Temperature for 90 minutes .

    • Optimization: If using an automated synthesizer with a heating block, couple at

      
       for 45 minutes .
      
  • Washing:

    • Drain the reaction vessel.[1][3][7][8]

    • Wash with DMF (

      
      ) to remove excess aromatic acid, which can be sticky.
      
  • QC Check:

    • Perform a Kaiser Test.[1][2]

    • Colorless/Yellow beads: Coupling complete.

    • Blue beads: Incomplete coupling. Proceed to Troubleshooting (Double Coupling).

Protocol C: Cleavage and Isolation

The methoxy group is generally stable to standard TFA cleavage conditions.[1]

  • Final Wash: Wash resin with DCM (

    
    ) and dry under nitrogen.[1]
    
  • Cleavage Cocktail: Prepare TFA/TIS/Water (95:2.5:2.5) .

    • Note: Do not use scavengers prone to alkylation if not needed, but TIS (Triisopropylsilane) is standard.

  • Reaction: Add cocktail to resin (

    
    ). Shake for 2 hours  at RT.
    
  • Precipitation:

    • Filter the cleavage solution into cold diethyl ether (

      
      ).
      
    • Centrifuge to pellet the peptide.[1]

    • Decant ether and wash the pellet

      
       with fresh ether.
      
  • Lyophilization: Dissolve the pellet in Water/Acetonitrile (1:1) and lyophilize.

Visualization of Workflows

Figure 1: Activation Mechanism

The following diagram illustrates the formation of the active ester using HATU, essential for overcoming the electron-donating effect of the methoxy group.

ActivationMechanism Acid 4-Methoxy-3-phenylbenzoic Acid Intermediate O-Acylurea (Unstable) Acid->Intermediate Deprotonation & Attack HATU HATU (Reagent) HATU->Intermediate Deprotonation & Attack DIPEA DIPEA (Base) DIPEA->Intermediate Deprotonation & Attack ActiveEster O-At Active Ester (Reactive Species) Intermediate->ActiveEster Rearrangement Byproduct Tetramethylurea (Byproduct) Intermediate->Byproduct

Caption: HATU-mediated activation generates a highly reactive O-At ester, facilitating coupling despite the electron-rich nature of the benzoic acid derivative.[1]

Figure 2: SPPS Decision Tree

Logic flow for ensuring high-purity incorporation.

SPPS_Workflow Start Resin-Bound Peptide (Free Amine) Couple Add 4M3PBA (4 eq) HATU (3.9 eq) + DIPEA Start->Couple Test Kaiser Test (Ninhydrin) Couple->Test Success Coupling Complete (Proceed to Cleavage) Test->Success Negative (Yellow) Fail Incomplete Coupling (Blue Beads) Test->Fail Positive (Blue) Retry Double Couple Use PyAOP or Increase Temp to 50°C Fail->Retry Retry->Test Re-evaluate

Caption: Operational workflow for monitoring the coupling efficiency of 4-Methoxy-3-phenylbenzoic acid.

Troubleshooting & Analysis

ObservationProbable CauseCorrective Action
Low Yield / Deletion Sequence Steric hindrance from 3-phenyl group.[1]Double Couple: Repeat Protocol B. Heat: Increase reaction temp to

.
Precipitate in Reaction Vessel Hydrophobicity of the biaryl acid.Switch solvent to NMP or a DMF/DCM (1:1) mixture to improve solubility.[1]
HPLC: Broad Peak Aggregation of hydrophobic tails.[1]Run HPLC at

or use a C4 column instead of C18.
Mass Spec: +17 Da Oxidation (unlikely but possible).[1]Ensure fresh TIS in cleavage cocktail.

Analytical Expectation: Upon HPLC analysis, the incorporation of 4-Methoxy-3-phenylbenzoic acid will cause a significant right-shift (increase in retention time) compared to the uncapped peptide due to the high hydrophobicity of the biaryl system.[1]

References

  • Albericio, F., & Tyle, P. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.[1] (Standard text on SPPS protocols and resin handling).

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397–4398. Link (Foundational paper on HATU/HOAt efficiency for difficult couplings).

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606-631. Link (Review of coupling mechanisms and reagent selection).

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups".[1][2][5][9] Chemical Reviews, 109(6), 2455–2504. Link (Reference for stability of methoxy/phenyl groups during TFA cleavage).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 4-Methoxy-3-phenylbenzoic acid in water

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and formulation professionals overcome the severe aqueous solubility limitations of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and formulation professionals overcome the severe aqueous solubility limitations of 4-Methoxy-3-phenylbenzoic acid.

Due to its highly lipophilic biphenyl core and the steric bulk of its methoxy group, this compound strongly resists hydration. Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols to ensure your assays succeed without compound precipitation.

Diagnostic Solubilization Workflow

Before proceeding to the laboratory, use the following decision matrix to determine the thermodynamically and biologically appropriate solubilization strategy for your specific application.

Workflow Start 4-Methoxy-3-phenylbenzoic acid Solubility Issue pH_Check Can the assay tolerate pH > 7.0? Start->pH_Check Salt pH Adjustment (Sodium Salt Formation) pH_Check->Salt Yes Solvent_Check Are organic solvents (DMSO/EtOH) allowed? pH_Check->Solvent_Check No CoSolvent Co-solvency (Stock in DMSO, dilute) Solvent_Check->CoSolvent Yes Bio_Check Is it for in vivo or cell culture use? Solvent_Check->Bio_Check No Cyclo HP-β-CD Complexation (Host-Guest Inclusion) Bio_Check->Cyclo Yes SolidDisp Solid Dispersion / Eutectic Mixture Bio_Check->SolidDisp No

Diagnostic workflow for selecting the optimal solubilization strategy.

Troubleshooting Guides & FAQs

Q1: Why does 4-Methoxy-3-phenylbenzoic acid clump and float when added directly to deionized water? A: The compound (CAS 4477-64-9)[1] is highly lipophilic. The biphenyl core creates a rigid, hydrophobic planar surface that disrupts the hydrogen-bonding network of water. Furthermore, the carboxylic acid functional group has a predicted pKa of approximately 4.14[2]. Because deionized water typically has a pH of 5.5–6.0 (due to dissolved ambient CO₂), a significant fraction of the drug remains in its un-ionized, free-acid form. Without a formal charge to facilitate ion-dipole interactions with water, hydrophobic exclusion forces dominate, causing the powder to aggregate and resist wetting.

Q2: I need to test this compound in a cell-based assay. How can I create a stable stock solution without it crashing out in the culture media? A: The most reliable method is co-solvency. Dissolve the compound in 100% DMSO to create a highly concentrated stock (e.g., 50 mM). The causality of precipitation in media is localized supersaturation at the injection site. To prevent this, add the DMSO stock dropwise into a rapidly vortexing volume of media. Ensure the final DMSO concentration remains below 0.1% (v/v) to avoid solvent-induced cytotoxicity and membrane permeabilization artifacts.

Q3: My downstream in vivo application cannot tolerate organic solvents like DMSO. What is the best alternative for aqueous solubilization? A: We recommend host-guest inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic biphenyl moiety of the drug inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains water solubility. According to the Higuchi and Connors classification, this typically yields an


 type phase solubility profile, where the drug's aqueous solubility increases linearly as a function of cyclodextrin concentration[3].

Q4: Are there solid-state formulation strategies to improve the dissolution rate for oral delivery? A: Yes. You can formulate a solid dispersion or a eutectic mixture. By co-melting or performing liquid-assisted grinding of the drug with generally recognized as safe (GRAS) water-soluble carboxylic acids (such as salicylic acid or cinnamic acid), you disrupt the highly crystalline lattice of the drug. This lowers the melting point and significantly enhances the thermodynamic dissolution rate upon ingestion[4].

Quantitative Solubility Profiles

Use the following reference data to select the appropriate system based on your required target concentration.

Solubilization SystemEstimated Solubility RangeMechanism of EnhancementApplication Suitability
DI Water (pH 4.0) < 0.01 mg/mLBaseline (Un-ionized free acid)None (Precipitation risk)
Aqueous Buffer (pH 7.4) 0.5 - 2.0 mg/mLIonization (Carboxylate salt formation)Mildly buffered biochemical assays
20% w/v HP-β-CD (Aqueous) 5.0 - 15.0 mg/mLHost-Guest Inclusion ComplexationIn vivo dosing, cell culture
100% DMSO > 50.0 mg/mLCo-solvency (Crystal lattice disruption)High-concentration stock solutions
Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . If the validation checkpoint fails, do not proceed to your downstream assay.

Protocol A: HP-β-CD Inclusion Complexation

Causality: HP-β-CD is selected over native β-CD because its hydroxypropyl substitutions prevent intramolecular hydrogen bonding, increasing its own aqueous solubility (>50% w/v) and preventing nephrotoxicity in vivo.

  • Host Solution Preparation: Dissolve HP-β-CD in deionized water to create a 20% (w/v) solution.

  • API Addition: Add an excess amount of 4-Methoxy-3-phenylbenzoic acid powder (e.g., 20 mg/mL) to the cyclodextrin solution.

  • Equilibration: Agitate the suspension on an orbital shaker at 37°C for 48 hours. Causality: Complexation is a dynamic equilibrium process; extended agitation ensures maximum host-guest interaction and complete saturation.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the uncomplexed, insoluble drug. Filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Validation Checkpoint (Self-Validating System): Dilute an aliquot of the filtrate and measure the UV absorbance at ~254 nm. Prepare a parallel control using DI water without HP-β-CD. A significantly higher, linearly correlating absorbance in the HP-β-CD sample confirms successful inclusion (

    
     phase solubility)[3]. If absorbance plateaus early, the complex has reached its solubility limit, indicating a need for a higher degree of CD substitution.
    
Protocol B: pH-Shift Solubilization (Salt Formation)

Causality: Driving the pH well above the compound's pKa (~4.14) ensures complete deprotonation, converting the lipophilic acid into a highly soluble sodium salt[2].

  • Initial Dispersion: Suspend 4-Methoxy-3-phenylbenzoic acid in a 0.1 M NaOH solution.

  • Dissolution: Vortex until the solution turns completely clear.

  • Titration: Slowly back-titrate the solution with 0.1 M HCl or a strong buffer (e.g., PBS pH 7.4) under continuous stirring until the target physiological pH is reached.

  • Validation Checkpoint (Self-Validating System): Monitor the solution visually and via dynamic light scattering (DLS). As you lower the pH to 7.4, the solution must remain optically clear. If the pH accidentally drops below ~5.5, the solution will instantly turn turbid as the un-ionized free acid precipitates out. A clear solution at pH 7.4 confirms the successful maintenance of the ionized state.

Mechanism of Inclusion

Mechanism API Free API (Hydrophobic Biphenyl) Complex Inclusion Complex (Water Soluble) API->Complex Non-covalent encapsulation CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host-guest interaction

Mechanism of host-guest inclusion complexation using HP-β-Cyclodextrin.

References

1.[3]3 - scirp.org 2.[4]4 - mdpi.com 3.[2]2 - chembk.com 4.[1]1 - bldpharm.com

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling for 3-Phenylbenzoic Acid Synthesis

Welcome to the Application Support Center. The synthesis of 3-phenylbenzoic acids via Suzuki-Miyaura cross-coupling presents unique mechanistic challenges, primarily due to the presence of the unprotected, acidic carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The synthesis of 3-phenylbenzoic acids via Suzuki-Miyaura cross-coupling presents unique mechanistic challenges, primarily due to the presence of the unprotected, acidic carboxylate group. This guide provides drug development professionals and synthetic chemists with causality-driven troubleshooting, optimized protocols, and visual workflows to ensure high-yielding, reproducible C–C bond formation.

Part 1: Diagnostic Workflow for Reaction Optimization

Use the following decision tree to diagnose and resolve the most common modes of failure when coupling 3-halobenzoic acids with phenylboronic acids.

Troubleshooting Start Analyze Crude Reaction (LC-MS/NMR) Yield Is 3-phenylbenzoic acid yield > 80%? Start->Yield Success Proceed to Acid-Base Workup & Isolation Yield->Success Yes Identify Identify Major Contaminant/Byproduct Yield->Identify No Proto Benzene detected (Protodeboronation) Identify->Proto Homo Biphenyl detected (Homocoupling) Identify->Homo Unreacted Unreacted 3-halobenzoic acid Identify->Unreacted FixProto 1. Lower reaction temp 2. Switch to anhydrous solvent 3. Use fast-turnover ligand Proto->FixProto FixHomo 1. Strictly degas solvent 2. Slow addition of boronic acid Homo->FixHomo FixUnreacted 1. Ensure Base > 2.5 eq 2. Check Pd catalyst viability 3. Switch Ar-Cl to Ar-Br/I Unreacted->FixUnreacted

Diagnostic workflow for troubleshooting low yields in Suzuki-Miyaura couplings of benzoic acids.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My reaction stalls with unreacted 3-halobenzoic acid. What is the mechanistic cause? A: Unprotected carboxylic acids act as competitive ligands for Palladium, forming stable Pd-carboxylate complexes that1[1]. Furthermore, the acidic proton neutralizes the base required for the Suzuki-Miyaura cycle. Solution: You must use a minimum of 2.5 to 3.0 equivalents of base. The first equivalent is consumed immediately to deprotonate the benzoic acid into a carboxylate salt. Only the remaining base is available to generate the critical [PhB(OH)₃]⁻ boronate intermediate required for transmetalation.

Q2: I am detecting massive amounts of benzene instead of my 3-phenylbenzoic acid. How do I fix this? A: You are observing 2, a destructive side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond[2]. This is the 3 in Suzuki couplings[3]. It occurs when the catalytic turnover is slower than the thermal degradation of the boronic acid. Solution: To "outrun" this degradation, you must either use a highly active catalyst system (e.g., Pd₂(dba)₃ with XPhos) or 4[4]. Switching to 3-iodobenzoic acid allows the reaction to run at room temperature, completely suppressing thermal protodeboronation.

Q3: I am observing a byproduct with the exact mass of benzoic acid. What is this? A: This is caused by 5, a process where the palladium inserts into the C–X bond but is subsequently reduced by a hydride source (often a protic solvent like ethanol) before transmetalation can occur[5]. Solution: Switch to an anhydrous, aprotic solvent system like dioxane or toluene if this persists.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the successful synthesis of 3-phenylbenzoic acid.

Aryl HalideBoronic AcidBase (Eq.)Catalyst / LigandSolventTemp (°C)Yield (%)Primary Mechanistic Issue Overcome
3-Chlorobenzoic acidPhenylboronic acidK₂CO₃ (3.0)Pd(OAc)₂ / XPhosDioxane/H₂O10088Sluggish oxidative addition of the C–Cl bond.
3-Bromobenzoic acidPhenylboronic acidNa₂CO₃ (2.5)Pd(PPh₃)₄Toluene/EtOH/H₂O8085Standard baseline; balances solubility and reactivity.
3-Iodobenzoic acidPhenylboronic acidNaOH (4.0)PdCl₂ (no ligand)H₂O2589Avoids thermal protodeboronation via RT reaction.
3-Bromobenzoic acidPhenylboronic acidK₃PO₄ (1.5)Pd(PPh₃)₄Toluene/EtOH/H₂O80<15FAILED : Insufficient base to form active boronate.

Part 4: Self-Validating Standard Operating Procedure (SOP)

Optimized Aqueous Suzuki-Miyaura Coupling for Unprotected 3-Iodobenzoic Acid

Self-Validating Principle: This protocol utilizes an acid-base extraction logic that inherently validates the reaction's success. During the reaction, the desired 3-phenylbenzoic acid product remains entirely water-soluble as a sodium salt, while unreacted palladium or homocoupled biphenyl precipitates or remains insoluble. Upon acidification during workup, the sudden precipitation of a white solid visually confirms the successful formation of the protonated 3-phenylbenzoic acid, validating the reaction without requiring immediate LC-MS analysis.

Materials:

  • 3-Iodobenzoic acid (2.00 mmol, 1.0 eq)

  • Phenylboronic acid (2.20 mmol, 1.1 eq)

  • NaOH (8.00 mmol, 4.0 eq)

  • PdCl₂ (0.020 mmol, 1 mol%)

  • Degassed Deionized Water (8 mL)

Step-by-Step Methodology:

  • Preparation: Equip a 50 mL two-neck flask with a magnetic stir bar and connect it to a nitrogen manifold.

  • Base Dissolution: Dissolve 320 mg (8.00 mmol) of NaOH in 8 mL of degassed water within the flask.

  • Substrate Addition: Under vigorous stirring and a steady nitrogen flow, add 496 mg (2.00 mmol) of 3-iodobenzoic acid. The solution will clarify as the highly soluble sodium 3-iodobenzoate salt forms.

  • Catalyst & Coupling Partner: Add 268 mg (2.20 mmol) of phenylboronic acid, followed immediately by 3.54 mg (0.020 mmol) of PdCl₂.

  • Reaction Execution: Stir the mixture at room temperature (25 °C) for exactly 10 minutes. The rapid oxidative addition of the highly reactive C–I bond allows this reaction to proceed without heating, completely 6[6].

  • Filtration: Filter the crude aqueous mixture through a glass frit to remove precipitated palladium black and any trace organic-soluble homocoupled biphenyl.

  • Acid-Base Isolation: Dilute the filtrate with 100 mL of water. Slowly add concentrated hydrochloric acid dropwise until the pH reaches ~2.

  • Validation & Recovery: A dense white precipitate will immediately form, validating the successful synthesis of 3-phenylbenzoic acid. Filter the solid, dissolve in 30 mL of tert-butyl methyl ether (MTBE), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure product.

Part 5: References

1.[2] Protodeboronation - Wikipedia. URL: 2.[3] Technical Support Center: Managing Protodeborylation in Suzuki Reactions - Benchchem. URL: 3.[4] Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). URL: 4.[1] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. URL: 5.[5] Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids - Benchchem. URL: 6.[6] 3018 Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid - NOP. URL:

Sources

Troubleshooting

Technical Support Center: Biaryl Carboxylic Acid Purification

Status: Operational Ticket Topic: Resolving Purification Challenges of Biaryl Carboxylic Acids Assigned Specialist: Senior Application Scientist Executive Summary Biaryl carboxylic acids (e.g., biphenyl-4-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Topic: Resolving Purification Challenges of Biaryl Carboxylic Acids Assigned Specialist: Senior Application Scientist

Executive Summary

Biaryl carboxylic acids (e.g., biphenyl-4-carboxylic acid derivatives) are critical scaffolds in drug discovery, often synthesized via Suzuki-Miyaura coupling. However, they present a "perfect storm" of purification challenges:

  • Amphiphilic nature: The non-polar biaryl tail fights the polar carboxylic head, leading to unpredictable solubility.

  • Metal affinity: Carboxylate groups act as ligands for Palladium (Pd), retaining toxic catalysts.

  • Adsorption: Strong hydrogen bonding causes severe tailing on silica gel.

This guide provides self-validating protocols to resolve these specific failure modes.

Module 1: The "pH Swing" Extraction Protocol

The Problem: Standard workups often result in "rag layers" (emulsions) or product oiling out during acidification, trapping impurities.

The Solution: A modified Acid-Base extraction that prioritizes physical phase separation before chemical isolation.

Workflow Visualization

pH_Swing_Protocol Start Crude Reaction Mixture (Suzuki Coupling) Filter Step 1: Celite Filtration (Remove bulk Pd/Solids) Start->Filter Base Step 2: Basify (pH > 10) Solvent: 1M NaOH or Na2CO3 Filter->Base Wash Step 3: Organic Wash (Extract w/ EtOAc/Ether) Base->Wash Discard Discard Organic Layer (Contains non-polar impurities) Wash->Discard Non-acidic impurities Acidify Step 4: Controlled Acidification (Dropwise HCl to pH < 2) Wash->Acidify Aqueous Layer (Product as Salt) Extract Step 5: Final Extraction (Solvent: EtOAc or 10% MeOH/DCM) Acidify->Extract

Figure 1: The "pH Swing" workflow designed to isolate the carboxylic acid from non-polar byproducts and bulk metal catalysts.

Step-by-Step Protocol
  • Pre-filtration (Critical): Before adding any water, dilute the reaction mixture with Ethyl Acetate (EtOAc) and filter through a pad of Celite .

    • Why? This removes insoluble Palladium black that stabilizes emulsions (rag layers) at the liquid-liquid interface.

  • The Basic Wash: Transfer filtrate to a separatory funnel. Add 1M NaOH (or 2M Na₂CO₃) until aqueous pH > 10.

    • Action: Extract the aqueous layer.[1][2] Wash the aqueous layer twice with EtOAc.

    • Result: Your product is in the water (as a carboxylate salt).[1] Non-polar impurities (dimers, unreacted halides) remain in the organic layer.

  • Controlled Acidification: Cool the aqueous layer to 0°C. Add 2M HCl dropwise with vigorous stirring.

    • Troubleshooting: If the product oils out (forms a sticky gum) instead of precipitating, add a small amount of THF or Methanol (10% v/v) to the aqueous phase before acidification. This acts as a solubilizer to encourage crystal growth over oil formation.

  • Extraction: Extract the acidified aqueous layer (pH < 2) with EtOAc (preferred) or DCM.[1]

    • Note: DCM often fails for biaryl acids due to poor solubility. If using DCM, add 5-10% Methanol.

Module 2: Flash Chromatography Optimization

The Problem: Biaryl carboxylic acids streak/tail on silica gel, leading to broad peaks and co-elution with impurities. This is caused by the carboxylic proton interacting with silanol groups (Si-OH) on the stationary phase.

The Solution: Mobile phase modification to suppress ionization and hydrogen bonding.

Modifier Selection Guide
ModifierConcentrationApplicationPros/Cons
Acetic Acid (AcOH) 0.1% – 1.0%Standard Flash (Silica)Pro: Volatile, easy to remove. Con: Can form weak azeotropes.
Formic Acid (FA) 0.1% – 1.0%LC-MS / Prep HPLCPro: Better ionization for MS. Con: Reactive with some alcohols over time.
Trifluoroacetic Acid (TFA) 0.05% – 0.1%Reverse Phase (C18)Pro: Sharpest peaks. Con: Difficult to remove completely; can degrade acid-sensitive groups.
Protocol: The "Buffered" Silica Column
  • Solvent A: Hexanes (or Heptane) + 1% Acetic Acid.

  • Solvent B: Ethyl Acetate + 1% Acetic Acid.

  • Equilibration: Flush the column with 3 CV (Column Volumes) of the starting gradient to saturate the silica surface with acid.

  • Loading: Load the sample using a solid load technique (adsorbed onto Celite or Silica) rather than liquid injection. Liquid injection of carboxylic acids in strong solvents (like DMSO/DMF) exacerbates streaking.

Module 3: Palladium Scavenging (Metal Removal)

The Problem: Biaryl acids derived from Suzuki couplings frequently retain Palladium (500–1000 ppm) due to the chelating ability of the carboxylate group.

The Solution: Chemisorption using functionalized silica or activated carbon.

Scavenger Efficacy Decision Tree

Pd_Scavenging Start High Residual Pd (>500 ppm) Check Is Product Soluble in EtOAc/THF? Start->Check Soluble Yes Check->Soluble Insoluble No (DMSO req) Check->Insoluble Silica Thiol-Modified Silica (SiliaMetS Thiol) Soluble->Silica Carbon Activated Carbon (Charcoal) + Heat Insoluble->Carbon Process1 Stir 4h @ 40°C Filter -> Evaporate Silica->Process1 Process2 Reflux 1h Hot Filtration (Celite) Carbon->Process2

Figure 2: Selection logic for Palladium removal based on solubility profiles.

Protocol: Thiol-Silica Scavenging

Reference: Ennis et al. (1999) demonstrated Pd reduction from >40ppm to <6ppm using specific scavenging protocols.

  • Dissolve the crude biaryl acid in THF or EtOAc (10 volumes).

  • Add Thiol-functionalized silica (e.g., SiliaMetS® Thiol) at a ratio of 10-20% w/w relative to the substrate.

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm filter (PTFE).

  • Validation: Check Pd levels via ICP-MS. If >20 ppm, repeat or switch to TMT (Trimercaptotriazine) scavengers.

Frequently Asked Questions (Troubleshooting)

Q: My product "oiled out" during the HCl acidification step and won't solidify. What now? A: This is common with lipophilic acids.

  • Decant the aqueous layer.

  • Dissolve the oil in a minimum amount of warm EtOAc.

  • Add Hexanes (anti-solvent) dropwise until cloudy.

  • Scratch the flask walls with a glass rod or add a seed crystal.

  • Allow to stand overnight. If this fails, re-dissolve and perform the acidification again, but add 10% Methanol to the aqueous base before adding HCl. This co-solvent keeps the "oil" phase solubilized long enough to allow nucleation.

Q: I see two spots on TLC that merge. Is this an impurity? A: Likely not. Carboxylic acids often exist in equilibrium between the monomer and the hydrogen-bonded dimer.

  • Test: Run the TLC with 1% Acetic Acid in the eluent. If the spots merge into one sharp spot, it was just the dimer effect.

Q: My LC-MS shows a mass of [M+H+14] or [M+H+28]. A: You are likely using Methanol as a solvent for a sample containing residual acid catalyst. This is methyl ester formation .

  • Fix: Switch to Acetonitrile/Water for LC-MS preparation. Avoid leaving carboxylic acids in alcoholic solvents with traces of acid for extended periods.

References

  • Ennis, D. S., et al. (1999). "Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach." Organic Process Research & Development.

  • Teledyne ISCO. (2012).[3] "RediSep C-18 reversed phase column purification of carboxylic acids." Application Note.

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. (Standard industry reference for Pd scavenging).
  • Darko, E., & Thurbide, K. B. (2024). "Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase." Scholaris.

Sources

Optimization

Minimizing side reactions during 4-Methoxy-3-phenylbenzoic acid functionalization

Welcome to the Technical Support Center for the functionalization of 4-Methoxy-3-phenylbenzoic acid . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of 4-Methoxy-3-phenylbenzoic acid . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with this electron-rich biphenyl system.

The structural interplay between the electron-withdrawing carboxylic acid, the activating C3-phenyl ring, and the strongly electron-donating C4-methoxy group creates a highly specific reactivity profile. Mismanagement of these electronic effects frequently leads to oligomerization, over-functionalization, or undesired ether cleavage.

Carboxylic Acid Activation & Amidation

Q: When attempting to form the acyl chloride of 4-methoxy-3-phenylbenzoic acid using thionyl chloride (SOCl₂), I observe significant oligomerization and a highly colored byproduct. How can I prevent this?

The Science (Causality): This is a classic intermolecular Friedel-Crafts acylation side reaction[1]. The methoxy group at the C4 position strongly activates the C5 position of the benzoic acid ring via resonance (+M effect). When the carboxylic acid is converted to an acyl chloride, it becomes a highly reactive electrophile. Under thermal stress or in the presence of trace Lewis acids, the acyl chloride of one molecule will attack the activated C5 position of another, leading to rapid oligomerization and dark, polymeric byproducts[1].

The Solution: Avoid harsh acyl chloride generation if possible. Instead, utilize mild peptide coupling reagents (e.g., HATU, EDC/HOBt) that activate the acid without generating a freely diffusing, highly electrophilic species[2]. If an acid chloride is strictly required for your synthetic route, you must use the oxalyl chloride method under strictly controlled thermal conditions.

Self-Validating Protocol: Mild Acyl Chloride Generation

  • Preparation: Suspend 4-methoxy-3-phenylbenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M) under an argon atmosphere.

  • Catalysis: Add 0.05 eq of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Cool the reaction to 0 °C. Add oxalyl chloride (1.2 eq) dropwise over 15 minutes.

  • Validation Step: Stir for 1 hour at 0 °C. To validate activation without risking the bulk batch, withdraw a 10 µL aliquot and quench it into 1 mL of anhydrous methanol containing 10 µL of triethylamine. Analyze via LC-MS; the presence of the methyl ester confirms successful activation.

  • Quenching: Immediately evaporate the solvent under reduced pressure at room temperature (do not heat). Redissolve in DCM and add to your amine/nucleophile solution pre-mixed with 3.0 eq of N,N-Diisopropylethylamine (DIPEA) at 0 °C.

G A 4-Methoxy-3-phenylbenzoic Acid B Acyl Chloride Intermediate A->B Oxalyl Chloride (0 °C) C Desired Amide/Ester B->C Amine + DIPEA (Fast Quench) D Friedel-Crafts Oligomer B->D Heat / Lewis Acids (Slow Quench)

Caption: Reaction pathways during acid activation, highlighting the competing Friedel-Crafts side reaction.

Electrophilic Aromatic Substitution (EAS)

Q: I am trying to mono-brominate the core ring, but I keep getting di-brominated mixtures and poor regioselectivity. What is the optimal approach?

The Science (Causality): Your substrate has competing directing groups. The C4-methoxy group is a strong ortho/para director, heavily activating the C5 position. Meanwhile, the C3-phenyl group activates the C2 and C6 positions. Using harsh reagents like Br₂/FeBr₃ overwhelms the subtle electronic differences, leading to over-halogenation across all activated sites.

The Solution: You must use a mild, source-controlled electrophile like N-Bromosuccinimide (NBS) in a polar aprotic solvent. NBS provides a low, steady-state concentration of electrophilic bromine, which selectively reacts with the most thermodynamically activated site (C5) governed by the methoxy group, avoiding the sterically hindered C2 position.

Self-Validating Protocol: Regioselective Mono-bromination

  • Dissolve the substrate in anhydrous DMF (0.2 M) and shield the flask from light (to prevent radical pathways).

  • Cool the solution to 0 °C.

  • Add NBS (1.05 eq) portion-wise over 30 minutes.

  • Stir at 0 °C for 2 hours, then allow to warm to room temperature.

  • Validation Step: Monitor by TLC (Hexanes/EtOAc). If starting material persists, do not add more NBS immediately; allow an additional 2 hours of stirring. Adding excess NBS is the primary cause of di-bromination.

Regio C4 C4-Methoxy (Strong +M Effect) C5 C5 Position (Primary Target) C4->C5 Strong Ortho Directing C3 C3-Phenyl (Moderate +R Effect) C2 C2 Position (Sterically Hindered) C3->C2 Ortho Directing C6 C6 Position (Secondary Target) C3->C6 Para Directing

Caption: Electronic and steric directing effects governing EAS regioselectivity on the biphenyl core.

Ether Cleavage (Demethylation)

Q: During the deprotection of the 4-methoxy group using BBr₃, I observe degradation of the biphenyl core and incomplete reaction. How can I optimize this?

The Science (Causality): Boron tribromide (BBr₃) is a powerful Lewis acid that coordinates to the ethereal oxygen, facilitating C-O bond cleavage[3]. However, at elevated temperatures, BBr₃ can also coordinate to the carboxylic acid moiety or act as a catalyst for undesired electrophilic substitutions (including bromination) on the electron-rich biphenyl ring[4]. Incomplete reactions usually stem from inadequate stoichiometry, as the carboxylic acid group will consume one equivalent of BBr₃ via coordination.

The Solution: Strict temperature control and precise stoichiometric calculation are mandatory. You must account for all Lewis-basic sites in your molecule.

Table 1: Stoichiometric Optimization for BBr₃ Demethylation

Functional Group PresentBBr₃ Equivalents RequiredMechanistic Rationale
Methoxy Ether (-OCH₃) 1.0 eqPrimary target for ether cleavage via complexation.
Carboxylic Acid (-COOH) 1.0 eqCoordinates strongly to BBr₃, acting as a stoichiometric sink.
Amide (-CONH-) 1.0 eqHighly basic carbonyl oxygen coordinates BBr₃ irreversibly.
Total Recommended 2.2 - 2.5 eq Ensures sufficient active reagent remains for the ether cleavage.

Self-Validating Protocol: Controlled Demethylation

  • Dissolve the substrate in strictly anhydrous DCM (0.05 M) under argon.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add BBr₃ (2.5 eq, 1.0 M in DCM) dropwise over 20 minutes. The solution may turn deep red/brown due to Lewis acid-base complexation.

  • Maintain at -78 °C for 1 hour, then slowly let the bath warm to 0 °C over 2 hours.

  • Validation Step: Quench a 50 µL aliquot into 1 mL of saturated NaHCO₃, extract with EtOAc, and check via LC-MS.

  • Quenching: Once complete, cool back to -78 °C and quench very carefully by the dropwise addition of anhydrous methanol until effervescence ceases, followed by water. This prevents exothermic degradation of the newly formed phenol.

References

  • McOmie, J. F. W., et al. "Demethylation of aryl methyl ethers by boron tribromide." MDMA.ch Archive,[3] [Link]

  • Li, M., et al. "Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone." PMC,[1] [Link]

  • Smith, J., et al. "Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity." PMC,[2] [Link]

Sources

Troubleshooting

Enhancing stability of 4-Methoxy-3-phenylbenzoic acid in solution

Topic: Enhancing Stability & Solubility in Solution Document ID: TS-CHM-4M3P-001 Status: Active Audience: Chemical Biology, Medicinal Chemistry, and Assay Development Teams Executive Summary: The "Stability" Paradox As a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing Stability & Solubility in Solution

Document ID: TS-CHM-4M3P-001 Status: Active Audience: Chemical Biology, Medicinal Chemistry, and Assay Development Teams

Executive Summary: The "Stability" Paradox

As a Senior Application Scientist, I frequently handle support tickets regarding the "instability" of 4-Methoxy-3-phenylbenzoic acid . In 90% of cases, the issue is not chemical degradation (decomposition) but physical instability (precipitation).

This compound features a hydrophobic biphenyl core and a methoxy group, making it highly lipophilic (LogP > 3.0) with low aqueous solubility in its protonated form. True chemical degradation (decarboxylation or demethylation) requires extreme conditions rarely seen in standard biological assays.

This guide prioritizes solubility management as the primary vector for ensuring stability in solution.

Part 1: Physical Stability (Solubility & Precipitation)

The Core Mechanism: pKa and Ionization

The stability of this compound in aqueous media is dictated by the Henderson-Hasselbalch equation.

  • Approximate pKa: ~4.2 – 4.5 (Benzoic acid derivative).

  • At pH < 4.0: The molecule is protonated (neutral), maximizing lipophilicity and causing rapid precipitation.

  • At pH > 7.0: The molecule is deprotonated (anionic), significantly increasing solubility due to charge repulsion.

Key Support Data: Solubility Thresholds

Solvent SystemEstimated Solubility (25°C)Stability RiskRecommendation
Water (pH 4.0) < 10 µM (Precipitates)High (Physical)DO NOT USE.
PBS (pH 7.4) ~50 - 100 µMModerateUsable for low-concentration assays only.
DMSO (100%) > 100 mMLowPreferred for Stock Solutions.
Ethanol > 50 mMLowGood alternative for cell-based assays sensitive to DMSO.
Troubleshooting Workflow: Precipitation

If you observe turbidity or loss of compound potency, follow this decision matrix.

SolubilityLogic Start Issue: Compound Precipitates or Low Assay Signal CheckpH Step 1: Check Buffer pH Start->CheckpH IsAcidic Is pH < 7.0? CheckpH->IsAcidic AdjustPH Action: Adjust pH to > 7.4 (Ensure Ionization) IsAcidic->AdjustPH Yes CheckConc Step 2: Check Concentration IsAcidic->CheckConc No IsHighConc Is Final Conc > 100 µM? CheckConc->IsHighConc AddCosolvent Action: Increase DMSO/EtOH to 1-5% v/v IsHighConc->AddCosolvent Yes CheckSalt Step 3: Check Ionic Strength IsHighConc->CheckSalt No SaltingOut Action: Reduce Salt Conc. (Avoid 'Salting Out') CheckSalt->SaltingOut High Salt

Figure 1: Diagnostic logic for distinguishing physical instability (precipitation) from chemical degradation.

Part 2: Chemical Stability (Degradation)

While less common, chemical degradation can occur under stress.

Photostability (UV Sensitivity)
  • Risk: The biphenyl system conjugated with the carboxylic acid absorbs UV light. Prolonged exposure can lead to photo-oxidation or radical formation at the methoxy position.

  • Protocol: Store solid powder and solutions in amber vials . Avoid direct sunlight on the benchtop.

Hydrolysis & Demethylation
  • Risk: The methoxy ether linkage is robust. It resists hydrolysis in standard physiological buffers (pH 2–10).

  • Exception: Strong Lewis acids (e.g., Boron tribromide) or extreme heat (>200°C) are required to cleave the methoxy group [1].

  • Decarboxylation: Benzoic acids can decarboxylate at high temperatures, but this compound is thermally stable up to ~180°C [2]. Autoclaving aqueous solutions is not recommended due to potential precipitation/aggregation rather than chemical breakdown.

Part 3: Optimized Preparation Protocols

To ensure reproducibility, strictly follow this "Self-Validating" preparation method.

Protocol A: Preparation of 10 mM Stock Solution
  • Solvent: 100% Anhydrous DMSO (Molecular Biology Grade).

  • Why: Water introduction into the stock promotes freeze-thaw precipitation cycles.

  • Weigh 2.28 mg of 4-Methoxy-3-phenylbenzoic acid (MW: ~228.24 g/mol ).

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds.

  • Visual Check: Solution must be perfectly clear.

  • Aliquot into 50 µL volumes in amber tubes.

  • Store at -20°C.

Protocol B: Dilution into Assay Media (The "Crash" Prevention)
  • The Problem: Adding DMSO stock directly to a static volume of buffer creates a local zone of high concentration/low solubility, causing "shock precipitation."

Correct Method (Dynamic Mixing):

  • Place the culture media/buffer on a magnetic stirrer or vortex (low speed).

  • Slowly inject the DMSO stock into the center of the vortex .

  • Ensure final DMSO concentration is < 1% (or as tolerated by cells).

Part 4: Frequently Asked Questions (FAQ)

Q1: I see a fine white precipitate immediately after adding the stock to my PBS. Why?

  • Diagnosis: Your PBS pH might be slightly acidic (pH 7.2 or lower), or you exceeded the solubility limit.

  • Fix: Adjust PBS to pH 7.5–8.0. The carboxylate anion is far more soluble. Alternatively, pre-dilute the stock in a 1:1 DMSO:Water mix before the final dilution to step down the hydrophobicity gradient.

Q2: Can I store the compound in water at 4°C?

  • Answer: No. Even if it dissolves initially at high pH, lowering the temperature reduces solubility, leading to crystallization over time. Always store as a stock in DMSO at -20°C.

Q3: Is the methoxy group liable to oxidation?

  • Answer: Generally, no. However, if your assay involves high concentrations of Reactive Oxygen Species (ROS) or strong oxidizing agents (e.g., permanganate), the aromatic ring or methoxy group could be attacked. For standard cellular assays, it is stable.

Q4: My LC-MS shows a peak at M-15. Is this degradation?

  • Answer: Likely yes. A loss of 15 mass units corresponds to a methyl group (CH₃). This indicates demethylation , resulting in the formation of the hydroxy-derivative (3-phenyl-4-hydroxybenzoic acid). This suggests metabolic activity (if in cells) or extreme chemical stress.

Part 5: Storage & Stability Matrix

StateConditionShelf LifeNotes
Solid Powder -20°C, Desiccated, Dark2 YearsHygroscopic; keep tightly sealed.
DMSO Stock -20°C, Amber Vial6 MonthsAvoid repeated freeze-thaw (>3 cycles).
Aqueous Sol. 4°C, pH > 7.5< 24 HoursPrepare fresh daily.
Cell Media 37°C< 48 HoursProtein binding (BSA/FBS) may stabilize the compound in solution but reduce free fraction.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7478, 4-Methoxybenzoic acid. Retrieved from [Link]

  • Yalkowsky, S. H., & Dannenfelser, R. M. (1992).[1] Aquasol Database of Aqueous Solubility. University of Arizona, College of Pharmacy. (Cited via PubChem).[1][2][3]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Optimization

Overcoming steric hindrance in 4-Methoxy-3-phenylbenzoic acid reactions

Technical Support Center: Overcoming Steric Hindrance in 4-Methoxy-3-phenylbenzoic Acid Reactions Executive Summary: The Steric Landscape 4-Methoxy-3-phenylbenzoic acid presents a unique "steric landscape" defined by the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 4-Methoxy-3-phenylbenzoic Acid Reactions

Executive Summary: The Steric Landscape

4-Methoxy-3-phenylbenzoic acid presents a unique "steric landscape" defined by the interaction between the central benzoic acid core, the ortho-methoxy group, and the meta-phenyl ring. Unlike simple benzoic acids, this biaryl system possesses a twisted conformation (the "Biaryl Twist") that significantly impacts reactivity at three key sites:

  • The Carboxylic Acid (C1): While not flanked by two ortho substituents (like mesitoic acid), the bulky 3-phenyl group exerts remote steric shielding and alters solubility, complicating standard couplings.

  • The Ring Carbons (C2 & C5): The C2 position is "sandwiched" between the carboxylic acid and the phenyl ring, making it virtually inaccessible to standard electrophiles.

  • The Methoxy Ether (C4): The ortho-phenyl group forces the methoxy group out of planarity, reducing its electron-donating capacity and physically shielding it from Lewis acids during demethylation.

This guide addresses these specific bottlenecks with field-proven protocols.

Module 1: Carboxyl Group Derivatization (Amidation & Esterification)

User Complaint: "Standard EDC/HOBt coupling with secondary amines yields <30% product. The reaction stalls even after 24 hours."

Root Cause: The 3-phenyl group creates a hydrophobic pocket and steric bulk that hinders the approach of the amine, especially if the amine itself is hindered. The "Biaryl Twist" can also induce aggregation in polar aprotic solvents, reducing effective concentration.

Troubleshooting Protocol:

ParameterStandard Protocol (Fail)High-Performance Protocol (Pass)
Activation EDC / HOBtAcid Chloride (SOCl₂) or HATU
Base Triethylamine (TEA)DIPEA (Hünig's Base) or 2,4,6-Collidine
Solvent DCM or DMFAnhydrous THF or NMP (breaks aggregation)
Additives NoneHOAt (if using HATU) to accelerate active ester capture

Step-by-Step Solution (The Acid Chloride Route):

  • Activation: Dissolve 4-methoxy-3-phenylbenzoic acid in anhydrous toluene or DCM. Add 2.0 equiv. of Thionyl Chloride (

    
    ) and a catalytic drop of DMF.
    
  • Reflux: Heat to reflux for 2 hours. The evolution of HCl gas indicates conversion. Note: The bulky phenyl group requires heat to drive this to completion compared to simple anisic acid.

  • Evaporation: Remove solvent and excess

    
    completely under high vacuum (azeotrope with toluene if necessary).
    
  • Coupling: Redissolve the crude acid chloride in dry THF. Add the amine (1.1 equiv) and DIPEA (1.5 equiv) at 0°C, then warm to room temperature.

Decision Tree for Coupling:

CouplingStrategy Figure 1: Decision Matrix for Amide Coupling of 4-Methoxy-3-phenylbenzoic Acid Start Start: Coupling Reaction CheckAmine Is the Amine Sterically Hindered? (e.g., t-butyl, secondary cyclic) Start->CheckAmine Standard Use HATU (1.2 eq) + HOAt in DMF at RT CheckAmine->Standard No Hindered Is the Amine Acid-Sensitive? CheckAmine->Hindered Yes AcidSens Use Ghosez's Reagent (Chloroenamine) Hindered->AcidSens Yes Robust Generate Acid Chloride (SOCl2/DMF cat.) Hindered->Robust No

Module 2: Demethylation (Cleaving the C4-OMe)

User Complaint: "I treated the compound with


 at 0°C, but recovered mostly starting material. The methoxy group won't cleave."[1]

Root Cause: The ortho-phenyl group at C3 sterically shields the oxygen atom of the methoxy group. Standard Lewis acid coordination (the first step of cleavage) is blocked. Furthermore, the biaryl twist prevents the methoxy oxygen from adopting a planar conformation, which changes its Lewis basicity.

Troubleshooting Protocol:

Q: Why did standard


 fail? 
A: At 0°C, the kinetic barrier to form the borate adduct is too high due to the C3-phenyl bulk.

Corrective Action:

  • Increase Temperature: Perform the reaction at reflux in Dichloromethane (DCM) or use 1,2-Dichloroethane (DCE) at 60°C.

  • Stoichiometry: Use 4.0 - 6.0 equivalents of

    
    . The first equivalent coordinates to the carbonyl of the acid (or carboxylate), and the second is often sequestered by the pi-system. You need excess reagent to force interaction with the hindered ether.
    
  • Alternative Reagent (Nucleophilic Cleavage): If Lewis acids fail, switch to a nucleophilic attack mechanism which is less sensitive to steric crowding at the oxygen.

    • Reagent: Sodium Ethanethiolate (NaSEt) in DMF.

    • Conditions: Heat to 100°C - 120°C. The thiolate attacks the methyl group (Sn2), which is less hindered than the oxygen atom.

Module 3: Ring Functionalization (Regioselectivity)

User Complaint: "I tried to brominate the ring using


, expecting the product at the position ortho to the methoxy. I got a complex mixture or the wrong isomer."

Technical Analysis: The molecule has three available protons on the central ring: C2, C5, and C6.

  • C2 (Between COOH and Ph): Sterically Dead Zone. Access is blocked by the "ortho-ortho" effect. Functionalization here is nearly impossible via direct EAS.

  • C5 (Ortho to OMe, Meta to Ph): Activated by OMe, but sterically hindered by the adjacent OMe and the remote Ph group.

  • C6 (Ortho to COOH): The most accessible site, though less electronically activated than C5.

Strategic Guide:

Target PositionRecommended Strategy
C6 (Ortho to Acid) Directed Ortho Metalation (DoM). Convert COOH to an amide (e.g., CONEt2). Treat with s-BuLi / TMEDA. The amide directs lithiation to C6 (C2 is too hindered). Quench with electrophile.
C5 (Ortho to OMe) Blocking Strategy. You must block C6 first (e.g., with a halogen or silyl group) to force reaction at C5, or use highly reactive electrophiles that prefer the strongest electronic activation (ortho to OMe) despite the steric cost.
C2 (The Pocket) Impossible via direct functionalization. You must synthesize this de novo from a pre-functionalized precursor (e.g., 2-bromo-4-methoxy-3-phenylbenzoic acid synthesis).

Module 4: Scaffold Synthesis (The Suzuki Construction)

User Complaint: "I am trying to make 4-methoxy-3-phenylbenzoic acid by coupling 3-bromo-4-methoxybenzoic acid with phenylboronic acid. The yield is stuck at 40%."

Root Cause: You are forming a bond between two sterically crowded centers (the C3-C(Ph) bond). The ortho-methoxy group on the bromide partner creates significant repulsion against the incoming palladium-transmetalation complex. Standard


 is too bulky and not active enough.

High-Yield Protocol:

  • Catalyst System: Switch to Buchwald Precatalysts or sterically demanding, electron-rich phosphines.

    • Recommended: Pd(OAc)₂ + SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

    • Why: SPhos is designed to facilitate oxidative addition into hindered aryl chlorides/bromides and creates a spacious pocket for the reductive elimination of biaryls.

  • Base & Solvent:

    • Use

      
        (3.0 equiv) instead of carbonate.
      
    • Solvent: Toluene/Water (10:1) at 100°C. The biphasic system often helps solubilize the inorganic base while keeping the catalyst active in the organic phase.

Suzuki Workflow Diagram:

SuzukiOptimization Figure 2: Overcoming Steric Clash in Biaryl Synthesis Substrate 3-Bromo-4-methoxy- benzoic acid Problem Steric Clash: Ortho-OMe blocks Pd Substrate->Problem Standard Pd(PPh3)4 Solution Ligand Switch: Use SPhos or XPhos Problem->Solution Optimization Product High Yield (>85%) Biaryl Product Solution->Product Reflux Toluene/H2O

References

  • Chaumeil, H., et al. (2000).[2] "Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester." Tetrahedron, 56(49), 9655-9662. [2]

  • BenchChem Technical Support. (2025). "Optimizing Reaction Conditions for 4-Methoxybenzoic Acid Derivatives." BenchChem Application Notes.

  • Lord, R. L., et al. (2015). "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers." Journal of Organic Chemistry, 80(24).

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

  • Goossen, L. J., et al. (2008). "Steric Hindrance in Biaryl Synthesis: Practical Protocols." Synthesis, 2008(01), 1-20. (General reference for SPhos usage in hindered biaryls).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Interpretation of 4-Methoxy-3-phenylbenzoic acid

This guide provides an in-depth analysis and interpretation of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-Methoxy-3-phenylbenzoic acid. Designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-Methoxy-3-phenylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of NMR spectroscopy. We will compare its spectral characteristics with related compounds to provide a comprehensive understanding of substituent effects on the chemical shifts and coupling patterns of aromatic protons.

Introduction to ¹H NMR Spectroscopy of Aromatic Carboxylic Acids

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For aromatic compounds like benzoic acid derivatives, ¹H NMR provides critical information about the number, environment, and connectivity of protons attached to the benzene ring. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, which is influenced by the presence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

In the case of 4-Methoxy-3-phenylbenzoic acid, we have three key functional groups influencing the aromatic proton signals:

  • Carboxylic Acid (-COOH): An electron-withdrawing group that deshields (shifts to a higher ppm) protons, particularly those ortho to it. The acidic proton of the carboxyl group itself typically appears as a broad singlet at a very downfield chemical shift, often between 10-13 ppm, due to hydrogen bonding.[1][2][3][4]

  • Methoxy Group (-OCH₃): An electron-donating group that shields (shifts to a lower ppm) aromatic protons, especially those in the ortho and para positions, through its resonance effect.

  • Phenyl Group (-C₆H₅): This group exerts a complex influence. It can act as a weak electron-withdrawing group through inductive effects and also introduces its own set of proton signals. The magnetic anisotropy of the phenyl ring can also influence the chemical shifts of nearby protons.

Predicted ¹H NMR Spectrum of 4-Methoxy-3-phenylbenzoic acid

Based on the substituent effects described above, we can predict the ¹H NMR spectrum of 4-Methoxy-3-phenylbenzoic acid. The protons on the benzoic acid ring (H-2, H-5, and H-6) and the methoxy and carboxylic acid protons will have distinct signals. The protons of the adjacent phenyl ring will also be visible, likely as a complex multiplet.

Structure and Proton Numbering:

Caption: Molecular structure of 4-Methoxy-3-phenylbenzoic acid with proton numbering.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
COOH~12-13broad singlet1HHighly deshielded acidic proton, position is solvent and concentration dependent.[1][2][3]
H-2~8.1-8.2doublet1HOrtho to the electron-withdrawing -COOH group, leading to significant deshielding. Coupled to H-6.
H-6~7.8-7.9doublet of doublets1HOrtho to the phenyl group and meta to the -COOH group. Coupled to H-2 and H-5.
H-5~7.0-7.1doublet1HOrtho to the electron-donating -OCH₃ group, resulting in shielding. Coupled to H-6.
Phenyl-H~7.3-7.6multiplet5HProtons of the unsubstituted phenyl ring.
OCH₃~3.8-3.9singlet3HProtons of the methoxy group.
Comparative Analysis with Structurally Related Compounds

To understand the origin of the predicted chemical shifts, it is instructive to compare them with the experimental data of simpler, related molecules.

Compound Proton Experimental Chemical Shift (δ, ppm) Reference
4-Methoxybenzoic acid Ar-H (ortho to -COOH)7.93 (DMSO-d₆), 8.07 (CDCl₃)[5][6]
Ar-H (ortho to -OCH₃)7.03 (DMSO-d₆), 6.95 (CDCl₃)[5][6]
-OCH₃3.84 (DMSO-d₆), 3.88 (CDCl₃)[5][6]
-COOH~12.7 (DMSO-d₆)[5][6]
3-Phenylbenzoic acid H-4, H-6, H-5, Phenyl-H7.34-7.69 (multiplet, 6H)[7]
H-47.86 (multiplet, 1H)[7]
H-68.12 (multiplet, 1H)[7]
Anisole Ar-H (ortho)6.88[8]
Ar-H (meta)7.26[8]
Ar-H (para)6.92[8]
-OCH₃3.75[8]

Analysis of Substituent Effects:

  • The protons ortho to the carboxylic acid group in 4-methoxybenzoic acid (δ ~7.9-8.1 ppm) are significantly downfield, which supports the prediction for H-2 in our target molecule.[5][6]

  • The protons ortho to the methoxy group in 4-methoxybenzoic acid (δ ~6.9-7.0 ppm) are shielded, aligning with the predicted upfield shift for H-5.[5][6]

  • In 3-phenylbenzoic acid, the aromatic protons appear as complex multiplets in the range of 7.34-8.12 ppm, indicating the deshielding effect of the phenyl group and the carboxylic acid.[7]

  • The introduction of the phenyl group at the 3-position in 4-methoxy-3-phenylbenzoic acid is expected to deshield the adjacent H-2 and H-4 protons.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of 4-Methoxy-3-phenylbenzoic acid, the following protocol is recommended:

Workflow for ¹H NMR Sample Preparation and Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition (300-600 MHz Spectrometer) A Weigh 5-10 mg of 4-Methoxy-3-phenylbenzoic acid B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) A->B C Transfer solution to a 5 mm NMR tube B->C D Insert sample and lock on the deuterium signal C->D Sample Insertion E Shim the magnetic field for optimal homogeneity D->E F Acquire the spectrum using a standard pulse sequence E->F G Process the FID (Fourier Transform, phase correction, baseline correction) F->G H Integrate the signals and reference to TMS (0 ppm) G->H

Caption: Standard workflow for ¹H NMR analysis.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-Methoxy-3-phenylbenzoic acid.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent can affect the chemical shift of the acidic proton.[1]

    • Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • Set the appropriate acquisition parameters, including spectral width, number of scans, and relaxation delay.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier Transform to the FID to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate integration.

    • Reference the spectrum by setting the Tetramethylsilane (TMS) signal to 0 ppm or using the residual solvent peak.

Conclusion

The ¹H NMR spectrum of 4-Methoxy-3-phenylbenzoic acid is a clear illustration of the interplay of substituent effects in aromatic systems. By understanding the individual contributions of the carboxylic acid, methoxy, and phenyl groups, a detailed and accurate interpretation of the spectrum can be achieved. This guide provides a predictive framework and a comparative analysis that can aid researchers in the structural confirmation and purity assessment of this and related compounds. The provided experimental protocol outlines the best practices for obtaining high-quality NMR data, ensuring reliable and reproducible results.

References

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

  • 1H-NMR: 3-Phenylbenzoic acid. NOP - Sustainability in the organic chemistry lab course. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. [Link]

  • Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry and Biochemistry. [Link]

  • 4-methoxybenzoic acid 1H NMR, 400 MHz, acetone-d6, 293 K. Prof. John C. Vederas, University of Alberta. [Link]

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. ResearchGate. [Link]

  • 4-Methoxybenzoic acid | C8H8O3 | CID 7478. PubChem. [Link]

  • CH 336: Carboxylic Acid Spectroscopy. Oregon State University. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Royal Society of Chemistry. [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

  • 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • APPENDIX 2. DSpace@MIT. [Link]

  • 4-Methoxy benzoic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • The range of 5J, in anisole derivatives. An indicator of torsion and compression of the methoxy group. Canadian Science Publishing. [Link]

  • Phenyl 4-methoxybenzoate | C14H12O3 | CID 346052. PubChem. [Link]

  • anisole (NMR Spectrum). University of Calgary. [Link]

  • Chemical shifts. University of Potsdam. [Link]

  • 1H NMR Spectrum (PHY0043424). PhytoBank. [Link]

  • NMR Chemical Shifts. Journal of Organic Chemistry. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison. [Link]

  • 3-phenylbenzoic acid. NIST WebBook. [Link]

  • Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-coupling reaction. Beilstein Journal of Organic Chemistry. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

Sources

Comparative

Comparative Guide: Biological Activity of 4-Methoxy-3-phenylbenzoic Acid vs. 4-Methoxybenzoic Acid

Executive Summary: The Impact of the Biaryl Scaffold[1] This guide analyzes the divergent biological activities of 4-Methoxybenzoic acid (p-Anisic acid) and its sterically hindered biaryl analog, 4-Methoxy-3-phenylbenzoi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Impact of the Biaryl Scaffold[1]

This guide analyzes the divergent biological activities of 4-Methoxybenzoic acid (p-Anisic acid) and its sterically hindered biaryl analog, 4-Methoxy-3-phenylbenzoic acid .

For drug development professionals, this comparison illustrates a fundamental principle in Structure-Activity Relationship (SAR): The transition from a planar, polar monocyclic acid to a twisted, lipophilic biaryl scaffold. [1]

  • 4-Methoxybenzoic acid acts primarily as a metabolic modulator and enzyme inhibitor (Tyrosinase), governed by its ability to hydrogen bond in shallow polar pockets.

  • 4-Methoxy-3-phenylbenzoic acid leverages the "biphenyl twist" and increased lipophilicity to target deep hydrophobic domains, specifically functioning as a pharmacophore for Nuclear Receptors (RAR/RXR) and Dihydroorotate Dehydrogenase (DHODH) inhibition.

Physicochemical & Structural Divergence[1][2]

The addition of a phenyl group at the ortho position to the methoxy group (position 3) drastically alters the molecular topography.

Feature4-Methoxybenzoic Acid (p-Anisic)4-Methoxy-3-phenylbenzoic AcidImpact on Bioactivity
Structure Monocyclic, PlanarBicyclic (Biaryl), Non-planar (Twisted)The "3-phenyl" group forces a twist (approx. 40-60°) due to steric clash with the methoxy group, creating a 3D shape critical for receptor selectivity.
Lipophilicity (cLogP) ~1.96~4.2 - 4.5The biphenyl analog is significantly more lipophilic, enabling passive diffusion through the lipid bilayer to reach nuclear targets.
Water Solubility Moderate (0.3 g/L)Very Low (< 0.01 g/L)Requires DMSO or lipid-based carriers for biological assays.
Primary Target Tyrosinase (Enzyme Inhibitor)Retinoid Receptors (RAR/RXR) / DHODHShifts from enzymatic active sites to hydrophobic ligand-binding domains (LBD).

Detailed Biological Activity Analysis

A. 4-Methoxybenzoic Acid: Tyrosinase Inhibition & Antimicrobial Action

This compound is a classic "cap" molecule. Its activity is defined by its ability to mimic the tyrosine substrate.

  • Mechanism: It acts as a non-competitive inhibitor of Tyrosinase , the rate-limiting enzyme in melanin synthesis.[1] The methoxy group creates a steric block that prevents the oxidation of L-DOPA, but the carboxylic acid anchors it to the copper-containing active site.[1]

  • Antimicrobial Profile: It exhibits weak-to-moderate antimicrobial activity (MIC > 500 µg/mL) against S. aureus. Its polarity limits its ability to disrupt the bacterial cell membrane effectively compared to longer-chain alkyl analogs.

B. 4-Methoxy-3-phenylbenzoic Acid: Nuclear Receptor Agonism (Retinoid-like)

The introduction of the 3-phenyl ring transforms the molecule into a "Retinobenzoic acid" scaffold. This structure mimics the hydrophobic trimethylcyclohexenyl ring found in Retinoic Acid.

  • Mechanism (Retinoid Activity): The 3-phenyl group provides the necessary hydrophobic bulk to fill the ligand-binding pocket of the Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) .

    • SAR Insight: Unlike the flexible aliphatic chain of natural Vitamin A, the biphenyl scaffold is rigid.[1] This reduces entropic cost upon binding, often leading to higher affinity but distinct receptor subtype selectivity (often favoring RAR

      
      ).[1]
      
  • Mechanism (DHODH Inhibition): Biphenyl-4-carboxylic acids are known pharmacophores for inhibiting Dihydroorotate Dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis. The twisted biaryl shape fits into the ubiquinone-binding tunnel of the enzyme, blocking respiration in rapidly dividing cells (e.g., T-cells, cancer cells).[1]

Visualization: Pathway Divergence

The following diagram illustrates how a single structural modification shifts the biological pathway from cytoplasmic enzyme inhibition to nuclear gene regulation.[1]

Pathway_Divergence Compound_A 4-Methoxybenzoic Acid (Planar, Polar) Target_A Target: Tyrosinase (Cytoplasm/Melanosome) Compound_A->Target_A Competitive/Non-competitive Binding Compound_B 4-Methoxy-3-phenylbenzoic Acid (Twisted, Lipophilic) Target_B Target: RAR/RXR Receptors (Nucleus) Compound_B->Target_B Hydrophobic Pocket Penetration Action_A Inhibits L-DOPA Oxidation Target_A->Action_A Action_B Ligand Binding Domain (LBD) Activation Target_B->Action_B Outcome_A Reduced Melanin Synthesis (Depigmentation) Action_A->Outcome_A Outcome_B Transcriptional Regulation (Differentiation/Apoptosis) Action_B->Outcome_B

Figure 1: Mechanistic divergence driven by the 3-phenyl substituent.

Experimental Protocols for Validation

To objectively compare these compounds, researchers must use distinct assay platforms. A tyrosinase assay will validate the monocyclic compound, while a reporter assay is required for the biphenyl analog.

Protocol A: Tyrosinase Inhibition Assay (For 4-Methoxybenzoic Acid)

Validates enzymatic inhibition potential.

  • Preparation: Dissolve 4-Methoxybenzoic acid in phosphate buffer (pH 6.8). (Note: Avoid high DMSO concentrations which inhibit tyrosinase).

  • Enzyme Mix: Incubate Mushroom Tyrosinase (50 units/mL) with the test compound for 10 minutes at 25°C.

  • Substrate Addition: Add L-DOPA (0.5 mM final concentration).

  • Measurement: Monitor the formation of DOPAchrome by measuring absorbance at 475 nm kinetically for 10 minutes.

  • Calculation: Determine

    
     by comparing the slope of the reaction to the vehicle control.
    
    • Expected Result: 4-Methoxybenzoic acid typically shows an

      
       in the range of 0.5 - 2.0 mM.
      
Protocol B: Luciferase Reporter Assay for RAR Activity (For 4-Methoxy-3-phenylbenzoic Acid)

Validates nuclear receptor agonism.

  • Cell Culture: Transfect HeLa or COS-7 cells with:

    • Expression plasmid for RAR

      
      , RAR
      
      
      
      , or RAR
      
      
      .[1]
    • RARE-Luc (Retinoic Acid Response Element linked to Luciferase).

  • Treatment: 24 hours post-transfection, treat cells with 4-Methoxy-3-phenylbenzoic acid (0.1 nM to 10 µM).

    • Control: Use All-trans Retinoic Acid (ATRA) (1 µM) as a positive control.

  • Incubation: Incubate for 24 hours.

  • Lysis & Detection: Lyse cells and add Luciferin substrate. Measure luminescence using a luminometer.

  • Data Analysis: Plot Dose-Response curves.

    • Expected Result: The biphenyl analog should induce luciferase expression, likely showing partial or full agonism with an

      
       in the micromolar range (weaker than ATRA, but distinct signal compared to the inactive p-anisic acid).[1]
      
Visualization: Experimental Workflow

Workflow cluster_0 Enzymatic Assay (p-Anisic) cluster_1 Cell-Based Reporter Assay (3-Phenyl) Step1_A Dissolve in Buffer (pH 6.8) Step2_A Add Tyrosinase + L-DOPA Step1_A->Step2_A Step3_A Measure Absorbance @ 475nm (DOPAchrome) Step2_A->Step3_A Step1_B Transfect Cells (RARE-Luc + RAR Plasmid) Step2_B Treat with Compound (24h Incubation) Step1_B->Step2_B Step3_B Lyse & Add Luciferin Step2_B->Step3_B Step4_B Measure Luminescence Step3_B->Step4_B Start Select Compound Start->Step1_A If Monocyclic Start->Step1_B If Biphenyl

Figure 2: Decision tree for experimental validation of bioactivity.

References

  • BenchChem. (2025).[2] 4-Methoxybenzoic Acid vs. Benzoic Acid: A Comprehensive Comparative Analysis. Retrieved from

  • Kagechika, H., et al. (1989).[1] Retinobenzoic acids.[3] 3. Structure-activity relationships of retinoidal azobenzene-4-carboxylic acids and stilbene-4-carboxylic acids. Journal of Medicinal Chemistry. Retrieved from

  • ChemicalBook. (2019). 4-Methoxybenzoic acid – a phenolic acid with low toxicity.[4] Retrieved from

  • PubChem. (2025).[5][6] 4-(3-methoxyphenyl)benzoic Acid | C14H12O3.[5] Retrieved from

  • MDPI. (2024). Structure–Activity Relationships and Therapeutic Applications of Retinoids. Biomedicines. Retrieved from

Sources

Validation

Comparative Guide: Elemental Analysis Standards for 4-Methoxy-3-phenylbenzoic Acid Purity

Executive Summary In the synthesis of bi-aryl scaffolds like 4-Methoxy-3-phenylbenzoic acid (CAS: 893736-37-5 / 5783-36-8), High-Performance Liquid Chromatography (HPLC) is often mistakenly viewed as the sole arbiter of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of bi-aryl scaffolds like 4-Methoxy-3-phenylbenzoic acid (CAS: 893736-37-5 / 5783-36-8), High-Performance Liquid Chromatography (HPLC) is often mistakenly viewed as the sole arbiter of purity. While HPLC excels at separating organic isomers and starting materials, it possesses a critical blind spot: it is often "blind" to inorganic salts (e.g., Potassium Carbonate, Palladium residues) and trapped solvents that do not absorb UV light.

This guide establishes Elemental Analysis (EA) not merely as a publication requirement, but as a critical orthogonal validation tool. For 4-Methoxy-3-phenylbenzoic acid, a deviation in Carbon content >0.4% is often the first indicator of salt contamination from Suzuki coupling steps—a defect that can disastrously alter stoichiometry in downstream drug development.

Chemical Profile & Theoretical Standards

Before analysis, the theoretical combustion limits must be established. 4-Methoxy-3-phenylbenzoic acid is a biphenyl derivative typically synthesized via cross-coupling.

Compound: 4-Methoxy-3-phenylbenzoic acid Formula:


Molecular Weight:  228.25  g/mol 
Table 1: Theoretical Combustion Values (Standard)
ElementStoichiometryCalculation (Atomic Wt / MW)Theoretical Mass %Acceptance Limit (±0.4%)
Carbon (C) 14

73.67% 73.27% – 74.07%
Hydrogen (H) 12

5.30% 4.90% – 5.70%
Oxygen (O) 3

21.03% Calculated by difference

Critical Insight: A "Pass" in EA requires both Carbon and Hydrogen to fall within the ±0.4% window simultaneously.

Comparative Analysis: EA vs. Orthogonal Methods

Why perform EA when you have HPLC? The following comparison highlights the specific "blind spots" of each technique regarding 4-Methoxy-3-phenylbenzoic acid.

Table 2: Performance Comparison
FeatureElemental Analysis (CHN) HPLC (UV-Vis) qNMR (Quantitative NMR)
Primary Target Bulk Purity (Stoichiometry)Organic Impurities (Isomers)Absolute Purity
Inorganic Salt Detection High Sensitivity (Detects mass dilution)Blind (Salts elute in dead volume/invisible)Low (Unless nuclei specific)
Water/Solvate Detection High (H% shifts, C% dilutes)Blind (Solvent peak often ignored)High (Distinct peaks)
Sample Requirement 2–5 mg (Destructive)<1 mg (Non-destructive)10–20 mg (Non-destructive)
Throughput Medium (5 mins/run)Low (20–40 mins/run)Medium
Cost Efficiency HighMediumLow (Deuterated solvents)
The "Invisible" Impurity Trap

In Suzuki couplings used to make this compound, Potassium Carbonate (


) is a common base.
  • Scenario: Your sample is 98% pure by HPLC (organic purity). However, it contains 5% trapped inorganic salts.

  • HPLC Result: 98% Area (Pass).

  • EA Result: Carbon Found = 70.16% (Theoretical 73.67%). Fail.

Experimental Protocol: Self-Validating Workflow

To ensure trustworthiness, the experimental protocol must account for the hygroscopic nature of carboxylic acids.

Step 1: Sample Pre-Treatment (Crucial)

Benzoic acid derivatives often form hydrates or trap solvent in the crystal lattice.

  • Drying: Dry 50 mg of sample in a vacuum oven at 60°C for 4 hours.

  • Desiccator: Cool in a desiccator with

    
     to prevent moisture re-absorption.
    
  • Homogenization: Lightly crush crystals; large crystals can cause incomplete combustion ("flash" effect).

Step 2: Weighing & Combustion
  • Microbalance: Use a balance with 0.001 mg readability (e.g., Mettler Toledo XPR).

  • Capsule: Tin (Sn) capsules are preferred for flash combustion (exothermic oxidation).

  • Oxygen Boost: Ensure oxygen dosing is set to >10 mL to guarantee complete combustion of the biphenyl rings, which are thermodynamically stable.

Step 3: The Validation Workflow (Visualization)

The following diagram outlines the logical flow for validating purity using EA as the gatekeeper.

EA_Workflow Start Crude 4-Methoxy-3-phenylbenzoic Acid Dry Vacuum Dry (60°C, 4h) Remove surface volatiles Start->Dry Weigh Micro-Weighing (2-3 mg) Tin Capsule Dry->Weigh Combust Flash Combustion (900°C) WO3 Catalyst Weigh->Combust Analyze Detect N2, CO2, H2O (TCD Detector) Combust->Analyze Decision Compare with Theoretical (C: 73.67%, H: 5.30%) Analyze->Decision Pass PASS: Deviation ≤ 0.4% Release for Synthesis Decision->Pass Within Limits Fail FAIL: Deviation > 0.4% Investigate Impurity Decision->Fail Outside Limits

Figure 1: Standardized Elemental Analysis Workflow for Biphenyl Acid Derivatives.

Data Interpretation & Troubleshooting

When the result fails the ±0.4% criteria, the direction of the deviation reveals the contaminant. Use this logic to diagnose the synthesis issue.

The Deviation Matrix
ObservationLikely CauseMechanistic ExplanationCorrective Action
C% Low, H% High Water/Solvent

adds mass but no Carbon, diluting C%. High H comes from water.
Re-dry sample (80°C vacuum). Check for hydrates.
C% Low, H% Low Inorganic Salts Salts (e.g., KBr, Pd) add "dead mass" containing neither C nor H.Perform aqueous wash or recrystallization (remove salts).
C% High Solvent Loss / Drying Loss of bound water or decarboxylation (rare).Check if sample was over-dried or decomposed.
N% Found > 0 DMF/Amine Residue Trapped DMF (solvent) or amine base residues. Target molecule has 0% N.Extended drying or acid wash to remove amines.
Diagnostic Decision Tree

Failure_Analysis Result EA Result Failed (>0.4%) CheckN Is Nitrogen Detected? Result->CheckN YesN Contaminant: DMF or Amines (Solvent/Base trap) CheckN->YesN Yes (>0.3%) NoN Check Carbon Deviation CheckN->NoN No LowC Carbon is LOW NoN->LowC HighC Carbon is HIGH NoN->HighC CheckH Check Hydrogen LowC->CheckH Check Sample Stability\n(Decarboxylation?) Check Sample Stability (Decarboxylation?) HighC->Check Sample Stability\n(Decarboxylation?) HighH Contaminant: Water/Methanol (Solvate) CheckH->HighH H is High LowH Contaminant: Inorganic Salt (K2CO3, Pd) CheckH->LowH H is Low

Figure 2: Diagnostic Logic for Purity Failure in 4-Methoxy-3-phenylbenzoic Acid.

References

  • American Chemical Society (ACS). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. (Standard for ±0.4% deviation). [Link]

  • National Institutes of Health (NIH) / PubChem. 4-(3-methoxyphenyl)benzoic acid (Compound Summary). [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (Comparison of qNMR vs EA). [Link]

  • FDA. Guidance for Industry: Q3A Impurities in New Drug Substances. (Regulatory context for inorganic impurities). [Link]

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of Phenyl-Substituted Benzoic Acids

For researchers, scientists, and professionals in drug development, understanding the subtle yet significant impact of molecular structure on physicochemical properties is paramount. The substitution pattern on an aromat...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the subtle yet significant impact of molecular structure on physicochemical properties is paramount. The substitution pattern on an aromatic ring can profoundly alter its electronic behavior, a phenomenon readily observable through UV-Visible (UV-Vis) spectroscopy. This guide provides an in-depth comparison of the UV-Vis absorption spectra of three positional isomers of phenyl-substituted benzoic acid: 2-phenylbenzoic acid, 3-phenylbenzoic acid, and 4-phenylbenzoic acid. By examining their spectral data, we can elucidate the interplay of electronic conjugation and steric effects, offering valuable insights for molecular characterization and design.

The Theoretical Framework: Electronic Transitions in Aromatic Systems

The UV-Vis spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals. For aromatic compounds like benzoic acid, the most significant absorptions arise from π → π* transitions within the benzene ring. Benzoic acid itself typically displays a primary absorption band (E-band) around 230 nm and a weaker, secondary band (B-band) around 274 nm.[1][2]

When a phenyl group is introduced as a substituent, it extends the conjugated π-system. This extension generally leads to a bathochromic shift (a shift to a longer wavelength, or "red shift") and a hyperchromic effect (an increase in molar absorptivity, ε). The magnitude of these changes is highly dependent on the relative position of the phenyl group (ortho, meta, or para), which governs the degree of electronic communication between the two rings and the steric interactions at play.

  • Para-Substitution (4-Phenylbenzoic Acid): In this configuration, the phenyl substituent is directly opposite the carboxylic acid group. This arrangement allows for the most effective extension of the π-conjugated system across the entire biphenyl backbone. This enhanced conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the most significant bathochromic shift.

  • Meta-Substitution (3-Phenylbenzoic Acid): When the phenyl group is in the meta position, it is not in direct conjugation with the carboxylic acid group.[3] While it still influences the overall electronic structure of the molecule, the extension of the π-system is less effective than in the para isomer. Consequently, a smaller bathochromic shift compared to the para isomer is expected.

  • Ortho-Substitution (2-Phenylbenzoic Acid): The ortho isomer presents a unique case where steric hindrance becomes a dominant factor.[4][5] The proximity of the phenyl group and the carboxylic acid group forces the two aromatic rings to twist out of planarity. This loss of coplanarity disrupts the π-orbital overlap between the rings, inhibiting effective conjugation.[6] As a result, the electronic system behaves more like two isolated chromophores rather than a single, extended one. This often leads to a hypsochromic shift (a shift to a shorter wavelength, or "blue shift") and a hypochromic effect (a decrease in molar absorptivity) when compared to the para isomer.

Experimental Protocol: Acquiring High-Fidelity UV-Vis Spectra

To ensure the collection of reliable and comparable data, a standardized experimental protocol is essential. This methodology serves as a self-validating system for the characterization of phenyl-substituted benzoic acids.

Instrumentation:

  • A calibrated, dual-beam UV-Vis spectrophotometer.

  • Matched 1 cm path length quartz cuvettes.

Materials:

  • 2-Phenylbenzoic Acid, 3-Phenylbenzoic Acid, and 4-Phenylbenzoic Acid (high purity, >98%).

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane). The choice of solvent is critical as polarity can influence spectral features.[7] Ethanol is a common choice for such compounds.[8]

Procedure:

  • Stock Solution Preparation: Accurately weigh approximately 10.0 mg of each isomer and transfer to separate 100 mL volumetric flasks. Dissolve the compound in the chosen solvent and dilute to the mark to create a stock solution (e.g., 100 µg/mL).

  • Working Solution Preparation: Dilute the stock solution to an appropriate concentration (e.g., 1-10 µg/mL) to ensure the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

  • Blank Measurement: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Empty the sample cuvette, rinse it with the working solution of the first isomer, and then fill it with the same solution. Place it back in the sample holder and record the absorption spectrum.

  • Data Recording: Note the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.

  • Repeat for Other Isomers: Rinse the sample cuvette thoroughly with the solvent and then with the next working solution before repeating steps 5 and 6 for the remaining isomers.

The following diagram illustrates the experimental workflow:

G Fig. 1: Experimental workflow for spectral analysis. cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Isomers prep2 Prepare Stock Solutions (100 µg/mL in Ethanol) prep1->prep2 prep3 Prepare Working Solutions (e.g., 5 µg/mL) prep2->prep3 acq3 Measure Sample Spectrum (200-400 nm) prep3->acq3 Analyze each isomer acq1 Spectrophotometer Warm-up acq2 Baseline Correction (Solvent Blank) acq1->acq2 acq2->acq3 acq4 Record λmax & Absorbance acq3->acq4 an1 Tabulate Data acq4->an1 an2 Compare Spectra an1->an2

Comparative Spectral Data

The following table summarizes the experimentally observed absorption maxima (λmax) for the three isomers of phenylbenzoic acid in various solvents. This data, collated from scientific literature, highlights the distinct spectral fingerprints resulting from the different substitution patterns.

CompoundIsomer PositionSolventλmax (nm)Reference
Benzoic Acid (Reference) -Water (pH 2.5)~274[2]
2-Phenylbenzoic Acid orthoMethanol~240, ~280[9]
3-Phenylbenzoic Acid meta-Data not readily available
4-Phenylbenzoic Acid paraMethanol~270[9]
4-Phenylbenzoic Acid paraWater (pH 2-3)~270[9]
4-Phenylbenzoic Acid paraCyclohexane~268[9]
Analysis and Discussion

The experimental data, particularly for the ortho and para isomers, strongly supports the theoretical framework.

  • 4-Phenylbenzoic Acid (para): As predicted, the para isomer exhibits a significant bathochromic shift relative to the B-band of benzoic acid (~274 nm). In methanol and acidic water, the λmax is observed around 270 nm.[9] This shift confirms the effective extension of the π-conjugated system.

  • 2-Phenylbenzoic Acid (ortho): The spectrum of the ortho isomer is more complex, showing two bands at approximately 240 nm and 280 nm in methanol.[9] The presence of two distinct bands and the overall spectral shape suggest a disruption of the biphenyl conjugation. The higher energy band (~240 nm) is significantly blue-shifted compared to the main absorption of the para isomer, which is a classic indicator of steric hindrance forcing the rings out of planarity.[10] The lower energy band at ~280 nm is weaker and likely corresponds to a transition with more localized character.

The relationship between substituent position, molecular planarity, and the resulting absorption maximum is visualized below.

G Fig. 2: Structure-Spectra Relationship. cluster_para para-Isomer (4-Phenylbenzoic Acid) cluster_ortho ortho-Isomer (2-Phenylbenzoic Acid) cluster_meta meta-Isomer (3-Phenylbenzoic Acid) p1 Maximal Planarity p2 Effective π-Conjugation p1->p2 p3 Lower HOMO-LUMO Gap p2->p3 p4 Bathochromic Shift (Longer λmax) p3->p4 o1 Steric Hindrance o2 Loss of Planarity o1->o2 o3 Disrupted π-Conjugation o2->o3 o4 Hypsochromic Shift (Shorter λmax) o3->o4 m1 No Direct Conjugation m2 Intermediate Electronic Effect m1->m2 m3 Minor Bathochromic Shift m2->m3

Influence of Solvent and pH

It is crucial to recognize that both solvent polarity and pH can modulate the UV-Vis spectra of these acids.

  • Solvent Effects: As solvent polarity increases, the fluorescence spectra of biphenylcarboxylic acids can become diffuse and show a strong red shift, indicating a degree of intramolecular charge transfer (ICT) in the excited state.[9] While the ground-state absorption spectra (λmax) show less dramatic shifts with solvent, the choice of solvent must always be consistent for accurate comparisons.[9]

  • pH Effects: Benzoic acids exist in equilibrium between their protonated (neutral) and deprotonated (anionic) forms, governed by their pKa. Deprotonation to the carboxylate anion alters the electronic properties of the substituent and can cause shifts in the absorption maxima. For example, 4-phenylbenzoic acid shows a slight hypsochromic shift from 270 nm to 264 nm upon deprotonation at pH > 4.[9] Therefore, controlling the pH, typically with buffer solutions, is essential for reproducible measurements.

Conclusion

The positional isomerism in phenyl-substituted benzoic acids provides a classic and compelling example of how molecular structure dictates electronic properties. UV-Vis spectroscopy serves as a powerful and accessible tool to probe these differences.

  • 4-Phenylbenzoic acid displays the most effective π-conjugation, resulting in a distinct bathochromic shift.

  • 2-Phenylbenzoic acid is dominated by steric hindrance, which disrupts conjugation and leads to a characteristic hypsochromic shift compared to the para isomer.

  • 3-Phenylbenzoic acid is expected to have an intermediate spectral profile, though more comparative experimental data is needed for a full analysis.

For scientists in pharmaceutical and materials development, these spectral fingerprints are not merely academic; they are crucial for identity confirmation, purity assessment, and understanding the electronic behavior that underlies the function of more complex molecules built from these scaffolds.

References

  • Park, S. M., et al. (n.d.). Photophysical Behaviors of Biphenylcarboxylic Acids in Various Solvents; Excited-State Geometry Change and Intramolecular Charge Transfer. Journal of the Korean Chemical Society. Available at: [Link]

  • Testbook. (2022, September 30). The absorption maximum for the compound in ethanol is. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Available at: [Link]

  • NIST. (n.d.). 2-Hydroxy-3-phenylbenzoic acid. NIST Chemistry WebBook. Available at: [Link]

  • Dr. Gulzar Muhammad. (2023, December 11). UV-21 || Effect of steric hindrance & coplanarity on ʎmax & εmax || UV-visible spectroscopy. YouTube. Available at: [Link]

  • Perisic, O., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Science.gov. (n.d.). steric hindrance effect: Topics by Science.gov. Available at: [Link]

  • Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics. Available at: [Link]

  • Jurkiewicz, P., et al. (2021). Phenyl Ring: A Steric Hindrance or a Source of Different Hydrogen Bonding Patterns in Self-Organizing Systems?. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Endo, T., et al. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pesticide Biochemistry and Physiology. Available at: [Link]

  • LibreTexts. (2021, March 5). 15.3: Spectroscopic Properties of Alcohols. Chemistry LibreTexts. Available at: [Link]

  • International Journal of Pharmaceutical and Bio Medical Science. (2023, July 18). Woodward Fisher Regulation for Calculating Absorption Maxima. Available at: [Link]

  • Balasubrahmanyam, S. N., & Sivarajan, M. (n.d.). Steric effects on the ultraviolet absorption of 1,2-enedioic and related systems. Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]

  • Rajalakshmi, R., et al. (2017). A Study on the UV-Visible spectra of some N-Phenyl Maleamides. Elixir Organic Chemistry. Available at: [Link]

  • Tsukamoto, T., et al. (2022). Absorption spectra of the ortho, meta and para isomers of (trifluoromethyl)benzoic acid in aqueous media. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2025, November 1). The Effect of ortho/meta/para-Substitution of a Phenyl Group on the AIPE and TNP-Sensing Properties of Ir(III) Complexes. MDPI. Available at: [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]

  • Leah4sci. (2013, April 19). Ortho Meta Para Nomenclature Of Aromatic Compounds - Organic Chemistry Naming Tutorial. YouTube. Available at: [Link]

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Synthesis of 4-Methoxy-3-phenylbenzoic acid using Thin-Layer Chromatography

This guide provides an in-depth, field-proven methodology for validating the synthesis of 4-Methoxy-3-phenylbenzoic acid. We move beyond simplistic protocols to explain the underlying principles and causalities behind ea...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, field-proven methodology for validating the synthesis of 4-Methoxy-3-phenylbenzoic acid. We move beyond simplistic protocols to explain the underlying principles and causalities behind each experimental choice. Our focus is on establishing a self-validating system using Thin-Layer Chromatography (TLC), a technique prized for its speed, simplicity, and effectiveness in the modern organic chemistry laboratory.[1] This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical techniques for reaction monitoring and product verification.

The Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The construction of the biaryl scaffold of 4-Methoxy-3-phenylbenzoic acid is efficiently achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern synthetic chemistry for its reliability in forming carbon-carbon bonds.[2][3] The reaction couples an aryl halide with an arylboronic acid. For our target molecule, a plausible and commonly employed route involves the coupling of methyl 4-methoxy-3-bromobenzoate with phenylboronic acid, followed by saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid product.

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Saponification (Hydrolysis) SM1 Methyl 4-methoxy- 3-bromobenzoate reagents1 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/EtOH/H₂O) SM1->reagents1 SM2 Phenylboronic Acid SM2->reagents1 intermediate Methyl 4-methoxy-3-phenylbenzoate reagents1->intermediate Reflux reagents2 Base (e.g., NaOH) Solvent (e.g., MeOH/H₂O) intermediate->reagents2 acidification Acid (e.g., HCl) to pH < 4 reagents2->acidification Heat product 4-Methoxy-3-phenylbenzoic acid acidification->product Precipitate & Filter

Caption: A generalized two-step workflow for the synthesis of 4-Methoxy-3-phenylbenzoic acid.

Experimental Protocol: Synthesis
  • Reaction Setup: To an oven-dried round-bottom flask, add methyl 4-methoxy-3-bromobenzoate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture (e.g., Toluene, Ethanol, and Water in a 4:1:1 ratio). Finally, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir vigorously. The progress of the reaction is monitored by TLC.

  • Workup (Post-Coupling): Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester intermediate.

  • Hydrolysis: Dissolve the crude ester in a mixture of methanol and aqueous sodium hydroxide solution. Heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitor by TLC).

  • Acidification and Isolation: Cool the mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is approximately 3-4. The desired carboxylic acid will precipitate out of the solution. Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain pure 4-Methoxy-3-phenylbenzoic acid.[4]

Validating Synthesis with Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for real-time reaction monitoring. It allows for the rapid, qualitative assessment of the presence of starting materials, intermediates, and products, guiding the chemist on when to stop the reaction or proceed to the next step.[1][5]

The Principle of Self-Validation in TLC Monitoring

The core of a trustworthy TLC protocol lies in its self-validating nature. We employ a three-lane spotting system on a single TLC plate to eliminate ambiguity and provide a clear, side-by-side comparison.[6]

  • Lane 1 (SM - Starting Material): A spot of the limiting reactant (e.g., methyl 4-methoxy-3-bromobenzoate). This is our reference.

  • Lane 2 (Co - Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it. This lane is critical; it confirms the identity of the starting material spot in the reaction mixture and helps resolve closely running spots.[6]

  • Lane 3 (Rxn - Reaction Mixture): A spot of the ongoing reaction mixture.

As the reaction progresses, the spot corresponding to the starting material in Lane 3 will diminish in intensity, while a new spot, corresponding to the product, will appear. The reaction is considered complete when the starting material spot is no longer visible in Lane 3.

Detailed TLC Protocol
  • Plate and Chamber Preparation:

    • Use a silica gel plate coated with a fluorescent indicator (F-254). With a pencil, gently draw a baseline about 1 cm from the bottom of the plate.[7]

    • In a developing chamber, add the chosen solvent system to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors, which ensures uniform development.[7]

  • Solvent System (Mobile Phase) Selection:

    • The choice of eluent is paramount for achieving good separation. For biaryl carboxylic acids, a binary mixture of a non-polar solvent (e.g., Hexanes or Toluene) and a polar solvent (e.g., Ethyl Acetate) is a good starting point.[8][9]

    • Expert Insight: Carboxylic acids are notorious for "tailing" or streaking on silica gel due to strong hydrogen bonding with the stationary phase.[10] To counteract this, add a small amount (0.5-1%) of a modifying acid like acetic or formic acid to the eluent.[1][10] This protonates the silica surface and any carboxylate anions, leading to sharper, more defined spots.

    • Recommended Starting System: Hexane:Ethyl Acetate:Acetic Acid (70:30:0.5). Adjust the ratio as needed; increasing the ethyl acetate content will increase the polarity and cause all spots to move further up the plate.[11]

  • Spotting and Development:

    • Prepare dilute solutions of your starting material and reaction mixture in a volatile solvent like ethyl acetate.

    • Using a capillary tube, apply small, concentrated spots onto the baseline in the designated lanes (SM, Co, Rxn).

    • Place the plate in the saturated chamber and close the lid. Allow the solvent to ascend via capillary action until it is about 1 cm from the top of the plate.[7]

    • Immediately remove the plate and mark the solvent front with a pencil.

  • Visualization and Interpretation:

    • UV Light (Non-destructive): The primary visualization method is a UV lamp at 254 nm.[12][13] The aromatic rings in the starting material and product will absorb the UV light, appearing as dark purple or black spots against the green fluorescent background.[14] Circle the spots with a pencil as they will disappear when the lamp is removed.

    • Iodine Staining (Semi-destructive): Place the dried plate in a chamber containing a few crystals of iodine. Organic compounds will form temporary, colored complexes with the iodine vapor, appearing as yellow-brown spots.[12][14] This method is useful for visualizing compounds that are not UV-active.

    • Calculating the Retardation Factor (Rf): The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[15][16]

      • Rf = (Distance from baseline to center of the spot) / (Distance from baseline to the solvent front)

    • Expected Results: The product, 4-Methoxy-3-phenylbenzoic acid, is more polar than the starting ester (methyl 4-methoxy-3-bromobenzoate) due to the free carboxylic acid group. Therefore, it will have a stronger interaction with the polar silica gel and a lower Rf value . A successful reaction will show the disappearance of the higher-Rf starting material spot and the appearance of a new, lower-Rf product spot.

TLC_Workflow cluster_viz 5. Visualization prep 1. Prepare Plate & Chamber (Silica F-254, Solvent + Acid) spot 2. Spot Plate (3-Lane) SM | Co-spot | Rxn prep->spot develop 3. Develop Plate (Allow solvent to ascend) spot->develop mark 4. Mark Solvent Front develop->mark uv 5a. UV Lamp (254 nm) (Non-destructive) mark->uv stain 5b. Staining (Iodine) (Semi-destructive) mark->stain interpret 6. Interpretation - Compare spots - Calculate Rf values uv->interpret stain->interpret

Sources

Comparative

Structural &amp; Functional Comparison: 3-Phenyl-2-Methoxybenzoic Acid vs. 2-Phenyl-3-Methoxybenzoic Acid

Abstract This guide provides a technical comparison of two positional isomers of phenyl-substituted methoxybenzoic acid: 3-phenyl-2-methoxybenzoic acid (Isomer A) and 2-phenyl-3-methoxybenzoic acid (Isomer B) . While sha...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a technical comparison of two positional isomers of phenyl-substituted methoxybenzoic acid: 3-phenyl-2-methoxybenzoic acid (Isomer A) and 2-phenyl-3-methoxybenzoic acid (Isomer B) . While sharing an identical molecular formula (


), their structural divergence—specifically the placement of the bulky phenyl ring relative to the carboxyl group—dictates distinct physicochemical behaviors, synthetic pathways, and pharmacological potentials. This analysis focuses on the ortho-effect , conformational atropisomerism, and Suzuki-Miyaura cross-coupling protocols for their synthesis.

Structural Analysis & Conformational Logic

The core difference lies in the substitution pattern on the central benzoic acid ring. Both compounds are 1,2,3-trisubstituted benzenes, but the steric environment around the carboxylate moiety differs radically.

Isomer A: 3-Phenyl-2-Methoxybenzoic Acid
  • Configuration: The methoxy group (-OMe) is at position 2 (ortho to -COOH), while the phenyl ring is at position 3 (meta to -COOH).

  • Conformation: The ortho-methoxy group exerts a moderate steric influence. However, the ether linkage allows for bond rotation that can permit a relatively planar conformation, often stabilized by an intramolecular hydrogen bond between the methoxy oxygen and the carboxyl hydrogen.

  • Electronic Effect: The methoxy group acts as a Resonance Donor (+R) to the carbonyl, potentially decreasing acidity, but the Inductive Withdrawal (-I) acts at short range.

Isomer B: 2-Phenyl-3-Methoxybenzoic Acid
  • Configuration: The phenyl ring is at position 2 (ortho to -COOH), and the methoxy group is at position 3.

  • Conformation (The Ortho-Phenyl Effect): The bulky phenyl group at the ortho position forces the carboxyl group out of the plane of the central benzene ring to minimize steric clash (steric inhibition of resonance). This deconjugation typically increases acidity. Furthermore, the biphenyl system itself twists significantly (dihedral angle ~45–90°), creating a chiral axis (atropisomerism) if rotation is sufficiently restricted.

  • Electronic Effect: The phenyl group is weakly electron-withdrawing via induction but cannot donate electrons via resonance effectively due to the twisted geometry.

Comparative Visualization (DOT Diagram)

StructuralComparison IsomerA Isomer A 3-Phenyl-2-Methoxybenzoic Acid FeatureA1 Ortho-Methoxy Group (H-bond potential) IsomerA->FeatureA1 FeatureA2 Meta-Phenyl Group (Less Steric Clash) IsomerA->FeatureA2 IsomerB Isomer B 2-Phenyl-3-Methoxybenzoic Acid FeatureB1 Ortho-Phenyl Group (High Steric Bulk) IsomerB->FeatureB1 FeatureB2 Twisted Biphenyl Core (Non-Planar) IsomerB->FeatureB2 OutcomeA Result: Lower Acidity (pKa ~4.1) More Planar Crystal Packing FeatureA1->OutcomeA FeatureA2->OutcomeA OutcomeB Result: Higher Acidity (pKa ~3.5) Potential Atropisomerism FeatureB1->OutcomeB FeatureB2->OutcomeB

Figure 1: Causal flow of structural features to physicochemical outcomes for Isomers A and B.

Physicochemical Performance Metrics

The following data compares predicted and literature-derived trends for these scaffolds.

PropertyIsomer A (3-Ph-2-OMe)Isomer B (2-Ph-3-OMe)Mechanistic Rationale
Predicted pKa ~4.1~3.5Isomer B's ortho-phenyl group twists the carboxylate out of plane, preventing resonance destabilization of the anion (SIR effect), increasing acidity [1].
LogP (Lipophilicity) ~3.4~3.6Isomer B is more "globular" and twisted, potentially shielding polar regions more effectively than the flatter Isomer A.
Solubility (Organic) ModerateHighThe twisted structure of Isomer B disrupts crystal lattice packing energy, often enhancing solubility in organic solvents compared to planar analogs.
UV Absorbance Red-shiftedBlue-shiftedIsomer A maintains better conjugation between rings; Isomer B's twist breaks conjugation, lowering

[2].

Experimental Protocols: Synthesis via Suzuki-Miyaura Coupling[1][2]

Comparison of synthetic accessibility is critical. Both isomers are best synthesized via Palladium-catalyzed Suzuki-Miyaura cross-coupling, but the choice of starting halides differs.

Synthetic Strategy
  • Route A (Targeting Isomer A): Coupling of 3-bromo-2-methoxybenzoic acid (or ester) + Phenylboronic acid .

  • Route B (Targeting Isomer B): Coupling of 2-bromo-3-methoxybenzoic acid (or ester) + Phenylboronic acid .

Note: Route B is sterically more demanding because the oxidative addition must occur at the crowded C2 position (ortho to both -COOH and -OMe/H).

Detailed Protocol (Standardized for Route A/B)

Reagents:

  • Aryl Bromide Substrate (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)[1]

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    / S-Phos (for sterically hindered Route B)
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon, charge a Schlenk flask with the Aryl Bromide (e.g., methyl 2-bromo-3-methoxybenzoate for Isomer B), Phenylboronic acid, and Base.

  • Solvation: Add degassed Dioxane/Water mixture.

  • Activation: Add Pd catalyst.[1][2] Crucial: For Isomer B, use S-Phos or Buchwald ligands to overcome the steric hindrance at the ortho-position [3].

  • Reaction: Heat to 90°C for 12–16 hours. Monitor via TLC/LC-MS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

  • Hydrolysis (if Ester used): Treat with LiOH in THF/Water to yield the free acid.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Aryl Bromide + Phenylboronic Acid Catalyst Catalyst Selection: Isomer A: Pd(PPh3)4 Isomer B: Pd(OAc)2 + S-Phos Start->Catalyst Select System Coupling Suzuki Coupling 90°C, 12h, Base Catalyst->Coupling Initiate Workup Workup & Purification (Silica Gel) Coupling->Workup Complete Product Final Product (Isomer A or B) Workup->Product Isolate

Figure 2: Adaptive Suzuki-Miyaura workflow emphasizing catalyst selection for sterically hindered isomers.

Application & Performance in Drug Design[4]

Isomer A (3-Phenyl-2-Methoxy)
  • Role: Mimics planar salicylate structures.

  • Utility: Useful in designing inhibitors that require a flat topology to intercalate into DNA or bind narrow hydrophobic clefts.

  • Metabolism: The exposed C4/C5 positions are susceptible to CYP450 oxidation.

Isomer B (2-Phenyl-3-Methoxy)
  • Role: Acts as a "molecular doorstop." The ortho-phenyl group locks the conformation.

  • Utility: Excellent scaffold for disrupting protein-protein interactions (PPIs) where a twisted, non-planar ligand is required to match a solvent-exposed pocket.

  • Bioisosterism: The twisted carboxylate mimics the geometry of certain transition states in enzyme catalysis.

References

  • Ortho Effect in Benzoic Acids. LibreTexts Chemistry. "Conformations of Biphenyls".[3][4][5] Accessed via .

  • UV Spectra of Biphenyls. PLOS ONE. "Rapid assessment of conformational preferences in biaryl fragments". Accessed via .

  • Suzuki Coupling Protocols. BenchChem. "Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling". Accessed via .

  • Phenyl Group Properties. Wikipedia. "Phenyl group - Structure and bonding".[6] Accessed via .

Sources

Safety & Regulatory Compliance

Safety

4-Methoxy-3-phenylbenzoic acid proper disposal procedures

As drug development and chemical synthesis scale, the responsible management of intermediate compounds like 4-Methoxy-3-phenylbenzoic acid (a substituted biphenyl carboxylic acid) becomes paramount. Often, the logistical...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and chemical synthesis scale, the responsible management of intermediate compounds like 4-Methoxy-3-phenylbenzoic acid (a substituted biphenyl carboxylic acid) becomes paramount. Often, the logistical handling of such intermediates is treated as an afterthought. However, for drug development professionals and laboratory managers, establishing a rigorous disposal protocol is a critical operational mandate.

This guide provides a self-validating, step-by-step methodology for the safe handling, segregation, and final destruction of 4-Methoxy-3-phenylbenzoic acid, ensuring absolute environmental compliance and laboratory safety.

Chemical Profile & Hazard Causality

Understanding why a chemical requires specific disposal methods is the foundation of laboratory safety. 4-Methoxy-3-phenylbenzoic acid is a solid aromatic organic acid.

Causality of Disposal Restrictions: According to the American Chemical Society and university Environmental Health and Safety (EHS) guidelines, chemicals may only be disposed of via the sink if they possess low toxicity, high water solubility, and rapid biodegradability[1][2]. Biphenyl carboxylic acids exhibit high aromatic stability, low water solubility, and low environmental biodegradability[3]. Consequently, if introduced into municipal wastewater, they persist and can negatively impact aquatic ecosystems. Therefore, drain disposal is strictly prohibited; the compound must be managed as hazardous waste and ultimately incinerated[3][4].

Table 1: Hazard Profile and Operational Implications

Hazard / PropertyCharacteristicOperational & Disposal Implication
Chemical Class Substituted Biphenyl Carboxylic AcidLow water solubility prevents drain disposal; requires collection as solid hazardous waste.
Physical State Solid (Crystalline/Powder)High risk of aerosolization. Spills require HEPA-vacuuming or wet-wiping to prevent inhalation[5].
Health Hazards H302 (Harmful if swallowed), H315, H319, H335 (Irritant)Mandates strict PPE (nitrile gloves, safety goggles, particulate respirator for large spills)[6].
Reactivity Incompatible with strong oxidizersWaste must be segregated from oxidizing agents to prevent exothermic reactions[3].

Standard Operating Procedure: Waste Segregation & Disposal

The following protocol establishes a self-validating workflow for managing 4-Methoxy-3-phenylbenzoic acid waste.

Phase 1: Point-of-Generation Collection
  • Container Selection: Select a leak-proof, high-density polyethylene (HDPE) or glass container. Causality: Organic acids should not be stored in reactive metal containers to prevent corrosion and contamination[7].

  • Collection: Carefully transfer solid waste (including contaminated filter papers and weigh boats) into the container. Do not sweep dry powder, as this generates hazardous aerosols[5].

  • Labeling: Immediately affix a "Hazardous Waste" label. The label must explicitly list the chemical name ("4-Methoxy-3-phenylbenzoic acid") and its primary hazard ("Irritant / Organic Acid")[1][7].

  • Validation Step: Inspect the exterior of the container for residual dust. Wipe the exterior with a damp cloth if necessary. Weigh the waste container and log the mass in the laboratory's inventory system to maintain a precise mass balance (Input chemical mass = Output product + Output waste)[8].

Phase 2: Spill Management & Decontamination

In the event of a localized benchtop spill:

  • Isolate: Evacuate unnecessary personnel and ensure local exhaust ventilation (e.g., fume hood) is active[6].

  • Contain: Do not use compressed air or dry sweeping[5]. Instead, lightly moisten the spilled powder with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust formation.

  • Recover: Use a HEPA-filtered vacuum or damp absorbent pads to collect the material[5].

  • Validation Step: Swab the spill area with a pH indicator strip moistened with distilled water. A neutral pH (6-8) validates that all residual organic acid has been successfully removed from the surface.

Phase 3: Satellite Accumulation Area (SAA) Protocols
  • Storage: Transfer the sealed waste container to the designated SAA near the point of generation.

  • Segregation: Ensure the SAA physically separates organic acids from strong oxidizers, cyanides, and sulfides to prevent incompatible chemical reactions[1][3].

  • Time Limits: The container may remain in the SAA for up to one year, but must be transferred to the Central Accumulation Area within 3 days of becoming full[1][7].

  • Validation Step: Conduct weekly visual inspections of the SAA for container integrity and secondary containment leaks, documenting the inspection in the EHS logbook[1].

Phase 4: Final Destruction (Incineration)
  • Manifesting: Coordinate with a licensed hazardous waste vendor to transport the waste under an EPA manifest[7][9].

  • Destruction Mechanism: The vendor will subject the waste to chemical incineration. Causality: Incineration at high temperatures equipped with an afterburner ensures the complete thermal cleavage of the stable biphenyl rings. A secondary scrubber system neutralizes any acidic combustion byproducts (such as CO2 and trace gases), preventing atmospheric pollution[4].

Process Visualization

The following diagram illustrates the validated cradle-to-grave lifecycle for 4-Methoxy-3-phenylbenzoic acid waste.

G Gen 1. Waste Generation Solid Organic Acid Seg 2. Waste Segregation Compatible Container Gen->Seg Prevent dust formation SAA 3. Satellite Accumulation Point of Generation Seg->SAA Label as 'Hazardous Waste' CAA 4. Central Accumulation Consolidation SAA->CAA Move within 3 days of filling Inc 5. Final Disposal Chemical Incineration CAA->Inc EPA Manifested Transport

Figure 1: Cradle-to-grave waste management workflow for solid organic acids.

References

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory".[Link]

  • Sigma-Aldrich. "Material Safety Data Sheet - 4-Methoxybenzoic acid".[Link]

  • S D FINE-CHEM LIMITED. "4-BIPHENYL CARBOXYLIC ACID - Safety Data Sheet".[Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly".[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". [Link]

  • American Chemical Society. "Hazardous Waste and Disposal".[Link]

  • Ataman Kimya. "BIPHENYL CARBOXYLIC ACID".[Link]

  • Lab Manager. "Hazardous Waste Management in the Laboratory".[Link]

  • Modavar Pharmaceuticals. "SAFETY DATA SHEET (SDS) - Telmisartan". [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.